Product packaging for 1,2-Diethylbenzene(Cat. No.:CAS No. 25340-17-4)

1,2-Diethylbenzene

Cat. No.: B1164900
CAS No.: 25340-17-4
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Description

1,2-Diethylbenzene is a useful research compound. Its molecular formula is C10H14. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B1164900 1,2-Diethylbenzene CAS No. 25340-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diethylbenzene
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InChI

InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3
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InChI Key

KVNYFPKFSJIPBJ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1CC
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID6052742
Record name o-Diethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO]
Record name Benzene, diethyl-
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Boiling Point

184 °C
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Flash Point

57 °C, 135 °F (57 °C) (Closed cup)
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Solubility

Miscible in ethanol, ethyl ether, and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 71.1 mg/l @ 25 °C.
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Density

0.8800 @ 20 °C/4 °C
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Vapor Pressure

1.05 [mmHg], 1.05 mm Hg @ 25 °C
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Impurities

ETHYL-, TRIETHYL-, AND HIGHER POLYETHYLBENZENES ARE IMPURITIES OF FRIEDEL-CRAFTS ALKYLATION PROCESS, IMPURITIES OF PRODUCTION ARE PROPYL- AND BUTYL-BENZENES.
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Color/Form

Colorless

CAS No.

135-01-3, 25340-17-4
Record name 1,2-Diethylbenzene
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Melting Point

-31.2 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethylbenzene (o-diethylbenzene) is an aromatic hydrocarbon characterized by a benzene ring substituted with two ethyl groups at adjacent positions.[1][2] It is a colorless liquid with a characteristic aromatic odor.[1][3] This compound and its isomers are significant as intermediates in the synthesis of other organic compounds, including divinylbenzene, and are used as solvents in various industrial applications.[1][3] A thorough understanding of its physical and chemical properties is crucial for its safe handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed overview of the core physical and chemical characteristics of this compound, methods for their determination, and its chemical reactivity, tailored for a scientific audience.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for reference.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₄[1]
Molecular Weight 134.22 g/mol [1][4][5]
CAS Number 135-01-3[2][4]
Appearance Colorless liquid[1][3]
Odor Characteristic aromatic; like benzene or toluene[1][3]
Density 0.8800 g/mL at 20 °C/4 °C[1]
0.88 g/mL at 25 °C[4][5][6]
Boiling Point 183-184 °C[1][4][7]
Melting Point -31 °C[4][8]
Refractive Index 1.502 - 1.5035 at 20 °C/D[1][3][4]
Vapor Pressure 1.05 mmHg at 25 °C[1][7]
Vapor Density 4.6 (air = 1)[3]
Viscosity 3.8 x 10⁻² Pa·s at 241.93 K[1][3]
Heat of Vaporization 5.4 x 10⁷ J/kmol at 241.93 K[3]
Surface Tension 3.6 x 10⁻² N/m at 241.93 K[3]
LogP (octanol/water) 3.72[1][7]
Solubility Data
SolventSolubilitySource(s)
Water 71.1 mg/L at 25 °C[1][7]
Ethanol Miscible[1][3][9]
Ethyl Ether Miscible[1][3][9]
Acetone Miscible[1][3][9]
Benzene Soluble[6][8][10]
Carbon Tetrachloride Soluble[6][8][10]
DMSO Soluble[11]
Methanol Soluble[11]
Safety and Hazard Properties
PropertyValueSource(s)
Flash Point 57 °C (135 °F) (Closed Cup)[1][9][12]
Autoignition Temperature 430 °C (806 °F)[1][3]
UN Number 2049[2]
Hazard Class 3 (Flammable Liquid)[13]

Isomeric Context

This compound is one of three structural isomers, the others being 1,3-diethylbenzene (meta) and 1,4-diethylbenzene (para). While they share the same molecular formula, their physical properties differ due to the varied substitution patterns on the benzene ring, which influences intermolecular forces and molecular symmetry.

Isomers cluster_isomers DEB Diethylbenzene Isomers (C₁₀H₁₄) o_DEB This compound (ortho) m.p. -31°C DEB->o_DEB Positional Isomer m_DEB 1,3-Diethylbenzene (meta) m.p. -83.9°C DEB->m_DEB Positional Isomer p_DEB 1,4-Diethylbenzene (para) m.p. -43°C DEB->p_DEB Positional Isomer

Fig. 1: Isomers of Diethylbenzene.

Experimental Protocols

Standardized methods are employed to determine the physical properties of liquid organic compounds like this compound. Below are generalized protocols for key measurements.

Boiling Point Determination (Thiele Tube Method)

This micro method is suitable for small sample volumes and provides an accurate boiling point.

Methodology:

  • Sample Preparation: A small volume (a few drops) of this compound is placed into a small test tube (fusion tube).

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated. Convection currents ensure uniform temperature distribution.[10]

  • Observation: As the temperature rises, air trapped in the capillary tube expands and exits, creating a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges.[8]

  • Measurement: The heat source is removed. The liquid begins to cool, and the bubbling slows down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube. This indicates that the vapor pressure of the sample equals the atmospheric pressure.[10]

BoilingPointWorkflow start Start prep Prepare Sample: Add this compound to fusion tube. Insert sealed capillary (open end down). start->prep setup Assemble Apparatus: Attach tube to thermometer. Place in Thiele tube with oil. prep->setup heat Gently Heat Thiele Tube Side Arm setup->heat observe_bubbles Observe Bubbles from Capillary heat->observe_bubbles rapid_stream Continuous stream of bubbles observed? observe_bubbles->rapid_stream rapid_stream->heat No remove_heat Remove Heat Source & Allow to Cool rapid_stream->remove_heat Yes observe_entry Observe Liquid Entering Capillary remove_heat->observe_entry record_temp Record Temperature (Boiling Point) observe_entry->record_temp end_proc End record_temp->end_proc

Fig. 2: Workflow for Boiling Point Determination.
Density Measurement (Digital Density Meter)

Standard test methods like ASTM D4052 and ASTM D7777 provide precise and rapid density measurements.[1][3][7][14]

Methodology:

  • Apparatus: A digital density meter equipped with an oscillating U-tube is used.[1]

  • Calibration: The instrument is calibrated using fluids of known density, typically dry air and pure water.

  • Sample Injection: A small volume of this compound is introduced into the thermostatted U-tube, ensuring no air bubbles are present. This can be done manually with a syringe or using an automated injection system.[3]

  • Measurement Principle: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency is directly related to the mass, and therefore the density, of the liquid in the constant volume of the U-tube.[1]

  • Data Acquisition: The density is automatically calculated and displayed by the instrument's software, often with temperature correction capabilities.[7]

Solubility Determination

A qualitative and semi-quantitative assessment of solubility provides insight into the polarity and functional groups of a compound.

Methodology:

  • Water Solubility: A small, measured amount (e.g., 25 mg of solid or 0.05 mL of liquid) of this compound is added to a test tube.[11][12]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in portions.[11][12]

  • Observation: After each addition, the tube is vigorously shaken. The compound is classified as soluble if a single homogeneous phase is formed. For sparingly soluble compounds, solubility is reported quantitatively (e.g., mg/L).

  • Other Solvents: The procedure is repeated with other solvents (e.g., ethanol, ether, dilute acidic or basic solutions) to build a complete solubility profile.[12]

Chemical Reactivity

The chemical behavior of this compound is dictated by the aromatic ring and the two activating ethyl side chains. The ethyl groups are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution and makes the benzylic hydrogens susceptible to oxidation.

Oxidation of Alkyl Side Chains

The ethyl side chains can be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄). The reaction proceeds via a benzylic radical intermediate. Since this compound has benzylic hydrogens, both ethyl groups can be oxidized to carboxylic acid groups, ultimately yielding phthalic acid.[15]

Electrophilic Aromatic Substitution

The two ethyl groups are ortho-, para-directing and activating. However, the ortho-position between the two bulky ethyl groups is sterically hindered. Therefore, electrophilic substitution primarily occurs at positions 4 and 5 (para to one of the ethyl groups).

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) introduces a nitro group (-NO₂) onto the ring. The primary products are 4,5-dinitro-1,2-diethylbenzene and 3-nitro-1,2-diethylbenzene.[16][17]

NitrationMechanism Electrophilic Nitration of this compound cluster_0 Step 1: Formation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation HNO₃ HNO₃ NO₂⁺ NO₂⁺ (Electrophile) HNO₃->NO₂⁺ + 2 H₂SO₄ H₂SO₄ H₂SO₄ H₃O⁺ H₃O⁺ HSO₄⁻ HSO₄⁻ DEB This compound Sigma Arenium Ion Intermediate (Sigma Complex) DEB->Sigma + NO₂⁺ Product1 4-Nitro-1,2-diethylbenzene (Major Product) Sigma->Product1 - H⁺ (reforms H₂SO₄) Product2 3-Nitro-1,2-diethylbenzene (Minor Product) Sigma->Product2 - H⁺ (reforms H₂SO₄)

Fig. 3: Nitration of this compound.

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), this compound reacts with halogens (Br₂ or Cl₂) to yield halogenated products, primarily at the 4- and 5-positions.[18][19]

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst. Similar to other electrophilic substitutions, acylation will predominantly occur at the less sterically hindered 4- and 5-positions.[20][21][22]

Conclusion

This compound is a compound with well-defined physical properties and predictable chemical reactivity based on its aromatic structure and alkyl substituents. The data and protocols presented in this guide serve as a comprehensive resource for professionals in research and development. An understanding of its isomeric relationships, reactivity in electrophilic substitution and oxidation, and the methods used to characterize it are fundamental for its effective and safe utilization in scientific and industrial contexts.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-diethylbenzene, a significant aromatic hydrocarbon in various research and industrial applications. This document details established synthetic routes, including Friedel-Crafts alkylation and a multi-step pathway for targeted ortho-isomer synthesis. Furthermore, it addresses the challenges of isomer separation and outlines effective purification methodologies. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and experimental workflows.

Synthesis of this compound

The synthesis of this compound primarily proceeds through two distinct routes: the direct alkylation of benzene or ethylbenzene, which typically yields a mixture of isomers, and a more targeted multi-step synthesis designed to favor the formation of the ortho isomer.

Friedel-Crafts Alkylation of Benzene

The most common industrial method for producing diethylbenzenes is the Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethylene or ethyl chloride, in the presence of a Lewis acid or solid acid catalyst.[1][2] This reaction is a classic example of electrophilic aromatic substitution.[3] However, this method has the disadvantage of producing a mixture of 1,2-, 1,3-, and 1,4-diethylbenzene isomers, as the initial ethyl group activates the benzene ring to further alkylation.[3] The typical isomer distribution in a commercial diethylbenzene mixture is heavily skewed towards the meta and para isomers.[4][5]

Reaction Scheme:

C₆H₆ + C₂H₄ → C₆H₅C₂H₅ C₆H₅C₂H₅ + C₂H₄ → C₆H₄(C₂H₅)₂ (Isomer Mixture)

This protocol is based on general procedures for gas-phase alkylation of benzene.

Materials:

  • Benzene (anhydrous)

  • Ethylene gas

  • BXE ALKCAT zeolite catalyst (ZSM-5 balanced with kaolinite)[6]

  • Nitrogen gas (for purging)

Equipment:

  • Fixed-bed down-flow reactor

  • Tube furnace with temperature controller

  • Gas flow controllers

  • Condenser and collection flask

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Pack the fixed-bed reactor with the BXE ALKCAT zeolite catalyst.

  • Purge the reactor system with nitrogen gas while heating the furnace to the desired reaction temperature (e.g., 450 °C).[6]

  • Once the temperature is stable, stop the nitrogen flow and introduce a gaseous feed of benzene and ethylene at a specific molar ratio (e.g., 1:1).[6]

  • Maintain a constant space velocity and atmospheric pressure.

  • The reaction products are passed through a condenser to liquefy the aromatic compounds, which are then collected.

  • Analyze the product mixture using GC to determine the conversion of benzene and the selectivity for ethylbenzene and diethylbenzene isomers.

Multi-step Synthesis of this compound

A more selective, albeit lengthier, laboratory-scale synthesis of this compound can be achieved through a multi-step process. This pathway involves the formation of a cyclic intermediate via a Diels-Alder reaction, followed by a series of transformations to yield the desired ortho-disubstituted product.

Reaction Scheme:

C₆H₆ + CH₃CH₂COCl --(AlCl₃)--> C₆H₅COCH₂CH₃ + HCl

The Clemmensen reduction is effective for reducing aryl-alkyl ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[7][8]

Reaction Scheme:

C₆H₅COCH₂CH₃ --(Zn(Hg), HCl)--> C₆H₅CH₂CH₂CH₃

Detailed Experimental Protocol (Illustrative for Step 4):

This protocol is a general representation of a Clemmensen reduction.

Materials:

  • o-Propylpropiophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride.

  • In a round-bottom flask, place the amalgamated zinc, concentrated hydrochloric acid, and toluene.

  • Add o-propylpropiophenone to the flask.

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude this compound.

  • Purify the product by fractional distillation.

Purification of this compound

The primary challenge in obtaining pure this compound is its separation from the 1,3- and 1,4- isomers due to their very close boiling points.

Physicochemical Properties of Diethylbenzene Isomers
PropertyThis compound1,3-Diethylbenzene1,4-Diethylbenzene
CAS Number 135-01-3[9]141-93-5[4]105-05-5[4]
Molecular Weight ( g/mol ) 134.22[9]134.22[4]134.22[4]
Boiling Point (°C) 183-184[9][10]181[11]184[11]
Melting Point (°C) -31.2[9]-83.9-42.8[4]
Density (g/mL at 20°C) 0.880[9]0.8640.862[4]
Refractive Index (at 20°C) 1.5035[9]1.4981.495[4]
Purification Methodologies

Due to the small differences in boiling points, separating diethylbenzene isomers by fractional distillation is challenging and requires a distillation column with a high number of theoretical plates and a high reflux ratio. For instance, separating the meta-isomer to a purity of over 93% requires a column with at least 100 trays and a reflux ratio of at least 30:1.[12] The separation of the ortho and para isomers is even more difficult due to their nearly identical boiling points.

Selective adsorption using zeolites is an effective method for separating diethylbenzene isomers. This compound can be selectively adsorbed from an isomer mixture using a NaY adsorbent.[11]

Experimental Protocol: Adsorptive Separation of this compound [11]

Materials:

  • Diethylbenzene isomer mixture (containing this compound)

  • NaY adsorbent (spherical, average size 0.7 mm)

  • Desorbent (aromatic compound with 6-9 carbon atoms)

  • Nitrogen gas

Equipment:

  • Fixed-bed adsorption column

  • High-pressure liquid pump

  • Oven for adsorbent activation

  • Fraction collector

  • Gas chromatograph (GC) for analysis

Procedure:

  • Activate the NaY adsorbent by drying at 200°C for 12 hours under a nitrogen atmosphere.

  • Pack the adsorption column with the activated NaY adsorbent.

  • Heat the column to the operating temperature (e.g., 180°C).

  • Pump the diethylbenzene isomer mixture through the column at a constant flow rate (e.g., 0.5 cc/min).

  • The non-adsorbed or weakly adsorbed isomers (1,3- and 1,4-diethylbenzene) will elute first.

  • After the breakthrough of the less retained isomers, switch the feed to a suitable desorbent to elute the selectively adsorbed this compound.

  • Collect fractions of the eluate and analyze them by GC to determine the composition and purity of the separated this compound.

To increase the yield of this compound, a process involving isomerization of the isomer mixture can be employed prior to separation.[11] This process typically involves passing the diethylbenzene mixture over a suitable catalyst at elevated temperatures and pressures to enrich the concentration of the desired 1,2-isomer, followed by purification using distillation and/or adsorptive separation.[11]

Data Presentation

Table 1: Typical Isomer Distribution in Diethylbenzene from Benzene Alkylation
IsomerTypical Concentration Range (%)
This compound4 - 10[4][5]
1,3-Diethylbenzene58 - 65[4][5]
1,4-Diethylbenzene27 - 35[4][5]
Table 2: Illustrative Yields and Selectivities for Benzene Ethylation over a Zeolite Catalyst[6]
Reaction Temperature (°C)Benzene:Ethylene Molar RatioBenzene Conversion (%)Ethylbenzene Selectivity (%)Diethylbenzene Isomers Yield (%)
4501:1High85.5~17
3001:1Lower73.0Variable
4506:1LowHighLower

Visualizations

Synthesis_Pathways cluster_friedel_crafts Friedel-Crafts Alkylation cluster_multistep Multi-step Synthesis of o-DEB Benzene_FC Benzene Ethylbenzene_FC Ethylbenzene Benzene_FC->Ethylbenzene_FC + Ethylene (Zeolite or AlCl3) DEB_Mix Diethylbenzene Isomer Mixture (o-, m-, p-) Ethylbenzene_FC->DEB_Mix + Ethylene Benzene_MS Benzene Propiophenone Propiophenone Benzene_MS->Propiophenone + Propanoyl Chloride (Friedel-Crafts Acylation) Propylbenzene Propylbenzene Propiophenone->Propylbenzene Clemmensen Reduction o_Propylpropiophenone o-Propylpropiophenone Propylbenzene->o_Propylpropiophenone Friedel-Crafts Acylation o_DEB This compound o_Propylpropiophenone->o_DEB Clemmensen Reduction Purification_Workflow cluster_purification Purification DEB_Mixture Diethylbenzene Isomer Mixture (from Synthesis) Isomerization Isomerization (Optional) (Enrichment of 1,2-DEB) DEB_Mixture->Isomerization Distillation1 Fractional Distillation (Removal of Lighter/Heavier Impurities) DEB_Mixture->Distillation1 Isomerization->Distillation1 Adsorption Adsorptive Separation (e.g., NaY Zeolite) Distillation1->Adsorption Pure_oDEB High-Purity This compound Adsorption->Pure_oDEB Other_Isomers 1,3- & 1,4-Diethylbenzene (Raffinate) Adsorption->Other_Isomers

References

Spectroscopic Analysis of 1,2-Diethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1,2-Diethylbenzene (o-diethylbenzene), a colorless aromatic hydrocarbon. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

  • Chemical Formula: C₁₀H₁₄

  • Molecular Weight: 134.22 g/mol [1][2][3][4]

  • CAS Number: 135-01-3[1][2][3][4]

  • Appearance: Colorless liquid[5]

  • Boiling Point: 183 °C

  • Density: 0.88 g/mL at 25 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are used to characterize the arrangement of hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the two ethyl groups. Due to the symmetry of the molecule, the four aromatic protons are chemically non-equivalent and appear as a multiplet. The ethyl groups give rise to a quartet and a triplet.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15Multiplet4HAromatic (C₆H₄)
2.65Quartet4HMethylene (-CH₂)
1.20Triplet6HMethyl (-CH₃)
(Data recorded in CDCl₃ at 90 MHz)[5][6]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to molecular symmetry, this compound exhibits four distinct signals in its ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
141.8Aromatic (C-1, C-2)
127.8Aromatic (C-3, C-6)
125.6Aromatic (C-4, C-5)
26.0Methylene (-CH₂)
15.9Methyl (-CH₃)
(Data recorded in CDCl₃ at 90 MHz)[5][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C bending vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3010MediumAromatic C-H Stretching
2965 - 2850StrongAliphatic C-H Stretching (in -CH₂- and -CH₃)
~1600, ~1480MediumAromatic C=C Ring Stretching
~1465Medium-CH₂- Bending (Scissoring)
~750StrongAromatic C-H Out-of-Plane Bending (ortho-subst.)
(Spectrum of neat liquid film)[2][5][8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

The molecular ion peak (M⁺) is observed at m/z = 134, corresponding to the molecular weight of the compound.[1][8] The most abundant fragment (base peak) is typically observed at m/z = 119, resulting from the loss of a methyl group (-CH₃).

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
134~30[C₁₀H₁₄]⁺ (Molecular Ion)
119100[C₉H₁₁]⁺ (Base Peak)
105~40[C₈H₉]⁺
91~35[C₇H₇]⁺ (Tropylium ion)
(Data from Electron Ionization Mass Spectrometry)[1][9]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[10] The solution is then transferred into a 5 mm NMR tube using a pipette, ensuring the liquid height is approximately 4-5 cm.[10][11] The tube is capped securely.

  • Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

  • Data Acquisition: The experiment begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field, followed by shimming to optimize the field homogeneity.[10] The probe is tuned to the appropriate nucleus (¹H or ¹³C).[10] Standard pulse sequences are used to acquire the Free Induction Decay (FID), which is then Fourier transformed to obtain the NMR spectrum.

IR Spectrum Acquisition (Neat Liquid)
  • Sample Preparation: A single drop of pure ("neat") this compound is placed onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[12][13] A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.[13][14]

  • Instrument Setup: The "sandwich" of salt plates is mounted in the sample holder of the FTIR spectrometer.[12]

  • Data Acquisition: A background spectrum of the empty instrument is first collected. Then, the sample spectrum is recorded.[15] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber. The salt plates are cleaned with a dry solvent like acetone after use.[13]

Mass Spectrum Acquisition (GC-MS with Electron Ionization)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile). The typical concentration is in the range of 1-100 µg/mL.[16] If necessary, the solution is filtered to remove any particulates.[16]

  • Instrument Setup: The sample is introduced into the Gas Chromatograph (GC) inlet. The GC column separates the components of the sample before they enter the mass spectrometer.

  • Ionization and Analysis: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the source, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[17] A detector measures the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Liquid Sample (this compound) Prep_NMR Dissolve in CDCl3 (0.6-0.7 mL) Sample->Prep_NMR Prep_IR Prepare Neat Film (Salt Plates) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System (EI) Prep_MS->Acq_MS Data_NMR NMR Spectra (Chemical Shift, Integration) Acq_NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) Acq_MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility of 1,2-Diethylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-diethylbenzene in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on compiling existing qualitative and miscibility data. Furthermore, it outlines detailed, generalized experimental protocols for determining the solubility of liquid solutes like this compound in organic solvents. This guide is intended to be a foundational resource for laboratory professionals, enabling informed solvent selection and the design of robust experimental procedures for solubility determination.

Introduction

This compound (o-diethylbenzene) is an aromatic hydrocarbon with the chemical formula C₆H₄(C₂H₅)₂. It is a colorless liquid that serves as a solvent and an intermediate in organic synthesis. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development in diverse fields, including pharmaceutical sciences. This document consolidates the available solubility information and provides standardized methodologies for its experimental determination.

Quantitative and Qualitative Solubility Data

The solubility of this compound in water is low.[1][2] Its reported aqueous solubility is 71.1 mg/L at 25 °C.[1] In contrast, it exhibits high solubility in a range of common organic solvents. For several solvents, this compound is reported to be miscible, meaning it is soluble in all proportions.

Table 1: Solubility of this compound in Organic Solvents
SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility
EthanolC₂H₅OH46.07Not SpecifiedMiscible[1]
Ethyl Ether(C₂H₅)₂O74.12Not SpecifiedMiscible[1]
Acetone(CH₃)₂CO58.08Not SpecifiedMiscible[1]
BenzeneC₆H₆78.11Not SpecifiedSoluble[1][3][4][5]
Carbon TetrachlorideCCl₄153.82Not SpecifiedSoluble[1][3][4][5]
MethanolCH₃OH32.04Not SpecifiedSoluble[5][6]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13Not SpecifiedSoluble[5][6]

Experimental Protocols for Solubility Determination

The absence of specific, publicly available experimental protocols for determining the solubility of this compound necessitates the adoption of generalized, yet robust, methodologies. Below are detailed protocols for qualitatively and quantitatively assessing the solubility of a liquid analyte like this compound in an organic solvent.

Visual Miscibility Determination

This method is a straightforward approach to determine if two liquids are miscible.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Graduated cylinders or pipettes

  • Test tubes or vials with caps

  • Vortex mixer

Procedure:

  • In a clean, dry test tube, add a known volume of the organic solvent.

  • To this, add a small, known volume of this compound.

  • Securely cap the test tube and vortex for 1-2 minutes.

  • Allow the mixture to stand and observe. The formation of a single, clear phase indicates miscibility at that proportion. The presence of turbidity, phase separation, or droplets indicates immiscibility or partial miscibility.

  • Repeat this process with varying proportions of this compound and the solvent to assess miscibility across a range of concentrations.

G start Start: Visual Miscibility Test add_solvent Add known volume of solvent to test tube start->add_solvent add_solute Add known volume of this compound add_solvent->add_solute mix Cap and vortex for 1-2 minutes add_solute->mix observe Observe the mixture mix->observe decision Single clear phase? observe->decision miscible Conclusion: Miscible at this proportion decision->miscible Yes immiscible Conclusion: Immiscible or partially miscible decision->immiscible No end End miscible->end immiscible->end

Workflow for Visual Miscibility Determination

Gravimetric Method for Saturated Solutions

This method is suitable for determining the solubility of a substance that is not fully miscible with the solvent.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Thermostatic shaker bath

  • Centrifuge

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight caps

  • Syringes and filters (chemically resistant to the solvent)

  • Evaporating dish

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known mass of the organic solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: After equilibration, allow the vial to rest in the thermostatic bath to allow the undissolved this compound to settle. For stable emulsions, centrifugation at a constant temperature may be necessary.

  • Sample Extraction: Carefully extract a known mass of the supernatant (the saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved solute.

  • Solvent Evaporation: Transfer the extracted saturated solution to a pre-weighed evaporating dish.

  • Mass Determination: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of inert gas) until only the this compound remains.

  • Final Weighing: Weigh the evaporating dish with the residual this compound.

  • Calculation: The solubility can be calculated as the mass of the dissolved this compound per mass of the solvent.

G start Start: Gravimetric Solubility Determination prepare_mixture Prepare supersaturated solution (excess this compound in known mass of solvent) start->prepare_mixture equilibrate Equilibrate in thermostatic shaker bath (e.g., 24-48 hours at constant T) prepare_mixture->equilibrate separate_phases Phase separate (settling or centrifugation) equilibrate->separate_phases extract_supernatant Extract and weigh a known mass of the saturated supernatant separate_phases->extract_supernatant evaporate_solvent Evaporate the solvent from the extracted sample extract_supernatant->evaporate_solvent weigh_residue Weigh the remaining this compound evaporate_solvent->weigh_residue calculate Calculate solubility (mass of solute / mass of solvent) weigh_residue->calculate end End calculate->end

Gravimetric Method Workflow

Analytical Methods (GC-FID, HPLC-UV)

For more precise measurements, especially at lower concentrations, analytical techniques such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV) are recommended.

Procedure Outline:

  • Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Analyze these standards to create a calibration curve (response vs. concentration).

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Dilution: Accurately dilute a known volume or mass of the saturated supernatant with the pure solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Analyze the diluted sample using the calibrated GC-FID or HPLC-UV method.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Account for the dilution factor to calculate the concentration of this compound in the original saturated solution. This concentration represents the solubility at the equilibration temperature.

G start Start: Analytical Solubility Determination calibration Prepare and analyze standards to create a calibration curve start->calibration prepare_saturated Prepare a saturated solution and separate phases calibration->prepare_saturated dilute_sample Accurately dilute a known amount of the saturated supernatant prepare_saturated->dilute_sample analyze_sample Analyze the diluted sample via GC or HPLC dilute_sample->analyze_sample determine_conc Determine concentration from the calibration curve analyze_sample->determine_conc calculate_solubility Calculate original concentration (solubility) accounting for dilution determine_conc->calculate_solubility end End calculate_solubility->end

Analytical Method Workflow (GC/HPLC)

Conclusion

References

An In-depth Technical Guide to the Health and Safety of 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 1,2-Diethylbenzene (1,2-DEB). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, use, and assessment of this compound. This document details toxicological data, experimental protocols, and explores the metabolic and signaling pathways associated with 1,2-DEB exposure.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄[1]
Molecular Weight134.22 g/mol [1]
Boiling Point184 °C[1]
Melting Point-31.2 °C[1]
Flash Point (Closed Cup)55 - 57 °C[1]
Vapor Pressure1.05 mmHg @ 25 °C[2]
Water Solubility71.1 mg/L @ 20-25 °C[1][2]
Density0.880 g/mL @ 20-25 °C[1]
LogP (Octanol/Water Partition Coefficient)3.72[1]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesRouteReference
LD₅₀ (Lethal Dose, 50%)1200 - 5000 mg/kgRatOral[3]
NOAEL (No-Observed-Adverse-Effect Level) - Developmental Toxicity35 mg/kg/dayRatOral[3]

Table 3: Occupational Exposure Limits for Diethylbenzene (Isomer Mixture)

OrganizationLimitValue
NIOSHREL (Recommended Exposure Limit) - TWA (Time-Weighted Average)10 ppm (50 mg/m³)
ACGIHTLV (Threshold Limit Value) - TWA5 ppm
OSHAPEL (Permissible Exposure Limit)None established

Note: Exposure limits are often established for mixed isomers of diethylbenzene. It is crucial to consult specific safety data sheets and regulatory standards for the most current and detailed information.

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the safety assessment of this compound.

Determination of Acute Oral Toxicity (LD₅₀) - Based on OECD Guideline 401

The acute oral toxicity of this compound, expressed as the LD₅₀ value, is determined to assess the short-term poisoning potential of a single oral dose. The following protocol is a generalized procedure based on the principles of the now-deleted OECD Guideline 401, which has been replaced by alternative methods (OECD 420, 423, and 425) that aim to reduce the number of animals used.[4][5][6]

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.

Animals: Healthy, young adult rats of a standard laboratory strain are used.[4] At least 5 animals per dose level, all of the same sex, are recommended.[4] If females are used, they should be nulliparous and not pregnant.[4]

Housing and Acclimatization: Animals are housed in controlled conditions with a temperature of approximately 22°C (± 3°C) and relative humidity between 30-70%.[4] They are acclimatized to the laboratory conditions for at least five days before the experiment.[4]

Procedure:

  • Fasting: Animals are fasted overnight before dosing to ensure better absorption of the test substance.[4]

  • Dose Preparation and Administration: this compound is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[4] The doses are selected based on a preliminary range-finding study.[4]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for at least 14 days.[7]

  • Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[4]

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods, such as probit analysis, which relates the dosage to the percentage of animals that show a specific response (in this case, death).

Determination of Flash Point - Based on ASTM D93 (Pensky-Martens Closed Cup Method)

The flash point is a critical parameter for assessing the flammability hazard of a liquid. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of flammable liquids like this compound.[8][9][10][11][12]

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced.

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup, a lid with an opening for an ignition source, a stirrer, and a heating source.[8]

Procedure:

  • Sample Preparation: A brass test cup is filled with the this compound sample to a specified level.[11]

  • Heating and Stirring: The sample is heated at a controlled rate while being continuously stirred to ensure temperature uniformity.[8]

  • Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.[8]

  • Flash Point Determination: The flash point is the lowest temperature at which a flash is observed to spread across the inside of the cup.[8] The observed flash point is then corrected for barometric pressure.[9]

Procedure A of ASTM D93 is generally applicable to distillate fuels and other homogeneous petroleum liquids, which would be appropriate for this compound.[12]

In Vivo Neurotoxicity Assessment

Studies have shown that this compound and its metabolite, 1,2-diacetylbenzene (1,2-DAB), can induce neurotoxicity.[13] The following outlines a general experimental workflow for assessing these effects in a rodent model.

Objective: To evaluate the potential neurotoxic effects of this compound following systemic administration.

Animals: Male Sprague-Dawley rats are a commonly used model for neurotoxicity studies.[14]

Procedure:

  • Dosing: this compound is administered to the animals, typically via oral gavage or intraperitoneal injection, over a specified period. A control group receiving the vehicle is also included. For example, a study might involve daily administration for several weeks.[13]

  • Clinical Observations: Animals are monitored regularly for clinical signs of neurotoxicity, such as limb weakness, gait abnormalities, and changes in general behavior.[13]

  • Functional Assessments: Behavioral tests can be conducted to assess motor and sensory function. This may include grip strength tests, rotarod performance, and sensory nerve conduction velocity measurements.

  • Histopathology: At the end of the study, nervous tissues (e.g., brain, spinal cord, peripheral nerves) are collected for histopathological examination to identify any structural changes or nerve fiber damage.[13]

Signaling Pathways and Metabolic Workflows

Metabolic Pathway of this compound

The metabolism of this compound is a critical factor in its toxicity. The primary metabolic pathway involves the hydroxylation of the alkyl side chain, leading to the formation of various metabolites, including the neurotoxic 1,2-diacetylbenzene.[15]

Metabolic Pathway of this compound This compound This compound 1-(2'-ethylphenyl)ethanol (EPE) 1-(2'-ethylphenyl)ethanol (EPE) This compound->1-(2'-ethylphenyl)ethanol (EPE) Hydroxylation 1,2-Diacetylbenzene (1,2-DAB) 1,2-Diacetylbenzene (1,2-DAB) 1-(2'-ethylphenyl)ethanol (EPE)->1,2-Diacetylbenzene (1,2-DAB) Oxidation Glucuronide Conjugates Glucuronide Conjugates 1-(2'-ethylphenyl)ethanol (EPE)->Glucuronide Conjugates Glucuronidation Excretion Excretion 1,2-Diacetylbenzene (1,2-DAB)->Excretion Excretion (Urine, Feces, Bile) Excretion (Urine, Feces, Bile) Glucuronide Conjugates->Excretion (Urine, Feces, Bile)

Caption: Metabolic pathway of this compound in rats.

Experimental Workflow for a Toxicokinetics Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for risk assessment. The following diagram illustrates a typical experimental workflow for a toxicokinetics study in rats.[14][15]

Toxicokinetics Experimental Workflow cluster_0 Dosing Phase cluster_1 Sample Collection Phase cluster_2 Analysis Phase cluster_3 Data Interpretation Administration Administer [14C]1,2-DEB (Oral or IV) Blood_Sampling Collect Blood Samples (Time course) Administration->Blood_Sampling Excreta_Collection Collect Urine, Feces, and Expired Air Administration->Excreta_Collection Bile_Duct_Cannulation Bile Collection (in cannulated rats) Administration->Bile_Duct_Cannulation Radioactivity_Measurement Measure Radioactivity (LSC) Blood_Sampling->Radioactivity_Measurement Excreta_Collection->Radioactivity_Measurement Bile_Duct_Cannulation->Radioactivity_Measurement Metabolite_Profiling Identify and Quantify Metabolites (HPLC, GC-MS) Radioactivity_Measurement->Metabolite_Profiling Pharmacokinetic_Modeling Determine Pharmacokinetic Parameters (Half-life, Clearance, etc.) Metabolite_Profiling->Pharmacokinetic_Modeling

Caption: Workflow for a toxicokinetics study of this compound.

TREM1 Signaling Pathway in 1,2-Diacetylbenzene-Induced Neuroinflammation

Recent studies have implicated the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1) signaling pathway in the neuroinflammatory response to 1,2-diacetylbenzene (1,2-DAB), a neurotoxic metabolite of 1,2-DEB, particularly in aged animals.[16]

TREM1 Signaling Pathway DAB 1,2-Diacetylbenzene (DAB) TREM1 TREM1 Receptor DAB->TREM1 Activates TLR4 TLR4 DAB->TLR4 Activates DAP12 DAP12 TREM1->DAP12 Associates with Inflammasome Inflammasome Activation (Caspase-1, Caspase-5) DAP12->Inflammasome IL1b IL-1β Production Inflammasome->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation MYD88 MyD88 TLR4->MYD88 NFkB NF-κB Activation MYD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines and Chemokines NFkB->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Neuroinflammation

Caption: TREM1 signaling in 1,2-DAB-induced neuroinflammation.

Health and Safety Summary

Hazard Identification:

  • Flammability: this compound is a flammable liquid and vapor.

  • Health Hazards: It is harmful if swallowed and may cause lung damage if it enters the airways.[17] It can cause skin and eye irritation.[17] Vapors may cause drowsiness and dizziness.[17] Chronic exposure may lead to neurotoxicity, with its metabolite 1,2-diacetylbenzene being a key contributor to peripheral neuropathy.[13]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[18]

  • Use in a well-ventilated area.[18]

  • Ground and bond containers and receiving equipment to prevent static discharge.[18]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[18]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[19]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[20]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[21]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and water for at least 15 minutes.[21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[21]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give small sips of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[21]

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. Always consult the specific SDS for this compound and follow all applicable safety regulations and guidelines.

References

An In-depth Technical Guide on 1,2-Diethylbenzene as a Byproduct in Ethylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Chemical Professionals

Introduction

Ethylbenzene is a crucial intermediate in the petrochemical industry, primarily serving as a precursor to styrene monomer, which is used in the production of polystyrene and other polymers.[1][2] The dominant manufacturing process for ethylbenzene is the alkylation of benzene with ethylene.[1][3] This process, while highly optimized, inevitably leads to the formation of byproducts, including diethylbenzene (DEB) isomers. Among these, 1,2-diethylbenzene, along with its 1,3- and 1,4-isomers, represents a significant side product.[4][5] Understanding the formation mechanisms, process parameters influencing its yield, and analytical methods for its quantification is essential for process optimization and maximizing ethylbenzene production.

Formation of this compound in Ethylbenzene Synthesis

The formation of diethylbenzene isomers occurs as a consecutive reaction to the primary alkylation of benzene.[4] Once ethylbenzene is formed, it can be further alkylated by ethylene to produce diethylbenzene.[4][6]

Primary Reaction (Ethylbenzene Formation): C₆H₆ + C₂H₄ → C₆H₅C₂H₅[4]

Secondary Reaction (Diethylbenzene Formation): C₆H₅C₂H₅ + C₂H₄ → C₆H₄(C₂H₅)₂[4][6]

This secondary reaction is generally considered a side reaction in ethylbenzene production.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by acidic catalysts such as zeolites or aluminum chloride.[1][7][8]

Reaction Mechanism and Influencing Factors

The alkylation of benzene with ethylene is a classic Friedel-Crafts reaction.[1] The generally accepted mechanism involves the formation of a carbenium ion from ethylene, which then attacks the benzene ring.[1] The formation of diethylbenzene isomers is influenced by several process parameters:

  • Benzene to Ethylene Ratio: A higher benzene to ethylene molar ratio favors the formation of ethylbenzene and suppresses the formation of polyalkylated benzenes like diethylbenzene.[9]

  • Temperature: Increased reaction temperatures can lead to higher conversion rates but may also promote side reactions, including the formation of diethylbenzene and other byproducts.[9][10]

  • Catalyst: The type of catalyst used plays a crucial role in the selectivity of the reaction. Modern processes often utilize zeolite catalysts, which can be shape-selective and are designed to maximize ethylbenzene yield while minimizing byproduct formation.[1][7][11]

In many industrial processes, the diethylbenzene formed is not considered a waste product. It is often separated and recycled to a transalkylation unit where it reacts with benzene to produce more ethylbenzene, thus improving the overall process yield.[4][11][12][13][14]

Transalkylation Reaction: C₆H₄(C₂H₅)₂ + C₆H₆ ⇌ 2 C₆H₅C₂H₅[4]

Isomer Distribution

The distribution of diethylbenzene isomers (1,2-, 1,3-, and 1,4-) is governed by thermodynamic equilibrium at the reaction conditions. Without shape-selective catalysts, the reaction tends to produce an isomer mixture approaching this equilibrium.[6]

IsomerThermodynamic Equilibrium Composition (approx. at 425°C)
This compound (ortho)19%
1,3-Diethylbenzene (meta)54%
1,4-Diethylbenzene (para)27%
Source:[6]

Experimental Protocols

Analysis of Diethylbenzene Isomers by Gas Chromatography (GC)

Gas chromatography is the most widely used analytical technique for the quantification of ethylbenzene and its byproducts in process streams.[15]

Objective: To separate and quantify the components of a synthetic mixture containing benzene, toluene, ethylbenzene, and the three diethylbenzene isomers.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).[16][17]

  • Capillary column suitable for aromatic hydrocarbon separation (e.g., a non-polar column).[16]

  • Autosampler for precise injection.

Materials:

  • High-purity helium or nitrogen as carrier gas.

  • High-purity hydrogen and air for the FID.

  • Certified reference standards of benzene, toluene, ethylbenzene, this compound, 1,3-diethylbenzene, and 1,4-diethylbenzene.

  • A suitable solvent for dilution, such as hexane or dichloromethane.[18]

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by accurately diluting the reference standards in the chosen solvent to cover the expected concentration range in the process samples.

  • Sample Preparation: Dilute the process sample with the solvent to bring the analyte concentrations within the calibration range. An internal standard can be added to both the calibration standards and the samples to improve accuracy.[16][17]

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components. The exact program will depend on the column and analytes.

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 1-2 mL/min).

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared process samples.

  • Quantification: Identify the peaks in the chromatogram based on their retention times compared to the standards. Quantify the concentration of each component using the calibration curve.

Visualizations

Reaction Pathway for Ethylbenzene and Diethylbenzene Formation

G Benzene Benzene Ethylbenzene Ethylbenzene Benzene->Ethylbenzene Alkylation Ethylene1 Ethylene Ethylene1->Ethylbenzene Diethylbenzene Diethylbenzene (Isomer Mixture) Ethylbenzene->Diethylbenzene Further Alkylation Ethylene2 Ethylene Ethylene2->Diethylbenzene DEB_Isomers This compound 1,3-Diethylbenzene 1,4-Diethylbenzene Diethylbenzene->DEB_Isomers

Caption: Reaction pathway for the formation of ethylbenzene and diethylbenzene byproducts.

Experimental Workflow for GC Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing ProcessSample Process Sample Dilution1 Dilution ProcessSample->Dilution1 ReferenceStandards Reference Standards Dilution2 Dilution ReferenceStandards->Dilution2 GC_FID GC-FID System Dilution1->GC_FID Dilution2->GC_FID Chromatogram Chromatogram GC_FID->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the analysis of diethylbenzene isomers using Gas Chromatography.

References

An In-depth Technical Guide to the Neurotoxicity and Metabolic Pathways of 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects and metabolic pathways of 1,2-Diethylbenzene (1,2-DEB), a volatile organic compound found in industrial solvents and gasoline. This document synthesizes current research findings, presenting quantitative data in structured tables, detailed experimental protocols for key studies, and visual diagrams of critical signaling and metabolic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is the most neurotoxic of the diethylbenzene isomers, with its primary adverse effect being peripheral neuropathy.[1] This toxicity is not caused by the parent compound itself, but rather by its metabolite, 1,2-diacetylbenzene (1,2-DAB), a reactive γ-diketone.[1] The main metabolic route for 1,2-DEB is through hydroxylation of the ethyl side chain, followed by glucuronidation and excretion. A minor, but critical, metabolic pathway leads to the formation of the neurotoxic 1,2-DAB. The mechanism of neurotoxicity involves the reaction of 1,2-DAB with amino groups of neurofilament proteins, leading to protein cross-linking, axonal swelling, and disruption of axonal transport. This ultimately results in reduced nerve conduction velocity and sensory and motor neuropathies.[1] Recent studies have also implicated neuroinflammatory pathways, such as the TREM1 and TLR4 signaling pathways, in the neurotoxic effects of 1,2-DAB, particularly with age-dependent sensitivity.[2]

Neurotoxicity of this compound and its Metabolite, 1,2-Diacetylbenzene

The neurotoxicity of 1,2-DEB is primarily attributed to its metabolite, 1,2-diacetylbenzene (1,2-DAB). Oral administration of 1,2-DEB in rats has been shown to cause a time-dependent decrease in motor and sensory nerve conduction velocities.[3] The neurotoxic effects are characterized by hind limb weakness and, in severe cases, paralysis.[3]

Mechanism of Neurotoxicity

The neurotoxic mechanism of 1,2-DAB involves several key processes:

  • Protein Adduct Formation: As a γ-diketone, 1,2-DAB reacts with the ε-amino groups of lysine residues on proteins, forming pyrrole adducts. This cross-linking of neurofilament proteins disrupts their normal structure and function, leading to the formation of neurofilament-filled axonal swellings.[1]

  • Disruption of Axonal Transport: The aggregation of cross-linked neurofilaments physically impedes both anterograde and retrograde axonal transport, which is crucial for the survival and function of neurons.

  • Oxidative Stress: 1,2-DAB has been shown to induce the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative damage to lipids, proteins, and DNA.[2]

  • Neuroinflammation: 1,2-DAB can activate microglia and trigger neuroinflammatory signaling pathways. Studies in aged rats have shown an upregulation of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1) and Toll-like Receptor 4 (TLR4) pathways in the hippocampus following exposure to 1,2-DAB.[2]

Quantitative Neurotoxicity Data

The following tables summarize key quantitative data from neurotoxicity studies of this compound and its metabolite.

Table 1: Inhalation Neurotoxicity of this compound in Rats

ParameterValueExposure ConditionsSpecies/StrainReference
NOAEC (clinical neurotoxicity)25 ml/m³6 hours/day, 5 days/week for 18 weeks (in a mixture with 10% 1,2-DEB)Male Sprague Dawley Rats[1]
LOAEC (subclinical neurotoxicity)All concentrations testedSubchronic inhalation studies with mixtures containing 1,2-DEBRats[1]
NOAEC (developmental toxicity)17 ml/m³ (scaled from oral NOAEL)-Rats[1]

Table 2: Oral Neurotoxicity of this compound and 1,2-Diacetylbenzene in Rats

CompoundDoseEffectsSpecies/StrainReference
This compound100 mg/kg/day (4 days/week for 8 weeks)Hind leg weakness, paralysis, mortalityRats[3]
This compound165 mg/kg/day (4 days/week)Qualitative evidence of metabolism to 1,2-DABMale Sprague Dawley Rats[1]
1,2-Diacetylbenzene20 mg/kg/dayReduction in neurofilament protein NF-M, kinesin, and dynein in sciatic nerve and spinal cordMale Sprague Dawley Rats[1]

Metabolic Pathways of this compound

The metabolism of 1,2-DEB proceeds via two main pathways: a major detoxification pathway and a minor toxification pathway.

Major Metabolic Pathway: Hydroxylation and Glucuronidation

The primary route of 1,2-DEB metabolism involves the hydroxylation of one of the ethyl side chains to form 1-(2'-ethylphenyl)ethanol (1,2-EPE).[4] This reaction is stereoselective, with the formation of the (R)-enantiomer being slightly favored over the (S)-enantiomer in rat liver microsomes.[4] The resulting alcohol is then conjugated with glucuronic acid to form water-soluble glucuronides, which are readily excreted in the urine.[5]

Minor Metabolic Pathway: Formation of 1,2-Diacetylbenzene

A small fraction of 1,2-DEB, estimated to be less than 3%, is metabolized to the neurotoxic γ-diketone, 1,2-diacetylbenzene (1,2-DAB).[1] This pathway is believed to involve the oxidation of both ethyl side chains. The formation of 1,2-DAB is a critical step in the initiation of the neurotoxic cascade.

Enzyme Kinetics

The hydroxylation of 1,2-DEB to 1,2-EPE is catalyzed by cytochrome P450 enzymes in the liver. In vitro studies using rat liver S9 fractions have determined the Michaelis-Menten kinetic constants for the formation of the two enantiomers of 1,2-EPE.[4]

Table 3: Enzyme Kinetic Parameters for 1,2-EPE Enantiomer Formation in Rat Liver S9 Fraction

EnantiomerVmax (nmol/min/mg protein)Km (µM)
(R)-1,2-EPEGreater than (S) enantiomerGreater than (S) enantiomer
(S)-1,2-EPELower than (R) enantiomerLower than (R) enantiomer
Source:[4]

Signaling Pathways in 1,2-DAB-Induced Neurotoxicity

Recent research has highlighted the role of neuroinflammatory signaling pathways in the neurotoxicity of 1,2-DAB.

TREM1 Signaling Pathway

The Triggering Receptor Expressed on Myeloid cells 1 (TREM1) is a receptor primarily expressed on myeloid cells, including microglia in the central nervous system. Activation of TREM1 amplifies inflammatory responses. Studies have shown that exposure to 1,2-DAB can upregulate the TREM1 signaling pathway in the hippocampus of aged rats.[2]

TREM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1,2-DAB 1,2-DAB Ligand Ligand 1,2-DAB->Ligand TREM1 TREM1 Ligand->TREM1 DAP12 DAP12 TREM1->DAP12 Syk Syk DAP12->Syk PI3K PI3K Syk->PI3K PLCg PLCγ Syk->PLCg Vav Vav Syk->Vav ERK ERK PI3K->ERK NFkB NF-κB PLCg->NFkB Vav->NFkB ERK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

TREM1 Signaling Pathway Activation by 1,2-DAB Metabolite.
TLR4 Signaling Pathway

Toll-like Receptor 4 (TLR4) is another key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activation of TLR4 in microglia leads to the production of pro-inflammatory cytokines. Similar to TREM1, TLR4 signaling has been shown to be upregulated in the brains of aged rats exposed to 1,2-DAB.[2]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1,2-DAB 1,2-DAB DAMPs DAMPs 1,2-DAB->DAMPs CD14 CD14 DAMPs->CD14 TLR4 TLR4 MD2 MD2 TLR4->MD2 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF CD14->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 NFkB NF-κB TRAF6->NFkB IRF3 IRF3 TRAF3->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFNs Type I Interferons IRF3->IFNs

TLR4 Signaling Pathway in Neuroinflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 1,2-DEB neurotoxicity and metabolism.

In Vivo Inhalation Toxicity Study

Objective: To assess the neurotoxic effects of subchronic inhalation exposure to a 1,2-DEB-containing mixture in rats.

Animals: Male Sprague Dawley rats (9 weeks old).[1]

Exposure: Whole-body inhalation exposure to a diethylbenzene isomer mixture (containing 6% or 10% 1,2-DEB) at concentrations of 0, 496, 680, or 869 ml/m³ for 6 hours a day, 5 days a week, for 18 weeks.[1]

Protocol:

  • House animals in individual wire-mesh cages within whole-body inhalation chambers.[6]

  • Generate the test atmosphere by vaporizing the diethylbenzene mixture and mixing it with filtered air to achieve the target concentrations.

  • Monitor the chamber concentration continuously using an appropriate analytical method (e.g., gas chromatography).

  • Observe animals daily for clinical signs of toxicity.

  • Measure body weight weekly.

  • At the end of the exposure period, perform electrophysiological assessments (nerve conduction velocity).

  • Euthanize animals and perform histopathological examination of the nervous system and other organs.

Nerve Conduction Velocity (NCV) Measurement in Rats

Objective: To quantitatively assess peripheral nerve function.

Protocol:

  • Anesthetize the rat (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail).[7]

  • Maintain the animal's body temperature at 37°C using a heating pad.[7]

  • Place stimulating electrodes on the sciatic nerve at two points (e.g., at the sciatic notch and the ankle).[7]

  • Place recording electrodes over the muscles of the paw to record the compound muscle action potential (CMAP).

  • Deliver a supramaximal electrical stimulus at each stimulation point and record the latency of the CMAP.

  • Measure the distance between the two stimulation points.

  • Calculate the motor nerve conduction velocity (MNCV) using the formula: MNCV = Distance / (Proximal Latency - Distal Latency).

  • For sensory nerve conduction velocity (SNCV), stimulate the nerve distally and record the sensory nerve action potential (SNAP) proximally.

In Vitro Metabolism Study using Rat Liver Microsomes

Objective: To determine the kinetic parameters of 1,2-DEB metabolism.

Protocol:

  • Prepare liver microsomes from male Sprague-Dawley rats.

  • Incubate the microsomes with varying concentrations of 1,2-DEB in a reaction mixture containing an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer at 37°C.[4]

  • Terminate the reaction at different time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Analyze the formation of 1,2-EPE enantiomers using a chiral high-performance liquid chromatography (HPLC) method.[4]

  • Determine the initial reaction velocities at each substrate concentration.

  • Calculate the Vmax and Km values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Mandatory Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway cluster_major Major Pathway (Detoxification) cluster_minor Minor Pathway (Toxification) 1,2-DEB This compound EPE 1-(2'-ethylphenyl)ethanol (1,2-EPE) 1,2-DEB->EPE CYP450 (Hydroxylation) DAB 1,2-Diacetylbenzene (1,2-DAB) 1,2-DEB->DAB CYP450 (Oxidation) Glucuronide 1,2-EPE Glucuronide EPE->Glucuronide UGT (Glucuronidation) Excretion_Major Urinary Excretion Glucuronide->Excretion_Major Neurotoxicity Neurotoxicity DAB->Neurotoxicity

Metabolic pathways of this compound.
Experimental Workflow for In Vivo Neurotoxicity Assessment

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization exposure Subchronic Inhalation Exposure acclimatization->exposure monitoring Clinical Observation & Body Weight Monitoring exposure->monitoring ncv Nerve Conduction Velocity Measurement monitoring->ncv histopathology Histopathological Examination ncv->histopathology data_analysis Data Analysis histopathology->data_analysis end End data_analysis->end

Workflow for in vivo neurotoxicity assessment.

Conclusion

This technical guide has provided a detailed overview of the neurotoxicity and metabolic pathways of this compound. The key takeaway is that the neurotoxicity of 1,2-DEB is mediated by its metabolite, 1,2-DAB, which causes peripheral neuropathy through protein adduct formation, disruption of axonal transport, oxidative stress, and neuroinflammation. The major metabolic pathway of 1,2-DEB is a detoxification route involving hydroxylation and glucuronidation. A comprehensive understanding of these mechanisms and pathways is crucial for risk assessment, the development of biomarkers of exposure and effect, and the design of potential therapeutic interventions for individuals exposed to this compound. Further research is warranted to fully elucidate the dose-response relationships and the individual susceptibility factors that may influence the neurotoxic outcomes of 1,2-DEB exposure.

References

An In-Depth Technical Guide to the Environmental Fate and Degradation of 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethylbenzene, an aromatic hydrocarbon, is a component of various industrial products and a constituent of gasoline.[1] Its presence in the environment raises concerns about its fate and potential impact on ecosystems. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing current scientific understanding of its transformation in various environmental compartments. The guide details its physical and chemical properties, biodegradation pathways under different redox conditions, abiotic degradation processes, and mobility. Detailed experimental protocols and quantitative data are presented to support further research and risk assessment.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to predicting its environmental behavior. These properties govern its distribution in air, water, and soil, as well as its susceptibility to various degradation processes. A summary of key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₄[2][3]
Molecular Weight134.22 g/mol [1][2]
Physical StateColorless liquid[3]
Melting Point-31 °C[3]
Boiling Point183 °C[3]
Density0.88 g/mL at 25 °C[3]
Water Solubility71.1 mg/L at 25 °C[1]
Vapor Pressure1.05 mmHg at 25 °C[4]
Henry's Law Constant2.6 x 10⁻³ atm-m³/mol (estimated)[1]
Log Octanol-Water Partition Coefficient (Log Kow)3.72[1]
Organic Carbon-Water Partition Coefficient (Koc)1600 (estimated)[1]

Environmental Fate and Mobility

The environmental distribution of this compound is dictated by its moderate volatility, low water solubility, and moderate lipophilicity.

Atmospheric Fate: With a vapor pressure of 1.05 mmHg at 25°C, this compound is expected to exist predominantly in the vapor phase in the atmosphere.[1] The primary degradation process in the air is the reaction with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 2 days.[5] Direct photolysis may also contribute to its degradation, as it absorbs UV light at wavelengths greater than 290 nm.[5]

Fate in Water: When released into water, this compound has a tendency to volatilize to the atmosphere, a process governed by its Henry's Law constant.[1] It is also expected to adsorb to suspended solids and sediment due to its relatively high Koc value.[1] Biodegradation has been observed in both groundwater and marine environments.[1]

Fate in Soil: In the terrestrial environment, this compound is expected to have low mobility due to its high estimated Koc value, indicating a strong tendency to adsorb to soil organic matter.[1] Volatilization from moist soil surfaces is an important fate process.[1] Biodegradation is also a key process for its removal from soil.

The overall environmental fate and transport of this compound can be visualized as a network of interconnected processes.

cluster_air Atmosphere cluster_water Water cluster_soil Soil Air This compound (Vapor) Photodegradation Photodegradation (OH Radicals, Direct Photolysis) Air->Photodegradation t½ ≈ 2 days Water This compound (Dissolved) Water->Air Volatilization Volatilization_Water Volatilization Water->Volatilization_Water Biodegradation_Water Biodegradation Water->Biodegradation_Water Adsorption_Sediment Adsorption to Suspended Solids/Sediment Water->Adsorption_Sediment Soil This compound (Adsorbed/Dissolved) Soil->Water Runoff Volatilization_Soil Volatilization Soil->Volatilization_Soil Biodegradation_Soil Biodegradation Soil->Biodegradation_Soil Leaching Leaching Soil->Leaching Release Release to Environment Release->Air Release->Water Release->Soil

Environmental Fate and Transport of this compound.

Biodegradation

Biodegradation is a critical process for the natural attenuation of this compound in the environment. The degradation pathways are highly dependent on the presence or absence of oxygen.

Aerobic Biodegradation

Under aerobic conditions, microorganisms such as Pseudomonas species are known to degrade aromatic hydrocarbons.[6] While the specific pathway for this compound is not fully elucidated, it is expected to be analogous to that of ethylbenzene. The initial step likely involves the action of monooxygenase or dioxygenase enzymes.[6][7]

A plausible aerobic degradation pathway for this compound, initiated by a dioxygenase, is proposed below. This pathway involves the formation of a dihydrodiol, followed by dehydrogenation to a catechol, and subsequent ring cleavage.

DEB This compound Dihydrodiol cis-1,2-Dihydroxy-3,4- diethylcyclohexa-3,5-diene DEB->Dihydrodiol Dioxygenase Catechol 3,4-Diethylcatechol Dihydrodiol->Catechol Dehydrogenase RingCleavage Ring Cleavage Products (e.g., muconic acid derivatives) Catechol->RingCleavage Dioxygenase (meta- or ortho-cleavage) TCA TCA Cycle Intermediates RingCleavage->TCA CO2 CO₂ + H₂O + Biomass TCA->CO2

Proposed Aerobic Biodegradation Pathway of this compound.
Anaerobic Biodegradation

In the absence of oxygen, anaerobic microorganisms can utilize alternative electron acceptors such as nitrate or sulfate to degrade this compound. The degradation pathways differ based on the electron acceptor.

Under Denitrifying Conditions: For ethylbenzene, anaerobic degradation by denitrifying bacteria is initiated by the dehydrogenation of the ethyl group to form (S)-1-phenylethanol, which is further oxidized to acetophenone.[8][9] A similar pathway is anticipated for this compound, likely involving the initial oxidation of one of the ethyl side chains.

Under Sulfate-Reducing Conditions: Sulfate-reducing bacteria employ a different initial activation step for ethylbenzene, involving the addition of the ethyl group to fumarate to form (1-phenylethyl)succinate.[8] This is then further metabolized. It is plausible that this compound is degraded via a similar mechanism under sulfate-reducing conditions.

cluster_denitrifying Denitrifying Conditions cluster_sulfate_reducing Sulfate-Reducing Conditions DEB1 This compound EPE 1-(2-Ethylphenyl)ethanol DEB1->EPE Dehydrogenase Acetophenone_derivative 2-Ethylacetophenone EPE->Acetophenone_derivative Dehydrogenase BenzoylCoA Common Intermediate (e.g., Benzoyl-CoA derivative) Acetophenone_derivative->BenzoylCoA DEB2 This compound Succinate_adduct (1-(2-Ethylphenyl)ethyl)succinate DEB2->Succinate_adduct Addition to Fumarate Succinate_adduct->BenzoylCoA RingReduction Ring Reduction & Cleavage BenzoylCoA->RingReduction Mineralization Mineralization (CO₂, etc.) RingReduction->Mineralization

Proposed Anaerobic Biodegradation Pathways of this compound.

Abiotic Degradation

Besides biodegradation, abiotic processes also contribute to the transformation of this compound in the environment.

Photodegradation: As mentioned earlier, this compound is susceptible to photodegradation in the atmosphere through reactions with hydroxyl radicals.[5] In aqueous systems, direct photolysis can occur, although the specific degradation products have not been extensively studied. The photodegradation of alkylbenzenes can lead to the formation of various oxidized products, including phenols, aldehydes, and carboxylic acids.

Hydrolysis: this compound does not contain functional groups that are susceptible to hydrolysis under normal environmental conditions. Therefore, hydrolysis is not considered a significant degradation pathway.[1]

Quantitative Degradation Data

Quantitative data on the degradation rates of this compound are crucial for environmental modeling and risk assessment. The available data are summarized in Table 2.

Table 2: Degradation Rates and Half-Lives of this compound

Environmental CompartmentConditionParameterValueReference(s)
AtmosphereVapor PhaseHalf-life (reaction with OH radicals)~2 days (estimated)[5]
GroundwaterAerobicTime for complete removal5 days[1]
Soil-Half-lifeData not available-
WaterAnaerobicHalf-lifeData not available-

Note: The reported "complete removal" is from a single study and may not represent a universally applicable half-life.

Experimental Protocols

Detailed experimental protocols are essential for conducting reproducible studies on the environmental fate of this compound. Below are outlines for key experiments.

Biodegradation in Soil Microcosms

This protocol is designed to assess the aerobic biodegradation of this compound in soil.

  • Soil Collection and Characterization: Collect soil from a relevant site. Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

  • Microcosm Setup: In glass containers, place a known amount of soil. Spike the soil with a known concentration of this compound dissolved in a suitable solvent (e.g., acetone), allowing the solvent to evaporate. Adjust the soil moisture content to an optimal level (e.g., 50-60% of water holding capacity).

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). Ensure adequate aeration for aerobic conditions. Include sterile control microcosms (e.g., by autoclaving or gamma irradiation) to account for abiotic losses.

  • Sampling and Analysis: At regular time intervals, sacrifice replicate microcosms. Extract the soil with an appropriate solvent (e.g., dichloromethane or hexane). Analyze the extracts for the concentration of this compound and potential metabolites using gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of this compound over time to determine the degradation rate and calculate the half-life.

Determination of Soil Organic Carbon-Water Partitioning Coefficient (Koc)

The OECD 106 batch equilibrium method is a standardized protocol for determining the Koc value.[10][11][12][13][14]

  • Soil and Solution Preparation: Use a set of characterized soils with varying organic carbon content. Prepare a stock solution of this compound in a calcium chloride solution (e.g., 0.01 M).

  • Equilibration: In centrifuge tubes, mix known amounts of soil with the this compound solution at different soil-to-solution ratios. Shake the tubes for a predetermined equilibrium time (typically 24-48 hours) at a constant temperature.

  • Phase Separation: Centrifuge the tubes to separate the soil and aqueous phases.

  • Analysis: Analyze the concentration of this compound in the aqueous phase. The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • Calculation: Calculate the soil-water distribution coefficient (Kd) for each soil. Normalize Kd to the organic carbon content of the soil to obtain Koc (Koc = (Kd / %OC) * 100).

start Start prep_soil Prepare Soil Samples (Varying %OC) start->prep_soil prep_sol Prepare this compound Solution start->prep_sol mix Mix Soil and Solution in Centrifuge Tubes prep_soil->mix prep_sol->mix equilibrate Equilibrate by Shaking (e.g., 24-48h) mix->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge analyze Analyze Aqueous Phase Concentration (Ceq) centrifuge->analyze calculate_kd Calculate Kd Kd = [(C0-Ceq)V]/[MCeq] analyze->calculate_kd calculate_koc Calculate Koc Koc = (Kd/%OC)100 calculate_kd->calculate_koc end End calculate_koc->end

References

An In-depth Technical Guide to the Isomers of Diethylbenzene and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the isomers of diethylbenzene, focusing on their synthesis, physical and chemical properties, and common experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to Diethylbenzene Isomers

Diethylbenzene (DEB) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. It consists of a benzene ring substituted with two ethyl groups. The relative positions of these ethyl groups give rise to three structural isomers: ortho-diethylbenzene (1,2-diethylbenzene), meta-diethylbenzene (1,3-diethylbenzene), and para-diethylbenzene (1,4-diethylbenzene). The isomeric composition of commercially available diethylbenzene is typically a mixture, with the meta-isomer being the most abundant.

The isomers are primarily used as intermediates in the production of other chemicals. For instance, p-diethylbenzene is a key precursor in the synthesis of p-divinylbenzene, a cross-linking agent used in the production of polymers like polystyrene.

Figure 1: Molecular Structures of Diethylbenzene Isomers.

Physical Properties

The physical properties of the diethylbenzene isomers are distinct, which allows for their separation and purification. The boiling points of the three isomers are very close, making their separation by simple distillation challenging. However, their melting points differ significantly, particularly that of the para-isomer, which is substantially higher due to its greater molecular symmetry, allowing it to pack more efficiently into a crystal lattice.

Propertyortho-Diethylbenzenemeta-Diethylbenzenepara-Diethylbenzene
CAS Number 135-01-3141-93-5105-05-5
Molecular Weight ( g/mol ) 134.22134.22134.22
Boiling Point (°C) 184.8181.1183.8
Melting Point (°C) -31.2-93.9-42.8
Density (g/cm³ at 20°C) 0.880.8640.862
Refractive Index (at 20°C) 1.5051.4961.495

Chemical Properties and Reactivity

The diethylbenzene isomers undergo typical electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation. The directing effects of the two ethyl groups influence the position of substitution.

  • ortho-Diethylbenzene: The two ethyl groups direct incoming electrophiles to the 3, 4, 5, and 6 positions. Steric hindrance can influence the product distribution.

  • meta-Diethylbenzene: The ethyl groups direct incoming electrophiles to the 2, 4, and 6 positions. This isomer is often the most reactive in electrophilic substitutions.

  • para-Diethylbenzene: The ethyl groups direct incoming electrophiles to the 2, 3, 5, and 6 positions, which are all equivalent. This results in a single monosubstituted product.

Experimental Protocols

A common method for synthesizing diethylbenzene is the Friedel-Crafts alkylation of benzene with ethylene or ethyl chloride, using a Lewis acid catalyst such as AlCl₃ or a solid acid catalyst like zeolite. This reaction typically produces a mixture of the three isomers, with the meta-isomer being the major product at thermodynamic equilibrium.

Experimental Workflow:

Friedel_Crafts_Alkylation Reactants Benzene + Ethylene Reactor Reaction Vessel (Controlled Temperature and Pressure) Reactants->Reactor Catalyst AlCl3 or Zeolite Catalyst Catalyst->Reactor Product_Mixture Mixture of o-, m-, p-DEB and Polyalkylated Benzenes Reactor->Product_Mixture Separation Fractional Distillation and/or Crystallization Product_Mixture->Separation Ortho ortho-DEB Separation->Ortho Meta meta-DEB Separation->Meta Para para-DEB Separation->Para

Figure 2: Workflow for Synthesis and Separation of Diethylbenzene Isomers.

Methodology:

  • A suitable reactor is charged with benzene and the Lewis acid catalyst (e.g., anhydrous AlCl₃).

  • Ethylene gas is bubbled through the mixture at a controlled rate and temperature (typically 80-100°C).

  • The reaction is exothermic and requires cooling to maintain the desired temperature.

  • After the reaction is complete, the catalyst is deactivated by washing with water.

  • The organic layer is separated, washed, and dried.

  • The resulting mixture of diethylbenzene isomers and other polyalkylated products is then separated by fractional distillation. Due to the close boiling points of the isomers, this separation is often followed by selective crystallization or adsorption to isolate the pure isomers.

The isomerization of diethylbenzene is an important industrial process used to convert a non-equilibrium mixture of isomers into the thermodynamically favored mixture, or to enrich a specific isomer, typically p-diethylbenzene. This process is usually catalyzed by solid acids like zeolites.

Isomerization_Equilibrium Ortho ortho-Diethylbenzene Meta meta-Diethylbenzene Ortho->Meta k1 k-1 Para para-Diethylbenzene Ortho->Para Meta->Para k2 k-2

Methodological & Application

Application Notes and Protocols for 1,2-Diethylbenzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethylbenzene (o-diethylbenzene) is an aromatic hydrocarbon notable for its high boiling point and stability under elevated temperatures. These characteristics make it a valuable solvent for chemical reactions that require sustained high temperatures, such as certain nanoparticle syntheses, polymerizations, and specific organic transformations. Its aromatic nature allows it to dissolve a wide range of organic compounds, including nonpolar and moderately polar substrates. Furthermore, it is often used as a key intermediate in the synthesis of other chemical products, such as divinylbenzene, which is a critical cross-linking agent in the production of polymers like polystyrene.[1][2] This document provides detailed information on its physicochemical properties, key applications, safety considerations, and a representative protocol for its use in a high-temperature synthetic application.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Its high boiling point and low melting point provide a wide liquid range, making it suitable for reactions that need to be heated or cooled over a broad temperature spectrum.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄[3][4]
Molecular Weight 134.22 g/mol [4][5]
Boiling Point 183-184 °C[1][3][6][7]
Melting Point -31 °C[1][3][7]
Density 0.88 g/mL at 25 °C[1][3][7]
Refractive Index (n20/D) 1.502 - 1.5035[3][7]
Flash Point 55-57 °C (131-135 °F)[7][8]
Autoignition Temperature 430 °C (806 °F)[7][9]
Vapor Pressure 1.05 mmHg at 25 °C[3][6]
Water Solubility Immiscible (71.1 mg/L at 25 °C)[3][7][9]
Solubility in Organic Solvents Miscible with alcohol, benzene, ether, acetone, and carbon tetrachloride.[1][3][7][10]
CAS Number 135-01-3[4][5]

Safety and Handling

This compound is a flammable liquid and presents a moderate fire hazard when exposed to heat or flames.[8][10] It is also classified as an irritant to the eyes, skin, and respiratory system.[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[8][10]

  • Handling: Avoid inhalation of vapors.[10] Use non-sparking tools and take precautionary measures against static discharge.[9] Keep the container tightly closed and away from heat, sparks, and open flames.[9]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, separated from strong oxidizing agents.[9][10]

  • First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3] For skin contact, wash thoroughly with soap and water.

Key Applications

Due to its high boiling point and solvating properties, this compound is employed in several specialized areas.

High-Temperature Organic Synthesis

This compound serves as an excellent solvent for reactions requiring temperatures above the boiling points of common solvents like toluene (111 °C) or xylene (approx. 140 °C). Its inertness under many reaction conditions makes it suitable for various transformations, including:

  • Intramolecular Friedel-Crafts Reactions: Used to synthesize polycyclic compounds where high thermal energy is needed to overcome activation barriers.[11]

  • Dehydrogenative C-H/C-H Arylation: Can be used as a solvent in palladium-catalyzed cross-coupling reactions, although milder conditions are often sought.[5][11]

  • Building Block: It is used as an intermediate and a building block in the synthesis of more complex organic molecules.[1][5]

Nanoparticle Synthesis

The thermal decomposition of organometallic precursors is a common method for producing metallic or metal oxide nanoparticles. This process requires a high-boiling, coordinating, or non-coordinating solvent to control nucleation and growth. With a boiling point of ~183 °C, this compound can facilitate the synthesis of various nanoparticles by providing a stable, high-temperature medium.

Heat Transfer Fluids

Mixtures containing diethylbenzene isomers are used as low-temperature heat transfer fluids due to their favorable thermal properties and wide liquid range.[2]

Precursor for Polymer Production

A significant industrial use of diethylbenzene is its dehydrogenation to produce divinylbenzene (DVB).[2] DVB is a crucial cross-linking agent used in the manufacturing of ion-exchange resins and specialty cross-linked polystyrene plastics.[2]

Experimental Protocols & Visualizations

While specific published protocols detailing the use of this compound as a high-boiling point solvent are sparse, the following section provides a representative protocol for a common high-temperature application and diagrams illustrating key workflows.

Representative Protocol: Thermal Decomposition Synthesis of Metal Nanoparticles

This protocol describes a general procedure for synthesizing metal nanoparticles from a metal-oleate precursor using this compound as the high-boiling point solvent.

Objective: To synthesize metal nanoparticles via thermal decomposition in a high-boiling point solvent.

Materials:

  • Metal-oleate complex (e.g., iron(III) oleate, copper(II) oleate)

  • Oleic acid (capping agent/stabilizer)

  • This compound (solvent, ≥99% purity)

  • Ethanol (for precipitation)

  • Acetone (for washing)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller and thermocouple

  • Magnetic stirrer

  • Condenser

  • Schlenk line for inert atmosphere control

  • Centrifuge

Procedure:

  • Setup: Assemble the three-neck flask with a condenser, thermocouple, and septum in a heating mantle. Connect the top of the condenser to the Schlenk line.

  • Inert Atmosphere: Purge the entire system with nitrogen or argon for at least 30 minutes to remove oxygen, which can interfere with the reaction and oxidize the resulting nanoparticles.

  • Reagent Addition: Under a positive flow of inert gas, add the metal-oleate precursor (e.g., 1 mmol), oleic acid (e.g., 2 mmol), and this compound (20 mL) to the flask.

  • Heating: Begin stirring and slowly heat the mixture to the target reaction temperature (e.g., 175-180 °C, just below the solvent's boiling point).

  • Reaction: Hold the reaction at the target temperature for a set duration (e.g., 60 minutes). The solution will typically change color, indicating nanoparticle formation.

  • Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature naturally.

  • Isolation & Purification:

    • Transfer the cooled reaction mixture to a centrifuge tube.

    • Add an excess of ethanol (e.g., 40 mL) to precipitate the nanoparticles.

    • Centrifuge the mixture (e.g., at 6000 rpm for 10 minutes).

    • Discard the supernatant.

    • Re-disperse the nanoparticle pellet in a small amount of a nonpolar solvent (e.g., hexane) and repeat the precipitation and centrifugation steps with ethanol/acetone twice more to remove residual this compound and excess oleic acid.

  • Drying: Dry the final nanoparticle product under vacuum.

Visualizations

The following diagrams illustrate the logical workflow for a high-temperature synthesis and the decision-making process for solvent selection.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Assemble Glassware (3-Neck Flask, Condenser) B Add Reagents & Solvent (this compound) A->B C Purge with Inert Gas (N2 or Ar) B->C D Heat to Target Temperature (e.g., 180 °C) C->D E Maintain Temperature & Stir for Set Time D->E F Monitor Reaction (Color Change) E->F G Cool to Room Temp. F->G H Precipitate Product (e.g., add Ethanol) G->H I Isolate by Centrifugation or Filtration H->I J Wash & Dry Product I->J

Caption: General workflow for a high-temperature chemical synthesis.

G cluster_criteria Selection Criteria A Define Reaction Requirements B Required Temp. > 150 °C? A->B C Substrate Solubility in Aromatic Solvent? B->C Yes F Consider Alternative Solvent B->F No D Solvent Inertness Needed? C->D Yes C->F No E Select this compound (BP = 183 °C) D->E Yes D->F No

Caption: Logic for selecting a high-boiling point aromatic solvent.

Conclusion

This compound is a highly effective solvent for chemical processes that demand temperatures approaching 180 °C. Its ability to dissolve a variety of organic precursors, combined with its thermal stability, makes it particularly suitable for applications in specialized organic synthesis and materials science, such as the production of nanoparticles. When handling this solvent, adherence to safety protocols for flammable and irritant chemicals is essential. The provided data and representative protocol offer a foundational guide for researchers looking to leverage the unique properties of this compound in their work.

References

Application Notes and Protocols: 1,2-Diethylbenzene in Friedel-Crafts Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis, enabling the attachment of substituents to aromatic rings through electrophilic aromatic substitution.[1] These reactions are broadly categorized into alkylations and acylations. Friedel-Crafts alkylation introduces an alkyl group to an aromatic ring, typically using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][3] This process is fundamental for the synthesis of numerous alkylated aromatic compounds.

1,2-Diethylbenzene is a readily available aromatic hydrocarbon that can serve as a starting material for the synthesis of more complex molecules. The two ethyl groups on the benzene ring are activating and ortho-, para-directing for further electrophilic aromatic substitution.[4] This directing effect, coupled with potential steric hindrance, influences the regioselectivity of subsequent alkylation and acylation reactions. Understanding and controlling these reactions are crucial for the targeted synthesis of specific isomers, which is of significant interest in pharmaceutical and materials science research.

These application notes provide detailed protocols for the Friedel-Crafts acylation and a representative alkylation of this compound, along with a discussion of the underlying chemical principles and expected outcomes.

Friedel-Crafts Acylation of this compound

The acylation of this compound with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst is a reliable method for the synthesis of substituted acetophenones. The primary product expected from this reaction is 3,4-diethylacetophenone, due to the ortho, para-directing nature of the ethyl groups and steric hindrance at the positions ortho to the ethyl groups.

Predicted Product Distribution in the Acylation of this compound

The ethyl groups in this compound direct incoming electrophiles to the positions ortho and para to themselves. This leads to the following possible isomers for mono-acylation:

  • 3,4-diethylacetophenone: Substitution at position 4 (para to one ethyl group and meta to the other) or position 3 (para to the other ethyl group and meta to the first). This is the major expected product.

  • 2,3-diethylacetophenone: Substitution at position 3 (ortho to one ethyl group and meta to the other). This is expected to be a minor product due to steric hindrance.

  • 4,5-diethylacetophenone: This is the same as 3,4-diethylacetophenone due to symmetry.

Experimental Protocol: Synthesis of 3,4-Diethylacetophenone

This protocol is adapted from a standard laboratory procedure for the Friedel-Crafts acylation of o-diethylbenzene.[5]

Materials:

  • This compound (o-diethylbenzene)

  • Acetyl chloride (AcCl)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • 1M Sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

  • 1M Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • In a 200 mL round-bottom flask equipped with a stir bar, suspend 5.7 g (0.0427 mol) of anhydrous aluminum chloride in 30 mL of dichloromethane.

  • Cool the suspension to 0°C in an ice/water bath.

  • In a separate flask, prepare a solution of 5.0 g (5.7 mL, 0.0373 mol) of this compound and 3.2 g (2.9 mL, 0.0407 mol) of acetyl chloride in 30 mL of dichloromethane.

  • Add the solution from step 3 to a dropping funnel and add it dropwise to the cooled AlCl₃ suspension over a period of 30 minutes, ensuring the temperature remains at 0°C. An exotherm may be observed.[5]

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.[5]

  • Slowly pour the reaction mixture into a beaker containing 50 mL of an ice-water mixture with vigorous stirring to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with 50 mL of diethyl ether.[5]

  • Wash the organic layer sequentially with 30 mL of 1M NaHCO₃ solution, 30 mL of water, and 30 mL of brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[5]

  • The product can be further purified by column chromatography or distillation if necessary.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Amount UsedMolesEquivalents
This compound134.225.0 g (5.7 mL)0.03731.0
Acetyl Chloride78.503.2 g (2.9 mL)0.04071.09
Aluminum Chloride133.345.7 g0.04271.14
Expected Product
3,4-Diethylacetophenone176.254.08 g (Observed)0.0231-
Yield 61%

Table 1: Reagents and yield for the Friedel-Crafts acylation of this compound.[5]

Experimental Workflow:

Friedel_Crafts_Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Suspend AlCl3 in CH2Cl2 C Cool AlCl3 suspension to 0°C A->C B Prepare solution of This compound and acetyl chloride in CH2Cl2 D Dropwise addition of reactant solution to AlCl3 suspension at 0°C B->D C->D E Stir at 0°C for 1 hour D->E F Quench with ice-water E->F G Extract with diethyl ether F->G H Wash with NaHCO3, water, and brine G->H I Dry over MgSO4 H->I J Concentrate via rotary evaporation I->J K Obtain crude product J->K L Purify (optional) K->L

Fig. 1: Experimental workflow for the Friedel-Crafts acylation of this compound.

Friedel-Crafts Alkylation of this compound

The Friedel-Crafts alkylation of this compound with an alkylating agent such as t-butyl chloride is expected to yield a mixture of products due to the activating nature of the alkyl substituents, which can lead to polyalkylation.[6] The primary mono-alkylation products are predicted based on the directing effects of the two ethyl groups.

Predicted Product Distribution in the Alkylation of this compound

The two ethyl groups direct the incoming electrophile to the positions ortho and para to themselves. With a bulky electrophile like the t-butyl cation, steric hindrance will play a significant role in determining the product distribution.

  • 1,2-Diethyl-4-tert-butylbenzene: Substitution at the para position to one of the ethyl groups. This is expected to be a major product.

  • 1,2-Diethyl-3-tert-butylbenzene: Substitution at the position ortho to one ethyl group and meta to the other. This is expected to be a minor product due to significant steric hindrance.

  • Polyalkylated products: Further alkylation of the mono-alkylated products can occur, leading to di-tert-butylated and poly-tert-butylated diethylbenzenes. Using an excess of this compound can help to minimize polyalkylation.

Representative Experimental Protocol: t-Butylation of this compound

This protocol is a general procedure adapted from the t-butylation of other aromatic compounds.[7]

Materials:

  • This compound

  • t-Butyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stir bar and a dropping funnel, place this compound (e.g., 0.1 mol) and dichloromethane (50 mL).

  • Cool the flask in an ice bath.

  • Carefully add anhydrous aluminum chloride (e.g., 0.01 mol, 0.1 equiv) to the stirred solution.

  • Add t-butyl chloride (e.g., 0.05 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding the mixture to a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution using a rotary evaporator.

  • Analyze the product mixture by GC-MS to determine the isomer distribution and extent of polyalkylation.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Example Molar Ratio
This compound134.222
t-Butyl Chloride92.571
Aluminum Chloride133.340.1
Expected Mono-alkylation Products
1,2-Diethyl-4-tert-butylbenzene190.33Major
1,2-Diethyl-3-tert-butylbenzene190.33Minor
Possible Side Products
Poly-tert-butylated diethylbenzenes>190.33Variable

Table 2: Representative reactants and expected products for the Friedel-Crafts alkylation of this compound.

Logical Relationship of Reaction Steps:

Friedel_Crafts_Alkylation_Logic Start Start A Formation of Electrophile (t-butyl cation) Start->A End End B Electrophilic Attack on This compound A->B Lewis Acid Catalyst C Formation of Sigma Complex (Arenium Ion) B->C D Deprotonation C->D Base (e.g., AlCl4-) E Re-aromatization and Product Formation D->E E->End

Fig. 2: Logical steps in the Friedel-Crafts alkylation mechanism.

Conclusion

The Friedel-Crafts reactions of this compound provide a versatile route to a variety of substituted aromatic compounds. The acylation reaction can be controlled to produce the mono-acylated product, 3,4-diethylacetophenone, in good yield. The alkylation reaction, however, is more prone to the formation of multiple products, including regioisomers and poly-alkylated species. Careful control of reaction conditions, such as temperature and reactant stoichiometry, is essential to achieve the desired product distribution. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of novel chemical entities based on the this compound scaffold.

References

Application Notes and Protocols for the Dehydrogenation of 1,2-Diethylbenzene to Divinylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylbenzene (DVB) is a crucial crosslinking agent utilized in the synthesis of polymers with enhanced thermal stability, mechanical strength, and solvent resistance. Its applications are widespread, ranging from the production of ion-exchange resins for water purification to the development of specialized polymers in the pharmaceutical and biomedical fields.[1][2] The industrial synthesis of DVB is primarily achieved through the catalytic dehydrogenation of diethylbenzene (DEB).[1][3] This document provides detailed application notes and experimental protocols for the vapor-phase dehydrogenation of 1,2-diethylbenzene to produce 1,2-divinylbenzene, with a focus on iron-based catalyst systems.

The dehydrogenation of diethylbenzene is an endothermic reaction that is favored by high temperatures and low pressures.[2][4][5] Superheated steam is often used as a diluent to shift the reaction equilibrium towards the products and to minimize coke formation on the catalyst surface.[2][3] The reaction proceeds in a stepwise manner, with the initial dehydrogenation of one ethyl group to form ethylvinylbenzene (EVB), followed by the dehydrogenation of the second ethyl group to yield divinylbenzene.[2]

Reaction Mechanism and Side Products

The primary reaction pathway involves the sequential removal of hydrogen from the two ethyl groups of this compound. However, several side reactions can occur, leading to the formation of various byproducts. The ortho-isomer of diethylbenzene can undergo ring closure to form naphthalene.[3] Other potential side products include benzene, toluene, styrene, and ethylbenzene, which can arise from cracking and other secondary reactions.[2]

Catalysts

Iron-based catalysts, often promoted with potassium, are widely used for the dehydrogenation of ethylbenzene and its derivatives.[2][4][6] The addition of potassium as a promoter enhances the catalyst's efficiency and selectivity towards divinylbenzene.[2][4][5] Other elements like cerium and molybdenum can also be incorporated into the catalyst formulation to improve its performance and stability.[7]

Experimental Data

The following tables summarize quantitative data from various studies on the dehydrogenation of diethylbenzene.

Table 1: Effect of Reaction Temperature on p-Diethylbenzene (PDEB) Dehydrogenation

CatalystTemperature (°C)PDEB Conversion (%)PDVB Yield (%)EST Yield (%)Reference
Iron-supported alumina500-550Not significant--[5]
Iron-supported alumina>550---[2]

Note: EST refers to ethylstyrene, another name for ethylvinylbenzene.

Table 2: Effect of Water/PDEB Flow Ratio on Dehydrogenation

| Catalyst | Water Flow Rate (mL/h) | PDEB Flow Rate (mL/h) | PDEB Conversion (%) | PDVB Yield (%) | EST Yield (%) | Reference | |---|---|---|---|---|---| | Fe2O3-K2O/Al2O3 | 90 | 20 | ~42 | 6 | 17 |[2] | | Fe2O3-K2O/Al2O3 | 110 | 20 | ~78 | 25 | 24 |[2] |

Table 3: Performance of Different Catalyst Formulations

Catalyst CompositionTemperature (°C)Pressure (kPa)Water/DEB Weight RatioDEB Conversion (%)DVB Selectivity (%)EVB Selectivity (%)Reference
Fe-K-Ce-Mo system580304.5:180.952.034.1[7]
Fe-K-Ce-Mo system (modified)580304.5:179.852.935.1[7]
Low-iron (1.0 wt%) and potassium-promoted (0.2 wt%) alumina-supported600--8121-[6]

Experimental Protocols

This section outlines a general protocol for the vapor-phase dehydrogenation of this compound using a packed-bed reactor.

Catalyst Preparation (Example: Iron-Potassium Oxide on Alumina)
  • Impregnation: Prepare a solution of iron nitrate and potassium nitrate in deionized water.

  • Add activated alumina pellets to the solution and allow the mixture to impregnate for 24 hours.[2]

  • Drying: Decant the excess solution and dry the impregnated pellets in an oven at 120°C for 4 hours.[2]

  • Calcination: Calcine the dried pellets in a furnace at 600°C in air for 4 hours to convert the nitrate salts to their respective oxides.[2]

Dehydrogenation Reaction
  • Reactor Setup:

    • Use a fixed-bed reactor, typically a stainless steel tube, housed in a furnace.

    • Pack the reactor with the prepared catalyst, supported by quartz wool or beads.

  • Pre-treatment:

    • Heat the reactor to the desired reaction temperature (e.g., 580-620°C) under a flow of inert gas like nitrogen.

  • Reaction Execution:

    • Introduce a pre-heated mixture of this compound and superheated steam into the reactor at a controlled flow rate. A typical weight ratio of water to diethylbenzene is between 3.5:1 and 4.5:1.[7]

    • Maintain the reaction at the set temperature and pressure (e.g., 30 kPa).[7]

  • Product Collection:

    • Cool the reactor effluent in a condenser to separate the liquid products from the gaseous byproducts.

    • Separate the organic phase (containing divinylbenzene, ethylvinylbenzene, and unreacted diethylbenzene) from the aqueous phase.

  • Product Analysis:

    • Analyze the organic phase using gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of diethylbenzene and the selectivity towards divinylbenzene and other products.

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reactor_Setup Reactor_Setup Calcination->Reactor_Setup Pre_treatment Pre_treatment Reactor_Setup->Pre_treatment Reaction_Execution Reaction_Execution Pre_treatment->Reaction_Execution Product_Collection Product_Collection Reaction_Execution->Product_Collection Product_Analysis GC/GC-MS Analysis Product_Collection->Product_Analysis

Caption: Experimental workflow for the dehydrogenation of this compound.

Chemical Reaction Pathway

G DEB This compound EVB 1-Ethyl-2-vinylbenzene DEB->EVB - H₂ Side_Products Side Products (e.g., Naphthalene, Benzene, Toluene) DEB->Side_Products DVB 1,2-Divinylbenzene EVB->DVB - H₂ EVB->Side_Products

Caption: Reaction pathway for the dehydrogenation of this compound.

References

Application Notes and Protocols: Radical Bromination of 1,2-Diethylbenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Radical bromination is a fundamental transformation in organic synthesis that selectively functionalizes alkyl chains. When applied to alkylaromatic compounds such as 1,2-diethylbenzene, the reaction exhibits high regioselectivity for the benzylic position. This selectivity is attributed to the formation of a resonance-stabilized benzylic radical intermediate.[1][2] The reaction is typically initiated by light or heat and commonly employs N-Bromosuccinimide (NBS) as the brominating agent.[2][3] NBS is favored because it provides a low, constant concentration of bromine, which minimizes side reactions.[2] The resulting benzylic bromides are versatile synthetic intermediates, crucial for the elaboration of more complex molecules, including pharmacologically active compounds. The introduction of a bromine atom can significantly alter a molecule's lipophilicity and metabolic profile and enables further modifications through nucleophilic substitution or elimination reactions.[4][5]

Reaction Mechanism: Benzylic Bromination

The radical bromination of an alkylbenzene proceeds via a classic radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[1][6]

  • Initiation: The reaction begins with the homolytic cleavage of the bromine source (e.g., the N-Br bond in NBS or a Br-Br bond) to generate a bromine radical. This step requires an input of energy, typically from UV light or heat.[1]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical.[3] This benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS reacting with HBr) to form the brominated product and a new bromine radical, which continues the chain reaction.[1][2]

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through various combinations of the radicals present in the reaction mixture.[1]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination NBS NBS Br_rad Br• NBS->Br_rad hv or Δ Br_rad_2 Br• Reactant This compound Benzylic_Radical Benzylic Radical (Resonance Stabilized) Reactant->Benzylic_Radical H abstraction Product 1-(1-Bromoethyl)-2-ethylbenzene Benzylic_Radical->Product Br abstraction Br_rad_3 Br• Product->Br_rad_3 Br2 Br₂ Br2->Benzylic_Radical Br_rad_2->Reactant Br_rad_term1 Br• Br2_term Br₂ Br_rad_term1->Br2_term Br_rad_term2 Br• Br_rad_term2->Br2_term

Caption: General mechanism of radical bromination.

Applications in Medicinal Chemistry and Drug Development

Brominated organic compounds are significant in drug design and development. The strategic incorporation of a bromine atom can enhance the therapeutic profile of a lead compound. This is often attributed to the "halogen bond," a non-covalent interaction that can improve binding affinity and selectivity for a biological target.[5] Furthermore, benzylic bromides are key intermediates for synthesizing a wide array of heterocyclic compounds, such as thiazines and benzothiazines, which are scaffolds present in many biologically active molecules with antibacterial, anticancer, and anti-inflammatory properties.[7][8] The ability to easily convert the bromo group into other functionalities makes these compounds valuable platforms for generating diverse molecular libraries for drug screening.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Bromoethyl)-2-ethylbenzene (Mono-bromination)

Objective: To synthesize the mono-brominated product, 1-(1-bromoethyl)-2-ethylbenzene, from this compound using N-Bromosuccinimide (NBS) and a radical initiator.

Materials and Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Solvent (e.g., 1,2-Dichlorobenzene or Acetonitrile)[9]

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Experimental Workflow Diagram:

G start Start setup 1. Assemble Reflux Apparatus (Flask + Condenser) start->setup charge 2. Charge Flask (this compound, NBS, Solvent) setup->charge initiate 3. Add Initiator (AIBN) charge->initiate reflux 4. Heat to Reflux (e.g., 80-90 °C) for 2-4h initiate->reflux cool 5. Cool to Room Temperature reflux->cool filter 6. Filter Mixture (Remove Succinimide) cool->filter wash 7. Liquid-Liquid Extraction (Wash with H₂O, NaHCO₃, Brine) filter->wash dry 8. Dry Organic Layer (Anhydrous MgSO₄) wash->dry concentrate 9. Concentrate (Rotary Evaporation) dry->concentrate purify 10. Purify Crude Product (Vacuum Distillation or Chromatography) concentrate->purify end End purify->end

Caption: Workflow for radical bromination and purification.

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a fume hood.

  • Charging Reactants: To the flask, add this compound (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and the chosen solvent (e.g., 1,2-dichlorobenzene).[9]

  • Initiation: Add a catalytic amount of AIBN (0.02 eq.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. Monitor the reaction progress using TLC or GC. The reaction is often complete when the solid NBS, which is denser than the solvent, is consumed and replaced by the less dense succinimide byproduct floating on the surface.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Work-up:

    • Filter the cooled mixture to remove the solid succinimide. Rinse the solid with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography to obtain pure 1-(1-bromoethyl)-2-ethylbenzene.

Protocol 2: Synthesis of 1,2-Bis(1-bromoethyl)benzene (Di-bromination)

Objective: To synthesize the di-brominated product by modifying the stoichiometry of the brominating agent.

Methodology: The protocol is analogous to the mono-bromination procedure. The key modification is to use at least 2.1 equivalents of NBS and a slightly larger catalytic amount of AIBN (0.04 eq.) relative to one equivalent of this compound. A longer reaction time may be required to ensure complete di-substitution. The work-up and purification steps remain consistent with the mono-bromination protocol. The primary product expected is 1,2-bis(1-bromoethyl)benzene.[10]

Data Presentation

The radical bromination of this compound is highly selective for the benzylic C-H bonds, which are weaker and lead to more stable radical intermediates than the C-H bonds on the terminal methyl group or the aromatic ring.[11][12] The primary product of mono-bromination is 1-(1-bromoethyl)-2-ethylbenzene. Over-bromination can lead to the formation of 1,2-bis(1-bromoethyl)benzene. Quantitative results from such experiments would be recorded as shown in the table below.

EntrySubstrate (eq.)NBS (eq.)Initiator (eq.)SolventTime (h)ProductYield (%)
11.01.05AIBN (0.02)1,2-Dichlorobenzene31-(1-Bromoethyl)-2-ethylbenzeneRecord experimental value
21.02.10AIBN (0.04)1,2-Dichlorobenzene61,2-Bis(1-bromoethyl)benzeneRecord experimental value

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents like 1,2-dichlorobenzene are hazardous. All procedures should be performed in a well-ventilated chemical fume hood.

  • The radical initiator AIBN is toxic and can decompose violently upon heating.

  • Benzylic bromides are often irritants and lachrymators. Avoid inhalation and skin contact.

References

Application Note: Quantitative Analysis of 1,2-Diethylbenzene in Reaction Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Diethylbenzene is an aromatic hydrocarbon that can be a key component, intermediate, or byproduct in various chemical reactions. Accurate and reliable quantification of this compound within complex reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides a detailed protocol for the analysis of this compound using a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it an ideal technique for analyzing volatile compounds in complex matrices.[1][2]

Principle

The method involves the separation of this compound from other components in the reaction mixture using a gas chromatograph. The sample is first diluted in a suitable solvent and mixed with an internal standard to ensure accuracy and precision.[3] A small volume of this prepared sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample onto a capillary column.[4] Compounds are separated based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer. In the MS, the compounds are ionized, typically by electron ionization (EI), which causes them to fragment into characteristic patterns.[5] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that allows for positive identification and quantification.

Experimental Protocols

1. Materials and Reagents

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher)

  • Internal Standard (IS): Toluene-d8 or Ethylbenzene-d10

  • This compound: Analytical standard (>99% purity)

  • Quenching Agent: Deionized water or a suitable buffer, if required to stop the reaction.

  • Drying Agent: Anhydrous sodium sulfate or magnesium sulfate

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa caps.[6]

2. Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following is a typical configuration:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: A non-polar or medium-polarity column is recommended, such as an Agilent DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4][7]

  • Autosampler: For automated injections.

3. Sample Preparation Protocol

  • Aliquoting: Carefully extract a representative aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching (if necessary): Immediately add the aliquot to a vial containing a quenching agent (e.g., 1 mL of cold deionized water) to stop the reaction. Vortex briefly.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to the quenched mixture.[1][8] This step extracts the organic components, including this compound, into the organic layer.

  • Internal Standard Spiking: Add a precise volume of the internal standard stock solution to the mixture to achieve a final concentration similar to the expected analyte concentration.[3] For example, add 100 µL of a 100 µg/mL Toluene-d8 solution.

  • Mixing and Phase Separation: Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing and extraction. Centrifuge the sample at a low speed (e.g., 2000 rpm for 5 minutes) to achieve clear separation of the aqueous and organic layers.[6]

  • Isolation: Carefully transfer the organic (top) layer to a clean vial using a pipette. Avoid transferring any of the aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Final Preparation: Transfer the dried organic extract into a 2 mL GC autosampler vial for analysis.

4. Calibration Standards Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent (e.g., dichloromethane).

  • Working Standards: Perform serial dilutions of the stock solution to create a series of calibration standards. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.

  • Internal Standard Addition: Spike each calibration standard with the same concentration of internal standard as used in the sample preparation (e.g., 10 µg/mL of Toluene-d8).

5. GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization for specific instruments and reaction matrices.

ParameterRecommended Setting
GC System
Inlet ModeSplit/Splitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[2]
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Transfer Line Temperature280 °C
Quadrupole Temperature150 °C
Acquisition ModeScan (m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity.[2]

Data Presentation and Analysis

1. Identification and Quantification

  • Identification: this compound is identified by comparing its retention time and mass spectrum to that of a pure analytical standard.

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared standards. The concentration of this compound in the unknown samples is then calculated from this curve using the measured peak area ratio.

2. Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters and typical performance characteristics for the analysis of this compound.

ParameterValue
AnalyteThis compound
Molecular Weight134.22 g/mol
Retention Time (RT)~8.5 min (dependent on exact conditions)
Quantifier Ion (m/z)105 (most abundant fragment)[9]
Qualifier Ions (m/z)119, 134 (molecular ion)[9]
Internal Standard (IS)Toluene-d8 (m/z 98)
Linearity (R²)>0.995
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quant. (LOQ)~0.15 µg/mL

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Quench Reaction (e.g., with H2O) A->B C Add Organic Solvent & Internal Standard (Toluene-d8) B->C D Vortex & Centrifuge C->D E Isolate & Dry Organic Layer D->E F Transfer to Autosampler Vial E->F G GC-MS Injection F->G H Separation on GC Column G->H I Ionization, Fragmentation & Detection by MS H->I J Identify by Retention Time & Mass Spectrum I->J K Quantify using Internal Standard Calibration J->K L Final Concentration Report K->L

Caption: Workflow for GC-MS analysis of this compound.

GC-MS Logical Diagram

G A Sample Injection B Heated Injector (Vaporization) A->B Carrier Gas Flow C GC Column in Oven (Separation) B->C D MS Transfer Line C->D E Ion Source (EI) (Ionization & Fragmentation) D->E F Mass Analyzer (Quadrupole) (m/z Sorting) E->F G Detector (Signal Generation) F->G H Data System G->H

References

Application Note: HPLC Analysis of 1,2-Diethylbenzene Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethylbenzene (1,2-DEB) is an aromatic hydrocarbon used in various industrial applications. Exposure to 1,2-DEB can lead to the formation of several metabolites in the body, some of which have been associated with neurotoxicity. Accurate and sensitive analytical methods are crucial for understanding the toxicokinetics and metabolism of 1,2-DEB and for assessing exposure in biological systems. This application note provides detailed protocols for the analysis of this compound metabolites in biological samples using High-Performance Liquid Chromatography (HPLC).

The primary metabolic pathway of 1,2-DEB involves the hydroxylation of the alkyl side chain to form 1-(2'-ethylphenyl)ethanol (1,2-EPE).[1][2] This is followed by glucuronidation, leading to the excretion of (R)- and (S)-glucuronide conjugates of 1,2-EPE in urine.[1] A minor but significant metabolic pathway involves the formation of the neurotoxic metabolite 1,2-diacetylbenzene (1,2-DAB).[3][4]

Metabolic Pathway of this compound

DEB This compound EPE 1-(2'-ethylphenyl)ethanol (1,2-EPE) DEB->EPE Hydroxylation DAB 1,2-Diacetylbenzene (1,2-DAB) (Neurotoxic Metabolite) DEB->DAB Oxidation (minor pathway) EPE_R (R)-1,2-EPE EPE->EPE_R EPE_S (S)-1,2-EPE EPE->EPE_S GA Glucuronide Conjugates ((R)- and (S)-1,2-EPE-glucuronide) EPE_R->GA Glucuronidation EPE_S->GA Glucuronidation

Caption: Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize quantitative data for 1,2-DEB and its metabolite 1,2-DAB in various biological matrices from male F344 rats following a single intraperitoneal injection of 1,2-DEB.

Table 1: Concentration of 1,2-DEB and 1,2-DAB in Blood [4]

Time Post-Injection (hours)1,2-DEB Concentration (µM)1,2-DAB Concentration (µM)
2Peak Concentration-
24-Fairly Constant

Table 2: Concentration of 1,2-DEB and 1,2-DAB in Urine [4]

Time Post-Injection (hours)1,2-DEB Concentration1,2-DAB Concentration
0-12Highest Concentration-
24Similar to 48hPeak Concentration
48Similar to 24hSlight Decrease from 24h

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate HPLC analysis by removing interferences and concentrating the analytes.[5][6] The choice of method depends on the biological matrix.

a) Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted for the extraction of benzene metabolites from urine and can be applied to 1,2-DEB metabolites.[7]

Materials:

  • HLB SPE columns

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Urine sample

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Column Conditioning: Condition the HLB SPE column with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Centrifuge the urine sample at 4000 rpm for 10 minutes. Load 1 mL of the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 3 mL of water to remove interfering substances.

  • Elution: Elute the target metabolites with 3 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

b) Protein Precipitation for Blood/Plasma Samples

This is a common technique for removing proteins from biological samples.[5]

Materials:

  • Acetonitrile or Methanol (cold)

  • Blood or plasma sample

  • Vortex mixer

  • Centrifuge

Protocol:

  • Precipitation: Add three volumes of cold acetonitrile or methanol to one volume of blood or plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant for HPLC analysis.

HPLC Analysis

The following are general HPLC conditions that can be optimized for the specific metabolites of interest. A chiral HPLC method is necessary for the separation of 1,2-EPE enantiomers.[1]

a) Chiral HPLC for 1,2-EPE Enantiomers

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Chiral stationary phase column (specific column details should be optimized based on available literature and standards)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2, v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

b) LC-MS for 1,2-DEB and 1,2-DAB

A liquid chromatographic-mass spectrometric (LC-MS) method provides high sensitivity and selectivity for the quantification of 1,2-DEB and its neurotoxic metabolite 1,2-DAB.[4]

Instrumentation:

  • LC-MS system with an Atmospheric Pressure Photoionization (APPI) source

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.

  • Flow Rate: 0.5 mL/min

  • Ionization Mode: APPI, positive ion mode

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target analytes.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing urine Urine Sample spe Solid-Phase Extraction (SPE) urine->spe blood Blood/Plasma Sample pp Protein Precipitation blood->pp hplc HPLC System spe->hplc pp->hplc chiral Chiral Separation (1,2-EPE Enantiomers) hplc->chiral lcms LC-MS Analysis (1,2-DEB & 1,2-DAB) hplc->lcms quant Quantification chiral->quant lcms->quant report Reporting quant->report

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols for 1,2-Diethylbenzene in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,2-diethylbenzene as a non-polar solvent for various spectroscopic techniques. The information is intended to guide researchers in utilizing this solvent for the characterization of non-polar analytes, particularly in the fields of chemistry, materials science, and drug development.

Introduction to this compound as a Spectroscopic Solvent

This compound is an aromatic hydrocarbon characterized by its non-polar nature, making it an excellent solvent for a wide range of non-polar and hydrophobic compounds. Its physical and chemical properties, such as a high boiling point and a wide liquid range, offer advantages in various spectroscopic applications where solvent volatility needs to be minimized. This document outlines the properties of this compound and provides protocols for its use in UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solvent is crucial for its effective application in spectroscopy. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₄[1]
Molecular Weight 134.22 g/mol [1]
Appearance Colorless liquid[1][2]
Boiling Point 183-184 °C[1]
Melting Point -31.2 °C[1]
Density 0.880 g/mL at 20 °C[1]
Refractive Index (n²⁰/D) 1.5035[1]
Solubility in Water 71.1 mg/L at 25 °C[1]
Solubility in Organic Solvents Miscible with ethanol, diethyl ether, acetone, benzene, and carbon tetrachloride.[1][3]
UV Cutoff Approximately 280 nmInferred from spectral data[1]

Applications in Spectroscopy

UV-Vis Spectroscopy

This compound can be employed as a solvent for UV-Vis spectroscopy of non-polar aromatic compounds and other chromophore-containing molecules that are soluble in hydrocarbon solvents. Its primary limitation is its own UV absorbance below approximately 280 nm, which restricts its use to the analysis of compounds absorbing in the longer wavelength UV and visible regions.

Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a non-polar analyte in this compound.

Materials:

  • This compound (spectroscopic grade)

  • Analyte of interest

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Blank Preparation: Fill a quartz cuvette with spectroscopic grade this compound. This will serve as the reference/blank.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in this compound at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (typically 0.1 to 1.0 AU).

  • Data Acquisition:

    • Place the solvent blank in the reference holder of the spectrophotometer and the sample cuvette in the sample holder.

    • Record the baseline with the solvent blank.

    • Measure the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 280-800 nm).

Data Presentation:

Analyteλmax (nm) in this compoundMolar Absorptivity (ε) (M⁻¹cm⁻¹)
Hypothetical Analyte A[Insert experimental value][Insert calculated value]
Hypothetical Analyte B[Insert experimental value][Insert calculated value]

Note: Actual values for λmax and ε will depend on the specific analyte being studied.

Fluorescence Spectroscopy

As a non-polar and non-protic solvent, this compound is a suitable medium for studying the intrinsic fluorescence properties of non-polar fluorophores. It minimizes solvent-fluorophore interactions that can lead to quenching or spectral shifts, providing a spectral signature that is closer to the gas phase.

Protocol for Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and relative quantum yield of a non-polar fluorophore in this compound.

Materials:

  • This compound (spectroscopic grade)

  • Fluorophore of interest

  • Standard fluorophore with known quantum yield in a non-polar solvent (e.g., quinine sulfate in dioxane)

  • Quartz fluorescence cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a series of solutions of the fluorophore in this compound with absorbances at the excitation wavelength ranging from 0.01 to 0.1 AU to avoid inner filter effects.

    • Prepare a similar series of solutions for the standard fluorophore in its recommended solvent.

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum of each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

  • Quantum Yield Calculation:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²) where 'n' is the refractive index of the solvent.

Data Presentation:

FluorophoreExcitation λ (nm)Emission λmax (nm)Quantum Yield (Φ)
Hypothetical Fluorophore X[Insert value][Insert value][Calculated value]
Standard (e.g., Quinine Sulfate)[Insert value][Insert value][Known value]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While deuterated solvents are typically used in NMR to avoid large solvent signals, non-deuterated solvents like this compound can be used for certain applications. These include obtaining spectra of compounds that are poorly soluble in common deuterated solvents or when the solvent signals do not overlap with analyte resonances of interest. Modern NMR instruments also have solvent suppression techniques that can mitigate the presence of large solvent peaks.

Protocol for NMR Spectroscopy

Objective: To obtain a ¹H NMR spectrum of a non-polar analyte in this compound.

Materials:

  • This compound (anhydrous)

  • Analyte of interest

  • NMR tube (5 mm)

  • Internal standard (e.g., tetramethylsilane - TMS)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of anhydrous this compound in a clean, dry vial.

    • Add a small amount of TMS as an internal reference (0 ppm).

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument on the sample. If a deuterium lock is not possible, modern spectrometers can often be stabilized using other methods.

    • Acquire the ¹H NMR spectrum. If the solvent signals are overwhelming, utilize solvent suppression pulse sequences available on the spectrometer.

Data Presentation:

The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic and ethyl protons. Analyte peaks should be identified in regions that do not overlap with these solvent signals.

¹H Chemical Shifts of this compound
Proton Approximate Chemical Shift (ppm)
Aromatic (m)~7.1-7.3
Methylene (-CH₂-) (q)~2.6
Methyl (-CH₃) (t)~1.2

Note: These are approximate values and may vary slightly depending on the instrument and sample conditions.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for preparing samples and performing spectroscopic analysis using this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing start Start weigh Weigh Analyte start->weigh dissolve Dissolve in This compound weigh->dissolve transfer Transfer to Cuvette/NMR Tube dissolve->transfer uv_vis UV-Vis Spectroscopy transfer->uv_vis for absorbance fluorescence Fluorescence Spectroscopy transfer->fluorescence for emission nmr NMR Spectroscopy transfer->nmr for structure process_uv Analyze Spectrum (λmax, ε) uv_vis->process_uv process_fluor Analyze Spectrum (λem, Φ) fluorescence->process_fluor process_nmr Analyze Spectrum (δ, J) nmr->process_nmr

Caption: General workflow for spectroscopic analysis in this compound.

Solvent_Selection_Logic start Analyte for Spectroscopy solubility_check Is analyte non-polar? start->solubility_check polar_solvent Use Polar Solvent solubility_check->polar_solvent No nonpolar_solvent Consider Non-Polar Solvent solubility_check->nonpolar_solvent Yes technique Spectroscopic Technique? nonpolar_solvent->technique uv_vis UV-Vis technique->uv_vis UV-Vis fluorescence Fluorescence technique->fluorescence Fluorescence nmr NMR technique->nmr NMR check_cutoff Analyte λ > 280 nm? uv_vis->check_cutoff use_deb_fluor Use this compound fluorescence->use_deb_fluor check_overlap Analyte signals overlap with solvent? nmr->check_overlap use_deb_uv Use this compound check_cutoff->use_deb_uv Yes other_solvent_uv Use Alternative Solvent check_cutoff->other_solvent_uv No use_deb_nmr Use this compound (with solvent suppression) check_overlap->use_deb_nmr No deuterated_solvent Use Deuterated Solvent check_overlap->deuterated_solvent Yes

Caption: Decision tree for selecting this compound as a spectroscopic solvent.

Conclusion

This compound is a viable non-polar solvent for the spectroscopic characterization of hydrophobic and non-polar compounds. Its properties make it particularly useful for applications requiring a high boiling point and minimal solvent-analyte interactions. While its UV absorbance and proton signals in NMR can be limitations, these can be managed through appropriate experimental design and modern instrumentation. These application notes provide a foundational guide for researchers to explore the utility of this compound in their spectroscopic studies.

References

Application of 1,2-Diethylbenzene in Nanoparticle Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of Researchers, Scientists, and Drug Development Professionals.

This document addresses the inquiry into the application of 1,2-diethylbenzene in the field of nanoparticle synthesis. Following a comprehensive review of scientific literature and patent databases, it has been determined that there is no established or documented use of this compound as a solvent, reducing agent, or capping agent in the synthesis of nanoparticles.

Extensive searches have failed to identify any peer-reviewed articles, patents, or experimental protocols that specifically describe the utilization of this compound for the production of metallic, metal oxide, semiconductor, or any other type of nanoparticles. The existing body of research on nanoparticle synthesis details a wide array of solvents, reducing agents, and capping agents, none of which include this compound.

While aromatic hydrocarbons can play a role in certain nanoparticle synthesis routes, the scientific community has not reported any specific application for this compound in this context. Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data as requested, due to the absence of foundational research on this topic.

For researchers exploring novel synthesis methodologies, the selection of solvents and reagents is critical and typically based on properties such as boiling point, polarity, coordinating ability, and redox potential. The lack of literature on this compound in this application suggests that its physicochemical properties may not be conducive to the controlled nucleation and growth of nanoparticles, or that other more suitable solvents and reagents are readily available and have been extensively studied.

Professionals in drug development and research are advised to consult the vast existing literature on established methods for nanoparticle synthesis, which utilize a variety of well-characterized solvents and reagents.

General Experimental Workflow for Nanoparticle Synthesis

While no specific protocols involving this compound exist, a general workflow for the chemical synthesis of nanoparticles is presented below for informational purposes. This diagram illustrates the typical stages involved in a bottom-up synthesis approach.

G cluster_0 Solution Preparation cluster_1 Nanoparticle Formation cluster_2 Purification & Characterization Precursors Metal/Semiconductor Precursors Mixing Mixing & Reaction Initiation Precursors->Mixing Solvent Solvent Solvent->Mixing Reagents Reducing/Capping Agents Reagents->Mixing Nucleation Nucleation Mixing->Nucleation Growth Particle Growth Nucleation->Growth Purification Purification (e.g., Centrifugation, Dialysis) Growth->Purification Characterization Characterization (e.g., TEM, DLS, UV-Vis) Purification->Characterization

A generalized workflow for the chemical synthesis of nanoparticles.

Based on the current state of scientific knowledge, this compound does not have a recognized application in nanoparticle synthesis. Researchers are encouraged to rely on established and well-documented protocols for their work in this field. Future investigations into novel synthesis routes may explore a wider range of organic solvents; however, at present, there is no data to support the use of this compound for this purpose.

Application Notes and Protocols for the In Vivo Stereoselective Metabolism of 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the stereoselective metabolism of 1,2-diethylbenzene (1,2-DEB) in vivo, with a focus on studies conducted in male Sprague-Dawley rats. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of related research.

Introduction

This compound is an aromatic hydrocarbon that undergoes stereoselective metabolism in vivo. The primary metabolic pathway involves the hydroxylation of one of the ethyl side chains to form 1-(2'-ethylphenyl)ethanol (1,2-EPE).[1][2][3] This biotransformation creates a chiral center, resulting in the formation of two enantiomers: (R)-1,2-EPE and (S)-1,2-EPE. These enantiomers are subsequently conjugated, primarily with glucuronic acid, and excreted in the urine as diastereomeric glucuronides.[1][2][3] Evidence from in vivo and in vitro studies demonstrates that both the initial hydroxylation and the subsequent glucuronidation are stereoselective processes.[1][2] A minor, but toxicologically significant, metabolic pathway involves the oxidation of both ethyl groups to form 1,2-diacetylbenzene (1,2-DAB), a neurotoxic metabolite.[4][5]

Metabolic Pathways

The metabolism of this compound is primarily a two-step process involving Phase I hydroxylation followed by Phase II glucuronidation.

Metabolism cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_chiral Chiral Metabolites cluster_phase2 Phase II Metabolism (Glucuronidation) cluster_excretion Excretion DEB This compound EPE 1-(2'-ethylphenyl)ethanol (1,2-EPE) DEB->EPE Major Pathway (CYP450) DAB 1,2-Diacetylbenzene (1,2-DAB) DEB->DAB Minor Pathway R_EPE (R)-1,2-EPE EPE->R_EPE Stereoselective Formation S_EPE (S)-1,2-EPE EPE->S_EPE Stereoselective Formation R_EPE_Gluc (R)-1,2-EPE Glucuronide R_EPE->R_EPE_Gluc UDP-glucuronosyl- transferase (UGT) S_EPE_Gluc (S)-1,2-EPE Glucuronide S_EPE->S_EPE_Gluc UDP-glucuronosyl- transferase (UGT) Urine Urinary Excretion R_EPE_Gluc->Urine S_EPE_Gluc->Urine

Figure 1: Metabolic pathway of this compound.

Quantitative Data

The stereoselective metabolism of this compound has been quantified in vivo and in vitro. The following tables summarize key quantitative findings from studies in male Sprague-Dawley rats.

Table 1: In Vivo Distribution and Excretion of [14C]this compound in Male Sprague-Dawley Rats [3]

Route of AdministrationDoseUrine (% of dose)Feces (% of dose)Exhaled Air (% of dose)Biliary Excretion (% of dose)
Intravenous1 mg/kg65-76%15-23%3-5%52-64%
Oral1 mg/kg65-76%15-23%3-5%52-64%
Oral100 mg/kg65-76%15-23%3-5%52-64%

Table 2: Stereoselective Formation and Glucuronidation of 1,2-EPE [1]

Parameter(R)-1,2-EPE(S)-1,2-EPENotes
In Vitro Hydroxylation (Liver S9 fraction)
VmaxGreaterLowerThe maximum rate of formation is higher for the (R)-enantiomer.
KmGreaterLowerThe Michaelis-Menten constant is higher for the (R)-enantiomer.
In Vivo Plasma Ratio (R/S) of 1,2-EPE 1.2 ± 0.02Measured 1-4 hours after oral administration of 100 mg/kg [14C]1,2-DEB in bile duct-cannulated rats.
In Vitro Glucuronidation Rate Lower4 times higherThe rate of glucuronidation is significantly higher for the (S)-enantiomer.

Table 3: Urinary Metabolites of this compound [1][3]

MetaboliteEnantiomer/IsomerConjugateRelative Abundance
1-(2'-ethylphenyl)ethanol (1,2-EPE)(R)-1,2-EPEGlucuronide (GA1)Major urinary metabolites, with the ratio of (R) to (S) glucuronide conjugates being similar to that in plasma.[1]
1-(2'-ethylphenyl)ethanol (1,2-EPE)(S)-1,2-EPEGlucuronide (GA2)Major urinary metabolites.
1,2-Diacetylbenzene (1,2-DAB)N/AN/AMinor metabolite.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound metabolism.

Protocol 1: In Vivo Metabolism and Excretion Study in Rats

This protocol describes the procedures for administering this compound to rats and collecting samples for metabolite analysis.

InVivoProtocol cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis Animal Male Sprague-Dawley Rats Acclimatization Acclimatization (e.g., 1 week) Animal->Acclimatization Cannulation Bile Duct Cannulation (for biliary excretion studies) Acclimatization->Cannulation Dosing Administration of [14C]this compound Cannulation->Dosing Bile Bile Collection (from cannulated rats) Cannulation->Bile Oral Oral Gavage (1 or 100 mg/kg) Dosing->Oral IV Intravenous Injection (1 mg/kg) Dosing->IV IP Intraperitoneal Injection (80 mg/kg) Dosing->IP Housing Metabolic Cages Dosing->Housing Blood Blood Sampling (e.g., via tail vein at timed intervals) Dosing->Blood Urine_Feces Urine and Feces Collection (e.g., over 48 hours) Housing->Urine_Feces Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Feces->Hydrolysis Extraction Solid Phase or Liquid-Liquid Extraction Blood->Extraction Bile->Hydrolysis Hydrolysis->Extraction Chiral_HPLC Chiral HPLC for Enantiomer Separation Extraction->Chiral_HPLC LC_MS LC-MS for Metabolite Identification and Quantification Chiral_HPLC->LC_MS NMR 1H NMR for Absolute Configuration Determination Chiral_HPLC->NMR

Figure 2: Experimental workflow for in vivo metabolism studies.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.[1][3]

  • Housing: Animals are housed in individual metabolism cages to allow for the separate collection of urine and feces.[3]

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

2. Dosing:

  • Test Substance: [14C]-labeled this compound is often used for excretion and mass balance studies.

  • Routes of Administration:

    • Oral: 1 or 100 mg/kg body weight, administered by gavage.[3]

    • Intravenous: 1 mg/kg body weight, administered via a tail vein.[3]

    • Intraperitoneal: 80 mg/kg body weight.[1]

3. Sample Collection:

  • Urine and Feces: Collected at timed intervals (e.g., 0-8, 8-24, 24-48 hours) post-dosing.[3]

  • Blood: Serial blood samples can be collected from the tail vein at various time points to determine the plasma concentration of metabolites.

  • Bile: For studies involving biliary excretion, rats are fitted with a biliary cannula for bile collection.[3]

Protocol 2: Analysis of 1,2-EPE Enantiomers

This protocol details the analytical procedures for separating and identifying the enantiomers of 1,2-EPE from biological samples.

1. Sample Preparation:

  • Hydrolysis: Urine or bile samples are treated with β-glucuronidase from Escherichia coli to hydrolyze the glucuronide conjugates of 1,2-EPE.[1]

  • Extraction: The hydrolyzed sample is then extracted, for example, using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an organic solvent.

2. Chiral HPLC Separation:

  • A chiral high-performance liquid chromatography (HPLC) method is used to separate the (R)- and (S)-enantiomers of 1,2-EPE.[1] The specific chiral column and mobile phase conditions need to be optimized for baseline separation.

3. Determination of Absolute Configuration:

  • The absolute configuration of the separated enantiomers can be determined by derivatization followed by nuclear magnetic resonance (NMR) spectroscopy.[1]

  • Derivatization: The enantiomers are esterified with a chiral derivatizing agent such as (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid.[1]

  • 1H NMR Analysis: The 1H NMR spectra of the resulting diastereomeric esters are analyzed, often in the presence of a chiral shift reagent like Eu(fod)3, to assign the absolute configuration.[1]

Protocol 3: In Vitro Metabolism Studies

In vitro assays using liver fractions can be used to investigate the enzymes involved and the kinetics of metabolism.

1. Preparation of Liver Fractions:

  • S9 Fraction and Microsomes: Prepare S9 fractions or microsomes from the livers of male Sprague-Dawley rats.[1]

2. In Vitro Hydroxylation Assay:

  • Incubation Mixture: Incubate this compound with the liver S9 fraction or microsomes in the presence of an NADPH-generating system.

  • Analysis: At various time points, quench the reaction and analyze the formation of (R)- and (S)-1,2-EPE by chiral HPLC to determine kinetic parameters (Vmax and Km).[1]

3. In Vitro Glucuronidation Assay:

  • Incubation Mixture: Incubate racemic 1,2-EPE or individual enantiomers with liver microsomes in the presence of UDP-glucuronic acid (UDPGA).

  • Analysis: Monitor the depletion of the 1,2-EPE enantiomers or the formation of their glucuronide conjugates over time to determine the rate of glucuronidation for each enantiomer.[1]

Conclusion

The in vivo metabolism of this compound is a stereoselective process, with a preference for the formation of (R)-1,2-EPE via hydroxylation. However, the subsequent glucuronidation is more rapid for the (S)-enantiomer. These opposing stereoselectivities in Phase I and Phase II metabolism highlight the complexity of xenobiotic biotransformation. The provided protocols and data serve as a valuable resource for researchers investigating the metabolism and toxicity of this compound and related compounds.

References

Application Notes and Protocols: Separation of Diethylbenzene Isomers by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethylbenzene (DEB) is a crucial intermediate in the chemical industry, primarily used in the production of divinylbenzene (DVB), a cross-linking agent in the manufacture of polymers like polystyrene. Commercial DEB is typically a mixture of its three isomers: ortho- (o-DEB), meta- (m-DEB), and para- (p-DEB). The separation of these isomers is challenging due to their very close boiling points, necessitating advanced distillation techniques. This document provides a detailed protocol for the separation of diethylbenzene isomers by fractional distillation, targeted at researchers, scientists, and drug development professionals who may encounter these compounds.

Data Presentation

The physical properties of the diethylbenzene isomers, particularly their boiling points, are critical for designing an effective distillation protocol. The small differences in boiling points underscore the difficulty of their separation.

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
1,2-Diethylbenzene (o-DEB)184-31.20.880
1,3-Diethylbenzene (m-DEB)181-840.861
1,4-Diethylbenzene (p-DEB)183.7-42.830.862

As the data indicates, the boiling points of the three isomers are extremely close.[1][2][3] This makes their separation by simple distillation impractical and necessitates the use of fractional distillation with a highly efficient column.[4][5]

Experimental Protocols

Protocol: Fractional Distillation of Diethylbenzene Isomers

This protocol outlines the laboratory-scale separation of diethylbenzene isomers using fractional distillation. The primary objective is to enrich the fractions with individual isomers, with a focus on obtaining a fraction enriched in the lower-boiling m-diethylbenzene.

Materials and Equipment:

  • Mixture of diethylbenzene isomers

  • Round-bottom flask (distillation flask)

  • Fractionating column (e.g., Vigreux, packed column with high theoretical plates)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer or temperature probe

  • Insulating material (e.g., glass wool, aluminum foil)

  • Vacuum source and controller (for vacuum distillation, if required)

  • Gas chromatograph (GC) for analyzing fraction composition

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar and the diethylbenzene isomer mixture into the round-bottom flask.

    • Connect the fractionating column to the flask. For efficient separation of close-boiling isomers, a column with a high number of theoretical plates (at least 100) is recommended.[4]

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Connect the condenser to a water source and attach the receiving flask at the outlet.

    • Insulate the column and distillation head to minimize heat loss.

  • Distillation Process:

    • Begin stirring and gently heat the distillation flask using the heating mantle.

    • Slowly increase the temperature to bring the mixture to a boil.

    • Establish a high reflux ratio, on the order of at least 30:1 to 40:1, to maximize separation efficiency.[4] This means for every 30-40 drops of condensate returning to the column, only 1 drop is collected as distillate.

    • Monitor the temperature at the distillation head. The temperature should remain steady during the collection of a pure fraction.

    • Collect the initial fraction, which will be enriched in the lowest boiling isomer, m-diethylbenzene (boiling point: 181°C).

    • As the distillation progresses, the temperature at the head will begin to rise, indicating that the next isomer is starting to distill.

    • Change receiving flasks to collect different fractions at different temperature ranges. The subsequent fractions will be mixtures of isomers, with an increasing proportion of p-diethylbenzene (boiling point: 183.7°C) and then o-diethylbenzene (boiling point: 184°C).

  • Fraction Analysis:

    • Analyze the composition of each collected fraction using gas chromatography (GC) to determine the purity of the separated isomers.

  • Shutdown:

    • Once the distillation is complete or the desired separation is achieved, turn off the heating mantle and allow the apparatus to cool down.

    • Disassemble the apparatus once it has reached room temperature.

Mandatory Visualization

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Shutdown A Assemble Fractional Distillation Apparatus B Charge Flask with DEB Isomer Mixture A->B C Insulate Column B->C D Heat and Bring to a Boil E Establish High Reflux Ratio D->E F Monitor Head Temperature E->F G Collect Fractions at Specific Temperatures F->G H Analyze Fraction Composition (GC) G->H I Cool and Disassemble Apparatus H->I

Caption: Experimental workflow for the fractional distillation of diethylbenzene isomers.

Discussion and Alternative Methods

The fractional distillation of diethylbenzene isomers is a challenging process due to the small differences in their boiling points. Achieving high purity of a single isomer, particularly the ortho and para isomers which boil less than 0.5°C apart, is difficult even with highly efficient columns.[4] While fractional distillation can effectively enrich the meta-isomer in the initial fractions, complete separation of all three isomers to high purity by distillation alone is often not economically feasible in a laboratory setting.

For applications requiring very high purity isomers, other separation techniques are often employed in conjunction with or as an alternative to distillation:

  • Crystallization: This method can be used to separate p-diethylbenzene, which has a significantly higher melting point than the other two isomers.

  • Adsorptive Separation: Techniques like simulated moving bed (SMB) chromatography can be used for the selective adsorption of one isomer from the mixture.[6]

  • Isomerization: In some industrial processes, the isomer mixture is subjected to an isomerization reaction to increase the concentration of the desired isomer before separation.[6]

The choice of separation method depends on the desired purity of the final product, the scale of the separation, and the available equipment. For many laboratory applications, fractional distillation provides a sufficient degree of enrichment.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Commercial 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of commercial 1,2-diethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound is typically produced through processes like Friedel-Crafts alkylation of benzene or ethylbenzene.[1] The primary impurities are its isomers, 1,3-diethylbenzene and 1,4-diethylbenzene, which are often produced in significantly higher ratios.[1] Other common impurities include unreacted starting materials like ethylbenzene, and by-products such as triethylbenzenes, higher polyethylbenzenes, propyl- and butylbenzenes.[1] The commercial product is often a mixture of these isomers.[1]

Q2: My initial analysis shows multiple isomers. Which purification method is most effective for separating diethylbenzene isomers?

Separating diethylbenzene isomers is challenging due to their very close boiling points.[2]

  • Fractional Distillation: Standard distillation is generally ineffective.[2] However, fractional distillation using a column with a high number of theoretical plates (e.g., >100 stages) can separate the meta-isomer as an overhead fraction from the ortho- and para-isomers.[3]

  • Adsorptive Separation: This is a highly effective method. Techniques using adsorbents like NaY zeolite in a simulated moving bed (SMB) process can selectively adsorb this compound from the isomer mixture, allowing for high-purity separation.[2]

  • Dehydrogenation followed by Distillation: A more complex chemical method involves dehydrogenating the ortho- and para-isomer mixture to form vinylbenzene isomers, which can then be separated by distillation.[3]

Q3: Can I use recrystallization to purify this compound?

Direct recrystallization of this compound is impractical as its melting point is very low (-31.2 °C).[1] However, it is a viable strategy if you convert the this compound to a solid derivative (e.g., 1,2-diacetylbenzene), purify the solid by recrystallization, and then convert it back to the desired product if necessary.[4] Recrystallization is excellent for removing impurities with different solubility characteristics than the target solid compound.[5]

Q4: What analytical methods are recommended for assessing the purity of this compound?

Gas Chromatography (GC) is the most common and effective method for analyzing the purity of this compound and quantifying its isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and definitive identification of impurities based on their mass spectra.[6][7] It is highly sensitive and specific.[8]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for quantifying the percentage of each component in the mixture.[9]

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing non-volatile derivatives or reaction products.[6]

Q5: What are the key safety precautions when handling this compound?

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][10][11]

  • Handling: Work in a well-ventilated area, preferably a chemical fume hood.[12][13] Keep away from heat, sparks, and open flames.[11][12] Ground and bond containers and receiving equipment to prevent static discharge.[10][12]

  • Personal Protective Equipment (PPE): Wear solvent-resistant gloves, safety glasses or a face shield, and protective clothing.[11][12][13]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated place away from direct sunlight and oxidizing agents.[11][13]

  • Spills: Remove all ignition sources.[11][14] Contain and collect spillage with an electrically protected vacuum cleaner or by wet-brushing.[11]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers via Fractional Distillation
Symptom Possible Cause Recommended Solution
No significant enrichment of 1,2-DEB in any fraction. Insufficient Column Efficiency: The number of theoretical plates in your column is too low for the small boiling point difference between isomers.Use a longer packed column (e.g., Vigreux) or a spinning band distillation apparatus to increase the number of theoretical plates. A column with over 100 theoretical stages may be required for effective separation.[3]
Distillate composition is the same as the initial mixture. Azeotrope Formation: Although unlikely for simple hydrocarbon isomers, an unknown impurity could be forming an azeotrope.Analyze the distillate for unexpected impurities using GC-MS. Consider using a different purification technique like adsorptive separation.
Unstable distillation temperature. Inconsistent Heating or Poor Insulation: Fluctuations in heat input can disrupt the equilibrium within the column.Use a heating mantle with a controller for stable heating. Insulate the distillation column and head to minimize heat loss to the environment.
Issue 2: Low Yield or Purity after Adsorptive Purification
Symptom Possible Cause Recommended Solution
Low recovery of 1,2-DEB. Incomplete Desorption: The chosen desorbent may not be effective at displacing the adsorbed 1,2-DEB from the adsorbent material.Screen alternative desorbents. Aromatic compounds with 6-9 carbon atoms are often effective.[2] Ensure adequate desorbent volume and contact time.
Product is contaminated with other isomers. Adsorbent Overload or Inappropriate Flow Rate: The column was loaded with too much sample, or the flow rate was too high, preventing effective separation.Reduce the sample load or the flow rate. Optimize the separation parameters based on the adsorbent's capacity.
Product is contaminated with the desorbent. Inefficient Final Distillation: The final distillation step to separate the product from the desorbent was not effective.Ensure the boiling point difference between your product and the desorbent is sufficient for distillation. If not, select a new desorbent with a more distinct boiling point.

Data Presentation

Table 1: Physical Properties of Diethylbenzene Isomers

Compound Boiling Point (°C) Melting Point (°C) Density (g/cm³ at 20°C)
This compound184-31.20.880
1,3-Diethylbenzene181-83.90.865
1,4-Diethylbenzene184-42.80.862
Data sourced from PubChem CID 8657, 8839, 7738.

Table 2: Typical Performance of Analytical Methods for Aromatic Compounds

Parameter HPLC-UV GC-MS
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Limit of Detection (LOD) ~5 ng/mL~0.5 ng/mL
Selectivity Moderate to HighVery High
This table presents representative data for similar analytes to guide method selection.[6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for separating diethylbenzene isomers and requires a highly efficient distillation setup.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (packed or Vigreux, >1m), a distillation head with a thermometer, a condenser, and receiving flasks.

    • Ensure all glassware is dry and joints are properly sealed.

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure adiabatic operation.

  • Procedure:

    • Place the impure this compound mixture into the distilling flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Begin heating the flask gently using a heating mantle.

    • As the mixture boils, vapor will rise into the column. Adjust the heating rate to establish a slow, steady distillation rate (e.g., 1-2 drops per second). The process relies on successive vaporization-condensation cycles to enrich the lower-boiling component in the vapor phase.

    • Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which will be enriched in any lower-boiling impurities.

    • Collect fractions based on stable temperature plateaus. Since the boiling points are very close, the separation will be gradual. Collect multiple small fractions.

    • The initial fractions will be enriched in the meta-isomer (BP 181°C). The ortho- and para-isomers (BP 184°C) will remain in the bottoms fraction.[3]

  • Analysis:

    • Analyze each collected fraction using GC-MS or GC-FID to determine its composition.

    • Combine fractions that meet the desired purity specifications.

Protocol 2: Purification by Column Chromatography (Adsorption)

This is a general protocol for purification via adsorption on a solid phase like silica gel or a specialized zeolite.

  • Adsorbent Preparation:

    • Select an appropriate adsorbent. For isomer separation, specialized zeolites like NaY are effective.[2] For removing more polar or larger impurities, silica gel can be used.[15]

    • Prepare a slurry of the adsorbent in a non-polar eluent (e.g., hexane).

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the sample through the column with the chosen solvent or solvent system.

    • The separation occurs as different components travel through the column at different rates based on their affinity for the adsorbent.

    • Collect fractions sequentially in labeled test tubes or flasks.

  • Analysis and Recovery:

    • Monitor the separation using an appropriate analytical technique (e.g., TLC if applicable, or by analyzing small aliquots of fractions by GC).

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow start Commercial 1,2-DEB analysis1 Initial Purity Analysis (GC-MS) start->analysis1 decision Primary Impurity Type? analysis1->decision isomers Isomers (1,3- & 1,4-DEB) decision->isomers Isomers others Other (e.g., Ethylbenzene, Triethylbenzenes) decision->others Other adsorption Adsorptive Separation (e.g., Zeolite Column) isomers->adsorption frac_dist High-Efficiency Fractional Distillation others->frac_dist analysis2 Purity Analysis of Fractions (GC-MS) adsorption->analysis2 frac_dist->analysis2 product Pure 1,2-DEB analysis2->product Troubleshooting_Distillation start Purity < 99% after Fractional Distillation check_column Is column efficiency sufficient (>100 plates)? start->check_column increase_eff Increase column length or use spinning band check_column->increase_eff No check_rate Was distillation rate slow and steady? check_column->check_rate Yes increase_eff->start Retry reduce_rate Reduce heating rate; Improve column insulation check_rate->reduce_rate No check_fractions Were fractions collected narrowly by temperature? check_rate->check_fractions Yes reduce_rate->start Retry rerun Re-distill, collecting smaller fractions check_fractions->rerun No consider_alt Consider alternative method: Adsorptive Separation check_fractions->consider_alt Yes rerun->start Retry Impurity_Method_Relationship impurities Impurity Type Isomers (1,3-DEB, 1,4-DEB) Different Boiling Points (e.g., Ethylbenzene) Polar Impurities methods Recommended Method Adsorptive Separation Fractional Distillation Silica Gel Chromatography impurities:iso->methods:ads  High Selectivity   impurities:bp->methods:dist  Exploits BP Diff.   impurities:polar->methods:chrom  Separates by Polarity  

References

Preventing polyalkylation in Friedel-Crafts reactions with 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions involving 1,2-diethylbenzene. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their reactions, with a specific focus on preventing polyalkylation.

Troubleshooting Guide

This section addresses common issues encountered during the Friedel-Crafts alkylation of this compound and provides actionable solutions.

Q1: My reaction is producing a mixture of di- and tri-alkylated products instead of the desired mono-alkylated product. What is causing this?

A1: This issue is known as polyalkylation and is a common side reaction in Friedel-Crafts alkylation.[1][2] It occurs because the initial addition of an alkyl group to the benzene ring is an activating group, making the mono-alkylated product more reactive than the starting this compound.[1][3] This increased reactivity favors further alkylation.[1]

Q2: How can I suppress the formation of these polyalkylation byproducts?

A2: There are several strategies to minimize polyalkylation:

  • Use a Large Excess of this compound: By significantly increasing the molar ratio of the aromatic substrate to the alkylating agent, you increase the statistical probability of the electrophile reacting with the starting material rather than the more reactive mono-alkylated product.[1][2][4][5] For readily available substrates, it can even be used as the solvent.[2]

  • Optimize Reaction Temperature: Lowering the reaction temperature can decrease the rate of the subsequent alkylation reactions, thus favoring the mono-alkylated product.[1][6]

  • Choose a Milder Lewis Acid Catalyst: Using a less active catalyst can help to control the reaction and reduce the extent of polyalkylation.[1]

  • Consider Steric Hindrance: Employing a bulky alkylating agent can sterically hinder the addition of multiple groups to the aromatic ring.[2]

Q3: I've tried adjusting the stoichiometry and temperature, but I'm still getting significant polyalkylation. Is there a more robust method?

A3: Yes, the most effective method to completely avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction step.[1][2][3][7] The acyl group introduced during acylation is deactivating, which prevents further substitution on the aromatic ring.[1][3][8] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is polyalkylation a significant problem in Friedel-Crafts alkylation?

A1: Polyalkylation is a major drawback because the addition of an alkyl group activates the aromatic ring, making the product more nucleophilic and thus more reactive than the starting material.[1][3] This leads to the formation of multiple substitution products, which can be difficult and costly to separate from the desired mono-alkylated product.[9]

Q2: What is the key difference between Friedel-Crafts alkylation and acylation in preventing polysubstitution?

A2: The primary difference lies in the electronic nature of the substituent added to the aromatic ring.

  • Alkylation adds an electron-donating alkyl group, which activates the ring and promotes further alkylation.[1][3]

  • Acylation adds an electron-withdrawing acyl group, which deactivates the ring and prevents further substitution.[1][3][8]

Q3: Are there any limitations to the Friedel-Crafts acylation-reduction approach?

A3: While highly effective at preventing polyalkylation, this two-step process adds an extra reaction and purification step to the overall synthesis. Additionally, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a complex with it.[10] The reduction step also requires specific reagents and conditions that must be compatible with the rest of the molecule.

Data Presentation

The following table summarizes the key differences and outcomes of Friedel-Crafts alkylation versus the acylation-reduction pathway for the synthesis of a mono-alkylated this compound derivative.

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation + Reduction
Primary Challenge Polyalkylation due to ring activation[1][11][12]Two-step process
Key Intermediate Carbocation (prone to rearrangement)[8][9][11][13]Acylium ion (not prone to rearrangement)[8][10]
Major Byproducts Poly-alkylated 1,2-diethylbenzenesNone from polysubstitution[1]
Control over Reaction Difficult, requires careful control of conditions[1]High, due to deactivation by the acyl group[1][3]
Typical Yield of Mono-substituted Product Variable, often moderate to low without optimizationGenerally high

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of this compound

This protocol describes a general procedure for the acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Add acetyl chloride (1.0 equivalent) dropwise to the cooled and stirred AlCl₃ suspension. Allow the mixture to stir for 20 minutes to form the acylium ion complex.

  • Add this compound (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture while maintaining the temperature below 10 °C.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.[3]

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.[1][3]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ketone.

  • Purify the product by distillation or column chromatography as needed.

Protocol 2: Clemmensen Reduction of the Acylated Product

This protocol outlines the reduction of the ketone product from Protocol 1 to the corresponding alkylated this compound.

Materials:

  • Acylated this compound (from Protocol 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and the acylated this compound.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.[1]

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final mono-alkylated this compound.[1]

Visualizations

Polyalkylation_Mechanism cluster_reactants Reactants This compound This compound Monoalkylated_Product Mono-alkylated This compound This compound->Monoalkylated_Product First Alkylation (Activating) Alkylating_Agent R-X + AlCl3 Carbocation R+ Alkylating_Agent->Carbocation Forms Electrophile Dialkylated_Product Di-alkylated This compound Monoalkylated_Product->Dialkylated_Product Second Alkylation (Faster) Polyalkylated_Products ... Dialkylated_Product->Polyalkylated_Products Troubleshooting_Workflow Start Polyalkylation Observed? Increase_Excess Increase Excess of This compound Start->Increase_Excess Yes Problem_Solved Problem Solved Start->Problem_Solved No Lower_Temp Lower Reaction Temperature Increase_Excess->Lower_Temp Change_Catalyst Use Milder Lewis Acid Lower_Temp->Change_Catalyst Still_Polyalkylation Still an Issue? Change_Catalyst->Still_Polyalkylation Acylation_Route Switch to Acylation-Reduction Pathway Still_Polyalkylation->Acylation_Route Yes Still_Polyalkylation->Problem_Solved No Acylation_Route->Problem_Solved Acylation_Reduction_Pathway Start This compound Acylation Friedel-Crafts Acylation Start->Acylation + RCOCl, AlCl3 Ketone Acylated Product (Deactivated) Acylation->Ketone Reduction Reduction (e.g., Clemmensen) Ketone->Reduction Final_Product Mono-alkylated Product Reduction->Final_Product

References

Optimizing temperature and catalyst for 1,2-Diethylbenzene dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic dehydrogenation of 1,2-diethylbenzene to produce 1,2-divinylbenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Recommended Solution
Low Conversion of this compound Inadequate reaction temperature.Gradually increase the reactor temperature in increments of 10-20°C within the optimal range of 550-640°C. Monitor the product stream to assess the impact on conversion.
Catalyst deactivation due to coking.Regenerate the catalyst by controlled oxidation (burning off the coke) with air or a mixture of steam and air. Consider adding a promoter like potassium carbonate to the catalyst formulation to reduce coke formation.
Insufficient catalyst loading or activity.Verify the amount of catalyst loaded into the reactor. Ensure the catalyst has been properly activated according to the manufacturer's or literature protocol.
Low Selectivity to 1,2-Divinylbenzene Reaction temperature is too high, leading to side reactions.Decrease the reaction temperature. High temperatures can favor thermal cracking and the formation of unwanted byproducts.
Incorrect catalyst composition.Ensure the catalyst composition is appropriate. Iron oxide-based catalysts promoted with potassium and chromium are commonly used to enhance selectivity.
High residence time.Increase the flow rate of the reactant feed to reduce the time the molecules spend in the reactor, which can minimize the occurrence of secondary reactions.
Rapid Catalyst Deactivation High concentration of coke precursors in the feed.Purify the this compound feed to remove impurities that can act as coke precursors.
Non-optimal steam-to-hydrocarbon ratio.If using steam as a diluent, ensure the steam-to-hydrocarbon molar ratio is optimized. Steam helps to inhibit coke formation by gasifying carbonaceous deposits.
Reactor Plugging or High-Pressure Drop Catalyst bed fouling due to excessive coke formation.Implement a regular catalyst regeneration cycle. In severe cases, the reactor may need to be shut down for catalyst replacement.
Fines formation from the catalyst.Ensure the catalyst has sufficient mechanical strength. Use a support material that minimizes attrition.

Frequently Asked Questions (FAQs)

1. What is the optimal temperature range for the dehydrogenation of this compound?

The optimal temperature for the dehydrogenation of this compound typically falls within the range of 550°C to 640°C. The exact temperature will depend on the specific catalyst used, the desired conversion, and selectivity.

2. What are the most effective catalysts for this reaction?

Commonly used catalysts are based on iron (III) oxide, often promoted with other compounds to enhance performance. A typical industrial catalyst formulation includes iron oxide, chromium (III) oxide as a stabilizer, and potassium carbonate as a promoter to inhibit coke formation.

3. What are the main side reactions to be aware of?

The primary side reactions include further dehydrogenation to form ethylvinylbenzene and divinylbenzene isomers, thermal cracking leading to the formation of lighter hydrocarbons, and coke formation on the catalyst surface.

4. How can I minimize coke formation on the catalyst?

Coke formation can be minimized by:

  • Adding a promoter such as potassium carbonate to the catalyst.

  • Introducing steam along with the this compound feed.

  • Optimizing the reaction temperature to avoid excessive thermal cracking.

5. What is the role of steam in the dehydrogenation process?

Steam is often used as a diluent in the feed for several reasons:

  • It lowers the partial pressure of the hydrocarbons, which thermodynamically favors the dehydrogenation reaction.

  • It helps to remove coke deposits from the catalyst surface through the water-gas shift reaction.

  • It provides heat to the endothermic dehydrogenation reaction.

Experimental Protocols

Catalyst Preparation (Example: Fe₂O₃-Cr₂O₃-K₂CO₃)
  • Mixing: Combine iron (III) oxide (Fe₂O₃), chromium (III) oxide (Cr₂O₃), and potassium carbonate (K₂CO₃) powders in a desired weight ratio (e.g., 85:10:5).

  • Paste Formation: Add a small amount of deionized water and mix thoroughly to form a thick, uniform paste.

  • Extrusion: Extrude the paste into pellets of a desired diameter and length.

  • Drying: Dry the pellets in an oven at 110°C for 12 hours.

  • Calcination: Calcine the dried pellets in a furnace at 800°C for 6 hours in a static air environment.

Catalytic Dehydrogenation Experiment
  • Reactor Setup: Load the prepared catalyst pellets into a fixed-bed reactor.

  • Catalyst Activation: Heat the catalyst to the reaction temperature (e.g., 600°C) under a flow of nitrogen.

  • Reactant Feed: Introduce a preheated feed of this compound and a diluent (e.g., nitrogen or steam) at a controlled flow rate into the reactor.

  • Reaction: Maintain the desired reaction temperature and pressure.

  • Product Collection: Cool the reactor outlet stream to condense the liquid products. Collect the liquid and gaseous products for analysis.

  • Analysis: Analyze the liquid products using gas chromatography (GC) to determine the conversion of this compound and the selectivity to 1,2-divinylbenzene. Analyze the gaseous products to identify any cracking byproducts.

Key Process Relationships and Workflows

Dehydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Process cluster_analysis Analysis P1 Mixing of Oxides and Promoter P2 Paste Formation P1->P2 P3 Extrusion P2->P3 P4 Drying P3->P4 P5 Calcination P4->P5 R1 Reactor Loading P5->R1 Prepared Catalyst R2 Catalyst Activation R1->R2 R3 Reactant Feed Introduction R2->R3 R4 Catalytic Reaction R3->R4 R5 Product Collection R4->R5 A1 Gas Chromatography (GC) of Liquid Products R5->A1 Liquid & Gaseous Products A2 Analysis of Gaseous Byproducts A1->A2

Caption: Experimental workflow for the synthesis and application of a catalyst for this compound dehydrogenation.

Troubleshooting_Logic cluster_temp Temperature Issues cluster_catalyst Catalyst Problems cluster_residence Residence Time Start Low Conversion or Selectivity T1 Temperature Too Low? Start->T1 C1 Catalyst Deactivated (Coking)? Start->C1 RT1 Time Too High (Side Reactions)? Start->RT1 T_Sol Increase Temperature T1->T_Sol Yes C_Sol1 Regenerate Catalyst C1->C_Sol1 Yes C_Sol2 Add Promoter (e.g., K2CO3) C1->C_Sol2 Preventative RT_Sol Increase Feed Flow Rate RT1->RT_Sol Yes

Caption: A logical diagram for troubleshooting common issues in this compound dehydrogenation.

Technical Support Center: Minimizing Side Product Formation in 1,2-Diethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2-Diethylbenzene Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize side product formation in key reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial reactions involving this compound?

A1: this compound is primarily encountered in three main types of reactions:

  • Formation as a by-product: It is a common by-product during the Friedel-Crafts alkylation of benzene with ethylene to produce ethylbenzene.[1][2]

  • Dehydrogenation: It is used as a starting material for the synthesis of 1,2-divinylbenzene through catalytic dehydrogenation.[3]

  • Oxidation: It can be oxidized to produce 1,2-diacetylbenzene, a useful intermediate in organic synthesis.[4][5]

Q2: What are the most common side products in the synthesis of this compound via Friedel-Crafts alkylation?

A2: The most common side products include other isomers of diethylbenzene (1,3-diethylbenzene and 1,4-diethylbenzene), polyalkylated benzenes (such as triethylbenzene), and other alkylated aromatic compounds.[6][7][8] The formation of these side products is often due to the high reactivity of the initially formed ethylbenzene, which can undergo further alkylation.[9][10]

Q3: How can I minimize the formation of 1,3- and 1,4-diethylbenzene during Friedel-Crafts alkylation?

A3: To minimize the formation of other diethylbenzene isomers, consider the following:

  • Catalyst Selection: Shape-selective catalysts, such as modified ZSM-5 zeolites, can favor the formation of a specific isomer.[6][11]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the overall reaction rate.[6]

  • Reactant Ratio: Using a large excess of benzene relative to ethylene can reduce the extent of polyalkylation and the formation of diethylbenzene isomers.[8]

Q4: What are the main side products during the dehydrogenation of this compound to 1,2-divinylbenzene?

A4: Common side products in the dehydrogenation process include ethylvinylbenzene (an intermediate), benzene, toluene, and tars.[12][13] At higher temperatures, thermal cracking can lead to the formation of smaller hydrocarbon fragments.[12]

Q5: I am observing low selectivity for 1,2-divinylbenzene in my dehydrogenation reaction. What could be the cause?

A5: Low selectivity can be attributed to several factors:

  • Inappropriate Catalyst: The choice of catalyst is crucial. Iron oxide-based catalysts, often promoted with potassium, are commonly used.[12][14]

  • Suboptimal Temperature: The reaction is highly temperature-dependent. Temperatures that are too high can favor cracking reactions, while temperatures that are too low will result in incomplete conversion.[3][12]

  • Steam to Diethylbenzene Ratio: The ratio of steam to diethylbenzene in the feed is a critical parameter that influences catalyst stability and selectivity.[3][12]

Q6: What side products can form during the oxidation of this compound to 1,2-diacetylbenzene?

A6: The primary side products in the oxidation of this compound are compounds resulting from incomplete oxidation, such as 1-(2-ethylphenyl)ethanone, and products from over-oxidation or ring cleavage. Acidic by-products can also form, which may promote the decomposition of intermediate hydroperoxides.

Troubleshooting Guides

Issue 1: High Levels of Polyalkylated Products (Triethylbenzene, etc.) in Friedel-Crafts Alkylation
Possible Cause Suggested Solution
High local concentration of ethylene.Ensure efficient mixing to disperse ethylene throughout the benzene phase.
Insufficient excess of benzene.Increase the molar ratio of benzene to ethylene. A higher benzene concentration increases the probability of ethylene reacting with benzene rather than ethylbenzene or diethylbenzene.[8]
High reaction temperature.Lower the reaction temperature to reduce the rate of subsequent alkylation reactions.
Catalyst activity is too high.Consider using a less active catalyst or a catalyst with shape-selective properties like certain zeolites.[6]
Issue 2: Low Conversion of this compound in Dehydrogenation
Possible Cause Suggested Solution
Catalyst deactivation.The catalyst may be coked. Regenerate the catalyst or replace it. The presence of steam helps to minimize coke formation.[12]
Insufficient reaction temperature.Dehydrogenation is an endothermic process and requires high temperatures (typically 550-650°C).[3][12] Ensure the reactor temperature is within the optimal range for your catalyst.
Low steam to diethylbenzene ratio.A higher steam ratio can enhance catalyst stability and shift the equilibrium towards the products.[3]
Short residence time.Decrease the feed flow rate to increase the contact time of the reactants with the catalyst.
Issue 3: Poor Yield of 1,2-Diacetylbenzene in Oxidation
Possible Cause Suggested Solution
Ineffective catalyst system.Cobalt-based catalysts are commonly used for this oxidation.[4] Ensure the catalyst is active and used in the correct concentration.
Low oxygen concentration.Ensure a sufficient supply of oxygen or air is bubbled through the reaction mixture.[4]
Reaction temperature is too low.The oxidation typically requires elevated temperatures to proceed at a reasonable rate.[5]
Presence of acidic by-products.The addition of a basic substance, like a metal carbonate, can neutralize acidic by-products that may decompose the hydroperoxide intermediate.

Data Presentation

Table 1: Influence of Benzene to Ethylene Mole Ratio on Product Selectivity in Friedel-Crafts Alkylation over BXE ALKCAT Zeolite Catalyst at 450°C

Benzene:Ethylene Mole RatioBenzene Conversion (%)Ethylbenzene Selectivity (%)Diethylbenzene Isomers Selectivity (%)
1:1High~85.5Increased
3:1ModerateHigherDecreased
6:1LowHighestMinimized

Data adapted from a study on BXE ALKCAT zeolite catalyst.[6]

Table 2: Typical Reaction Conditions and Outcomes for this compound Dehydrogenation

ParameterValueReference
CatalystIron oxide-potassium based[12]
Temperature600 - 700 °C[3]
Steam/Diethylbenzene Ratio (by weight)2.0 - 8.0[3][15]
Diethylbenzene Conversion78% - 81%[3][14]
Divinylbenzene Selectivity~52% - 55%[3][15]
Ethylvinylbenzene Selectivity~34%[15]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with Ethylene

Objective: To synthesize a mixture of ethylbenzene and diethylbenzenes.

Materials:

  • Anhydrous benzene

  • Ethylene gas

  • Anhydrous aluminum chloride (AlCl₃) or a suitable zeolite catalyst[6][16]

  • Anhydrous dichloromethane (DCM) as solvent (optional)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried multi-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • In the flask, suspend the Lewis acid catalyst (e.g., AlCl₃) in anhydrous benzene.

  • Cool the mixture in an ice bath.

  • Slowly bubble ethylene gas through the stirred suspension at a controlled rate.

  • Maintain the reaction temperature below 10°C.

  • After the desired reaction time, quench the reaction by slowly and carefully adding the mixture to ice-cold aqueous HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the product mixture by gas chromatography (GC) to determine the relative amounts of benzene, ethylbenzene, and diethylbenzene isomers.[17]

Protocol 2: Dehydrogenation of this compound

Objective: To synthesize 1,2-divinylbenzene.

Materials:

  • This compound

  • Dehydrogenation catalyst (e.g., iron oxide-based)[12]

  • Steam generator

Procedure:

  • Pack a fixed-bed reactor with the dehydrogenation catalyst.

  • Heat the reactor to the desired temperature (e.g., 600-650°C).[3]

  • Generate superheated steam and mix it with vaporized this compound at a specific weight ratio (e.g., 5:1 steam to diethylbenzene).[3]

  • Pass the vapor mixture over the catalyst bed at a controlled flow rate.

  • Cool the reactor effluent to condense the products.

  • Separate the organic layer from the aqueous layer.

  • Analyze the organic product stream by GC to determine the conversion of this compound and the selectivity to 1,2-divinylbenzene and other products.

Protocol 3: Oxidation of this compound

Objective: To synthesize 1,2-diacetylbenzene.

Materials:

  • This compound

  • Cobalt(II) acetate tetrahydrate[4]

  • Sodium bromide[4]

  • Glacial acetic acid[4]

  • Oxygen gas[4]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, dissolve cobalt(II) acetate tetrahydrate and sodium bromide in glacial acetic acid.[4]

  • Add this compound to the solution.

  • Heat the mixture to 100-120°C with continuous stirring.[4]

  • Introduce a steady stream of oxygen gas into the reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the acetic acid under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1,2-diacetylbenzene.[4]

Visualizations

friedel_crafts_troubleshooting start High Polyalkylation Products cause1 High Ethylene Concentration start->cause1 cause2 Insufficient Benzene Excess start->cause2 cause3 High Reaction Temperature start->cause3 cause4 High Catalyst Activity start->cause4 solution1 Improve Mixing cause1->solution1 solution2 Increase Benzene:Ethylene Ratio cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3 solution4 Use Shape-Selective Catalyst cause4->solution4

Caption: Troubleshooting high polyalkylation in Friedel-Crafts reactions.

dehydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_catalyst Pack Catalyst Bed heat_reactor Heat Reactor prep_catalyst->heat_reactor prep_reactants Vaporize & Mix 1,2-DEB and Steam heat_reactor->prep_reactants reaction Pass Reactants over Catalyst prep_reactants->reaction condensation Condense Products reaction->condensation separation Separate Organic/Aqueous Layers condensation->separation analysis Analyze Organic Phase (GC) separation->analysis

Caption: Experimental workflow for this compound dehydrogenation.

reaction_pathways benzene Benzene diethylbenzene This compound benzene->diethylbenzene Friedel-Crafts Alkylation ethylene Ethylene ethylene->diethylbenzene Friedel-Crafts Alkylation dehydrogenation Dehydrogenation divinylbenzene 1,2-Divinylbenzene dehydrogenation->divinylbenzene side_products_deh Side Products (Ethylvinylbenzene, Tars) dehydrogenation->side_products_deh oxidation Oxidation diacetylbenzene 1,2-Diacetylbenzene oxidation->diacetylbenzene side_products_ox Side Products (Incomplete Oxidation) oxidation->side_products_ox diethylbenzene->dehydrogenation diethylbenzene->oxidation side_products_alk Side Products (Isomers, Polyalkylation) diethylbenzene->side_products_alk

Caption: Key reaction pathways involving this compound.

References

Technical Support Center: Gas Chromatography of Diethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of diethylbenzene (DEB) isomers in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate diethylbenzene isomers?

The primary difficulty in separating o-, m-, and p-diethylbenzene isomers lies in their similar boiling points and polarities. The boiling points for ortho-, meta-, and para-diethylbenzene are 183-184°C, 181-182°C, and 180-181°C, respectively. This similarity makes achieving baseline resolution a significant challenge that requires careful optimization of the GC method.

Q2: What is the most critical parameter for improving the resolution of DEB isomers?

The selection of the stationary phase is the most critical factor.[1][2] Because the isomers have very similar boiling points, a non-polar column that separates based on boiling point will likely not provide adequate resolution.[3] A column with a stationary phase that can exploit subtle differences in the isomers' shapes and polarities is necessary. For aromatic isomers, a stationary phase with some polarity, such as one containing phenyl or cyanopropyl groups, is often recommended to enhance selectivity.[4]

Q3: How do I choose the right GC column?

When selecting a column, consider the following parameters:

  • Stationary Phase: Opt for a mid-polarity to high-polarity phase. Phases like those with a high percentage of phenyl groups or wax-type phases can provide the necessary selectivity for aromatic isomers.[3][4]

  • Column Dimensions:

    • Length: A longer column increases efficiency and resolution, but also analysis time. Doubling the column length can increase resolution by about 40%.[3][5]

    • Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) enhances efficiency and resolution.[1][4]

    • Film Thickness: A thinner film can improve resolution by reducing mass transfer resistance.[6]

Q4: How does the oven temperature program affect separation?

Temperature programming is essential for separating compounds with a wide range of boiling points and can significantly improve resolution.[7][8]

  • Initial Temperature: A lower initial oven temperature increases the interaction time of the analytes with the stationary phase, which can enhance the resolution of early-eluting peaks.[9][10]

  • Ramp Rate: A slower temperature ramp rate generally improves separation, especially for closely eluting compounds.[6][8] An optimal ramp rate can be estimated as 10°C per column void time.[9][11]

  • Final Temperature: The final temperature should be high enough to ensure all components are eluted from the column.[9][11]

Q5: Can the carrier gas and its flow rate impact resolution?

Yes, the choice of carrier gas and its flow rate are important for optimizing separation efficiency.

  • Carrier Gas Type: Hydrogen is often preferred over helium as a carrier gas because it can provide better efficiency at higher linear velocities, leading to faster analysis times without sacrificing resolution.[12][13]

  • Flow Rate: Operating the carrier gas at its optimal linear velocity minimizes peak broadening and maximizes resolution.[14][15]

Troubleshooting Guide

Issue: Poor or no resolution between diethylbenzene isomers.

Possible Cause Recommended Solution
Inappropriate Column The stationary phase lacks the necessary selectivity. Switch to a more polar column, such as a wax-type or a high-percentage phenyl-substituted column.[2][3]
Suboptimal Temperature Program The temperature program is not optimized. Lower the initial oven temperature and decrease the ramp rate to improve separation.[8][9][10]
Incorrect Carrier Gas Flow Rate The carrier gas flow rate is too high or too low. Determine the optimal linear velocity for your carrier gas and column dimensions and adjust the flow rate accordingly.[14][15]
Column Overload Injecting too much sample can lead to peak broadening and poor resolution.[16] Reduce the injection volume or dilute the sample.[16]

Issue: Peak Tailing or Fronting.

Possible Cause Recommended Solution
Active Sites in the System Active sites in the injector liner or column can cause peak tailing.[16] Deactivate the liner or use a liner with glass wool. Condition the column according to the manufacturer's instructions.
Column Contamination Contaminants in the column can lead to poor peak shape. Bake out the column at a high temperature or trim the first few centimeters of the column.
Sample Overloading Injecting a highly concentrated sample can cause peak fronting.[17] Dilute the sample or decrease the injection volume.

Experimental Protocols

Protocol 1: GC Method Optimization for Diethylbenzene Isomer Separation

  • Column Selection: Start with a mid-polarity column, for example, a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 50% phenyl-methylpolysiloxane stationary phase.

  • Initial GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 280°C

    • Carrier Gas: Helium or Hydrogen at an optimal linear velocity (e.g., 30-40 cm/s for Helium).

    • Initial Oven Temperature: 80°C, hold for 2 minutes.

    • Temperature Ramp: 2°C/min to 150°C.

    • Injection: 1 µL split injection with a split ratio of 50:1.

  • Optimization Steps:

    • If resolution is insufficient, decrease the temperature ramp rate to 1°C/min.

    • If peaks are still co-eluting, lower the initial oven temperature to 70°C.

    • Consider using hydrogen as the carrier gas to improve efficiency.[12][13]

    • If necessary, switch to a more polar column, such as a wax-type column.

Data Presentation

Table 1: Example GC Parameters for Diethylbenzene Isomer Analysis

ParameterCondition ACondition B
Column 50% Phenyl-methylpolysiloxaneWax-type
Dimensions 30 m x 0.25 mm ID, 0.25 µm30 m x 0.25 mm ID, 0.25 µm
Oven Program 80°C (2 min hold), then 2°C/min to 150°C70°C (2 min hold), then 1°C/min to 140°C
Carrier Gas Helium @ 35 cm/sHydrogen @ 45 cm/s
Expected Elution Order p-DEB, m-DEB, o-DEBp-DEB, m-DEB, o-DEB

Note: The elution order and retention times are examples and will vary based on the specific column and conditions used.

Visualizations

GC_Troubleshooting_Workflow start Poor Resolution of Diethylbenzene Isomers check_column Is the column appropriate? (e.g., mid- to high-polarity) start->check_column check_temp Is the temperature program optimized? check_column->check_temp Yes solution_column Select a more polar column (e.g., Wax or high % Phenyl) check_column->solution_column No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes solution_temp Lower initial temperature and decrease ramp rate check_temp->solution_temp No check_sample Is the sample concentration too high? check_flow->check_sample Yes solution_flow Adjust flow to optimal linear velocity check_flow->solution_flow No solution_sample Dilute sample or reduce injection volume check_sample->solution_sample Yes end_node Resolution Improved check_sample->end_node No solution_column->check_temp solution_temp->check_flow solution_flow->check_sample solution_sample->end_node

Caption: Troubleshooting workflow for poor resolution of diethylbenzene isomers.

GC_Optimization_Logic cluster_parameters Key GC Parameters cluster_effects Primary Effects param_column Column Selection (Phase, Dimensions) effect_selectivity Selectivity (α) param_column->effect_selectivity effect_efficiency Efficiency (N) param_column->effect_efficiency param_temp Temperature Program (Initial T, Ramp Rate) param_temp->effect_selectivity effect_retention Retention (k) param_temp->effect_retention param_carrier Carrier Gas (Type, Flow Rate) param_carrier->effect_efficiency goal Improved Resolution effect_selectivity->goal effect_efficiency->goal effect_retention->goal

Caption: Relationship between GC parameters and their effect on resolution.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1,2-Diethylbenzene.

Troubleshooting Guides

Question: My this compound signal is significantly lower in my plasma samples compared to the standard in a clean solvent. What could be the cause?

Answer: This issue is likely due to a phenomenon known as matrix effect , specifically ion suppression . Co-eluting endogenous components from the plasma matrix, such as phospholipids or salts, can interfere with the ionization of this compound in the MS source, leading to a decreased signal.

To confirm and address this, consider the following troubleshooting steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment. Compare the peak area of this compound in a spiked blank plasma extract to the peak area of a standard of the same concentration in the mobile phase. A significant decrease in the peak area in the matrix confirms ion suppression.

  • Improve Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering matrix components. Consider implementing or optimizing one of the following techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a non-polar compound like this compound, a C18 sorbent is a good starting point.

    • Liquid-Liquid Extraction (LLE): This technique partitions your analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. Ethyl acetate is a suitable solvent for extracting this compound.

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecule interferences compared to SPE or LLE.

  • Chromatographic Separation: Optimize your LC method to better separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d10, will co-elute with the analyte and experience similar matrix effects. By monitoring the ratio of the analyte to the SIL-IS, you can accurately quantify this compound despite ion suppression.[1][2]

Question: I am observing inconsistent and irreproducible results for my this compound quantification across a batch of serum samples. What should I investigate?

Answer: Inconsistent and irreproducible results are often symptomatic of variable matrix effects between individual samples. Here’s a troubleshooting workflow to address this:

TroubleshootingWorkflow start Inconsistent Results Observed check_is Verify Internal Standard Performance start->check_is is_ok IS Performance OK? check_is->is_ok reoptimize_is Re-optimize IS Concentration or Choose a Different IS is_ok->reoptimize_is No check_sample_prep Evaluate Sample Preparation Consistency is_ok->check_sample_prep Yes reoptimize_is->check_sample_prep prep_ok Sample Prep Consistent? check_sample_prep->prep_ok standardize_prep Standardize and Automate Sample Preparation Steps prep_ok->standardize_prep No investigate_matrix Investigate Matrix Variability prep_ok->investigate_matrix Yes standardize_prep->investigate_matrix matrix_matched Implement Matrix-Matched Calibrators investigate_matrix->matrix_matched sid Employ Stable Isotope Dilution (SID) investigate_matrix->sid end Improved Reproducibility matrix_matched->end sid->end

Figure 1: Troubleshooting workflow for inconsistent LC-MS results.
  • Internal Standard (IS) Performance: If you are using an internal standard, ensure its response is consistent across all samples. A highly variable IS response suggests that the IS itself is being affected differently by the matrix of each sample. If using a structural analog IS, consider switching to a stable isotope-labeled internal standard for better co-elution and more effective compensation of matrix effects.[1][2]

  • Sample Preparation Consistency: Minor variations in sample preparation steps (e.g., pipetting volumes, extraction times, pH adjustments) can lead to significant differences in matrix effect profiles. Ensure your protocol is robust and followed precisely for every sample. Automation of sample preparation can significantly improve consistency.

  • Matrix Variability: Biological samples inherently exhibit variability. To account for this, preparing calibration standards in a pooled matrix that is representative of your study samples (matrix-matched calibration) can improve accuracy.

  • Stable Isotope Dilution (SID): This is the most robust method to compensate for sample-to-sample variations in matrix effects. The use of a deuterated analog of this compound as an internal standard is highly recommended for achieving the highest level of accuracy and precision.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can negatively impact the accuracy, precision, and sensitivity of an assay.

Q2: How can I qualitatively assess if I have a matrix effect issue?

A2: A post-column infusion experiment is a common method for qualitative assessment. A standard solution of this compound is continuously infused into the MS source post-column while a blank, extracted matrix sample is injected onto the LC system. A dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression, while a rise in the baseline indicates ion enhancement.

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective at reducing matrix effects for aromatic hydrocarbons like this compound. SPE, particularly with a well-chosen sorbent like C18, often provides a cleaner extract than LLE, leading to a greater reduction in matrix effects. However, LLE can also be very effective and may be simpler to implement for some workflows. The choice between SPE and LLE may depend on factors such as sample volume, required throughput, and the specific nature of the sample matrix.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of your assay, especially if this compound is present at low concentrations.

Q5: What is a stable isotope-labeled internal standard and why is it beneficial?

A5: A stable isotope-labeled (SIL) internal standard is a form of the analyte of interest (in this case, this compound) where some of the atoms have been replaced with their heavier isotopes (e.g., deuterium, ¹³C). A SIL internal standard is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization behavior.[1][2] Any ion suppression or enhancement that affects the analyte will also affect the SIL internal standard to the same degree. By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even in the presence of significant matrix effects.[1][2]

Quantitative Data on Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for aromatic hydrocarbons using different sample preparation techniques. While specific data for this compound is limited, the data for structurally similar Polycyclic Aromatic Hydrocarbons (PAHs) provides a useful comparison.

Sample Preparation TechniqueAnalyte ClassMatrixAnalyte Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE) PAHsSerum91.4 - 99.8Not specified[3]
Drugs (various)Plasma89 ± 76 (average magnitude)
PAHsWater81.5 - 98.6Not specified[4]
Liquid-Liquid Extraction (LLE) Drugs (various)Plasma70 ± 1016 (average magnitude)
PAHsEdible Oil98 - 108Not specified[5]
Volatile CompoundsAromatic Water57.5 - 95.3 (Ethyl Acetate)Not specified

Note: Matrix Effect (%) is often calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement. The table presents the average magnitude of the effect.

Experimental Protocols

Methodology 1: Solid-Phase Extraction (SPE) for this compound in Serum/Plasma

This protocol is a general guideline and should be optimized for your specific application. A C18 sorbent is recommended for the non-polar this compound.

  • Sample Pre-treatment:

    • To 1 mL of serum or plasma, add 1 mL of 0.1% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 5 mL of 0.1% formic acid in water. Do not allow the sorbent bed to go dry.[3]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of ethyl acetate.[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Methodology 2: Liquid-Liquid Extraction (LLE) for this compound in Serum/Plasma

This protocol outlines a general LLE procedure. The choice of extraction solvent and volumes may require optimization.

  • Sample Preparation:

    • In a glass tube, combine 1 mL of serum or plasma with 1 mL of water.

    • If using a stable isotope-labeled internal standard, spike the sample at this stage.

  • Extraction:

    • Add 5 mL of ethyl acetate to the tube.[7]

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Second Extraction (Optional but Recommended):

    • Add another 5 mL of ethyl acetate to the remaining aqueous layer.

    • Repeat the vortexing and centrifugation steps.

    • Combine the second organic extract with the first.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Methodology 3: Stable Isotope Dilution (SID) for this compound Analysis

This protocol provides a framework for implementing a stable isotope dilution method.

  • Internal Standard Selection:

    • The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d10. If unavailable, a closely related deuterated compound like ethylbenzene-d10 could be considered, but complete co-elution should be verified.[1]

  • Preparation of Spiking Solution:

    • Prepare a stock solution of the SIL-IS in a suitable organic solvent (e.g., methanol).

    • Prepare a working spiking solution at a concentration that will result in a response in the mid-range of the calibration curve when added to the samples.

  • Sample and Calibrator Preparation:

    • Spike all samples, calibration standards, and quality control samples with a small, precise volume of the SIL-IS working solution at the beginning of the sample preparation process (before any extraction steps).

  • Sample Extraction:

    • Proceed with your chosen sample preparation method (e.g., SPE or LLE as described above).

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method to monitor at least one precursor-product ion transition for both this compound and the SIL-IS.[8]

    • For this compound (MW: 134.22), a potential precursor ion in positive mode could be the molecular ion [M+H]⁺ at m/z 135.2. A likely product ion would result from the loss of an ethyl group, giving a fragment at m/z 105.1.

    • For this compound-d10 (MW: 144.28), the corresponding precursor ion would be [M+H]⁺ at m/z 145.3, with a product ion at m/z 110.1 (loss of a deuterated ethyl group).

    • Note: These transitions are theoretical and must be empirically optimized on your specific mass spectrometer.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the concentration of the analyte in the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their analyte/SIL-IS peak area ratios from the calibration curve.

Visualizations

IonSuppression cluster_source MS Ion Source cluster_explanation Mechanism droplet Droplet from LC Analyte (A) Matrix (M) evaporation Solvent Evaporation droplet->evaporation Nebulization & Desolvation gas_phase Gas Phase Ions A+ M+ evaporation->gas_phase Ion Formation ms_inlet To Mass Analyzer gas_phase->ms_inlet Competition for Charge and Surface Area exp1 1. Analyte and matrix components co-elute from the LC column. exp2 2. In the ion source, they compete for ionization efficiency. exp3 3. Matrix components can reduce the formation of analyte ions. exp4 4. This leads to a suppressed signal for the analyte.

Figure 2: The mechanism of ion suppression in the MS source.

References

Stabilizing 1,2-Diethylbenzene against oxidation and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 1,2-diethylbenzene against oxidation and degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen.[1] The alkyl side chains are particularly susceptible to oxidation, especially at the benzylic carbon, due to the resonance stabilization of the resulting intermediate.[1] This process is initiated by factors such as heat, light, or the presence of metal catalysts. The initial products are hydroperoxides, which can then decompose into a variety of other oxygenated compounds, including alcohols, ketones, and carboxylic acids.[2]

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may not always be immediately visible. However, advanced degradation can lead to a yellowing of the otherwise colorless liquid. An increase in viscosity and the formation of precipitates or sediment may also be observed over time. For accurate assessment, analytical techniques such as peroxide value determination are recommended.

Q3: Which antioxidants are most effective for stabilizing this compound?

A3: Phenolic antioxidants are highly effective free-radical scavengers for stabilizing alkyl-aromatic compounds like this compound.[3][4] Butylated hydroxytoluene (BHT) is a widely used and effective synthetic antioxidant for this purpose.[5][6][7][8] Its mechanism involves donating a hydrogen atom from its phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction.[3] Other hindered phenolic antioxidants can also be effective.

Q4: How should this compound be stored to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from light and moisture.[5] It is also crucial to store it in an inert atmosphere, such as under nitrogen or argon, to prevent contact with oxygen. Avoid storing it in the presence of strong oxidizing agents, as this can accelerate degradation.[1]

Troubleshooting Guide

Issue 1: Rapid degradation of this compound despite the addition of an antioxidant.

Possible Cause Suggested Solution
Incorrect Antioxidant Concentration The concentration of the antioxidant may be too low to effectively inhibit oxidation. The optimal concentration can vary depending on the specific antioxidant and the storage/experimental conditions. It is recommended to start with a concentration in the range of 0.01-0.1% (w/w) and optimize from there.
Incompatible Antioxidant While phenolic antioxidants like BHT are generally effective, the specific experimental conditions (e.g., temperature, presence of other reagents) might reduce their efficacy. Consider testing other hindered phenolic antioxidants or a combination of antioxidants to identify the most suitable one for your system.
Presence of Pro-oxidants The presence of metal ions (e.g., from containers or catalysts) can accelerate oxidation. Ensure that this compound is stored in and used with high-purity, non-reactive containers (e.g., amber glass). If metal catalysts are part of the experiment, consider adding a metal chelator in addition to the antioxidant.
Improper Storage Conditions Even with an antioxidant, exposure to light, heat, and oxygen will accelerate degradation. Ensure the stabilized this compound is stored under an inert atmosphere in a cool, dark place.

Issue 2: Inconsistent results in experiments using this compound.

Possible Cause Suggested Solution
Batch-to-Batch Variation The purity and age of the this compound can vary between batches, leading to different levels of initial oxidation. It is advisable to test the peroxide value of each new batch before use to ensure consistency.
Incomplete Mixing of Antioxidant The antioxidant may not be fully dissolved or evenly distributed in the this compound, leading to localized degradation. Ensure thorough mixing after the addition of the antioxidant.
Contamination Contamination from glassware, stir bars, or other equipment can introduce impurities that may act as pro-oxidants. Use thoroughly cleaned and dried equipment for all experiments.

Quantitative Data on Antioxidant Efficacy

The following table provides a comparative overview of the antioxidant activity of Butylated Hydroxytoluene (BHT) and other phenolic compounds, which can be used as a reference for selecting a suitable antioxidant for this compound. The antioxidant efficacy is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

AntioxidantDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
Butylated Hydroxytoluene (BHT) 6855
2-Ethyl-6-methylphenol 8575
Ascorbic Acid (Reference) 5045
Note: The IC50 values are illustrative and based on typical results from standardized assays. Actual experimental results may vary.[4]

Experimental Protocols

Protocol 1: Accelerated Oxidation Stability Test

This method is used to evaluate the resistance of this compound to oxidation under accelerated conditions of elevated temperature and oxygen exposure.[9][10][11]

Materials:

  • This compound sample

  • Selected antioxidant (e.g., BHT)

  • Oxidation stability instrument (e.g., Rancimat or OXITEST)

  • Oxygen source (high purity)

Procedure:

  • Sample Preparation: Accurately weigh a specified amount of the this compound sample into the reaction vessel of the oxidation stability instrument.

  • Antioxidant Addition: If testing the efficacy of an antioxidant, add the desired concentration of the antioxidant to the sample and ensure it is completely dissolved.

  • Instrument Setup: Place the reaction vessel in the heating block of the instrument and set the desired temperature (e.g., 95-110 °C).

  • Oxygen Purge: Purge the sample with a constant flow of oxygen at a specified rate (e.g., 3 L/h).

  • Induction Period Measurement: The instrument will monitor the formation of volatile oxidation products by measuring the change in conductivity of a collecting solution or the drop in oxygen pressure. The time until a rapid increase in conductivity or a significant pressure drop occurs is the induction period.

  • Data Analysis: A longer induction period indicates a higher stability of the sample against oxidation. Compare the induction periods of samples with and without antioxidants to determine their effectiveness.

Protocol 2: Determination of Peroxide Value

This protocol is based on the ASTM E299-08 method for determining trace amounts of peroxides in organic solvents.[12]

Materials:

  • This compound sample

  • Acetic acid-chloroform solvent

  • Potassium iodide (KI) solution

  • Spectrophotometer

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the acetic acid-chloroform solvent.

  • De-aeration: De-aerate the solution to remove dissolved oxygen.

  • Reaction: Add the potassium iodide reagent solution to the sample. Peroxides in the sample will react with the iodide to release an equivalent amount of iodine. Allow the reaction to proceed in the dark for a specified time (e.g., 1 hour).

  • Absorbance Measurement: Measure the absorbance of the solution at 470 nm using a spectrophotometer.

  • Calculation: Determine the amount of active oxygen present in the sample by reference to a calibration curve prepared from standard iodine solutions. The peroxide value is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Visualizations

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat, Light, Metal Ions RH This compound Initiator->RH H abstraction R_dot Alkyl Radical (R.) RH->R_dot ROOH Hydroperoxide (ROOH) RH->ROOH O2 Oxygen (O2) R_dot->O2 Rapid reaction R_dot_prop Alkyl Radical (R.) ROO_dot Peroxy Radical (ROO.) O2->ROO_dot ROO_dot->RH H abstraction ROO_dot->ROO_dot self-termination Antioxidant Antioxidant (AH) ROO_dot->Antioxidant Non_radical Non-radical Products ROO_dot->Non_radical ROOH->R_dot_prop A_dot Stable Antioxidant Radical (A.) Antioxidant->A_dot Start Start: Sample of this compound Add_Antioxidant Add Antioxidant (e.g., BHT) and mix thoroughly Start->Add_Antioxidant Accelerated_Oxidation Perform Accelerated Oxidation Test (e.g., Rancimat) Add_Antioxidant->Accelerated_Oxidation Peroxide_Value Determine Peroxide Value (e.g., ASTM E299-08) Add_Antioxidant->Peroxide_Value Measure_IP Measure Induction Period (IP) Accelerated_Oxidation->Measure_IP Compare Compare IP and Peroxide Value to control (no antioxidant) Measure_IP->Compare Peroxide_Value->Compare Decision Is stabilization adequate? Compare->Decision End End: Optimized Stabilization Decision->End Yes Optimize Optimize antioxidant type and/or concentration Decision->Optimize No Optimize->Add_Antioxidant Problem Problem: this compound shows signs of degradation Check_Storage Check Storage Conditions: - Inert atmosphere? - Cool and dark place? - Tightly sealed? Problem->Check_Storage Check_Antioxidant Check Antioxidant: - Correct concentration? - Completely dissolved? - Appropriate for conditions? Problem->Check_Antioxidant Check_Purity Check Purity: - Test peroxide value of stock. - Any visible impurities? Problem->Check_Purity Check_Contamination Check for Contamination: - Clean glassware? - High-purity reagents? Problem->Check_Contamination Solution_Storage Solution: Improve storage (e.g., use inert gas, store at 4°C) Check_Storage->Solution_Storage If issues found Solution_Antioxidant Solution: Optimize antioxidant (e.g., adjust concentration, test alternatives) Check_Antioxidant->Solution_Antioxidant If issues found Solution_Purity Solution: Use fresh, high-purity This compound Check_Purity->Solution_Purity If issues found Solution_Contamination Solution: Use thoroughly cleaned equipment and high-purity reagents Check_Contamination->Solution_Contamination If issues found

References

Technical Support Center: Enhancing the Yield of 1,2-Diacetylbenzene from 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2-diacetylbenzene from 1,2-diethylbenzene. The information is presented in a user-friendly question-and-answer format to directly address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing 1,2-diacetylbenzene from this compound?

The most common and industrially significant method for producing 1,2-diacetylbenzene from this compound is through liquid-phase oxidation.[1] This process typically involves the use of a cobalt-based catalyst system, often in conjunction with a bromide source, under elevated temperature and pressure with an oxygen source like air.[1]

Q2: What are the typical yields for the oxidation of this compound to 1,2-diacetylbenzene?

While specific yields are highly dependent on the reaction conditions, catalysts, and reactor setup, the liquid-phase oxidation of this compound can achieve yields of 1,2-diacetylbenzene in the range of 70-85%.[2] Optimization of reaction parameters is crucial to maximizing the yield and minimizing the formation of byproducts.

Q3: What are the main byproducts I should expect in this reaction?

The primary byproduct from the oxidation of this compound is 2-ethylacetophenone, which results from the incomplete oxidation of one of the ethyl groups.[1] Over-oxidation can also occur, leading to the formation of corresponding carboxylic acids. Other potential impurities can include unreacted this compound and various polymeric or tarry substances.

Q4: How can I monitor the progress of the reaction?

The progress of the oxidation of this compound can be effectively monitored using gas chromatography (GC). This technique allows for the quantification of the starting material, the desired product (1,2-diacetylbenzene), and the major byproduct (2-ethylacetophenone), providing a clear picture of the reaction's conversion and selectivity over time.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of 1,2-Diacetylbenzene 1. Incomplete Conversion: Insufficient reaction time, temperature, or oxygen pressure. 2. Catalyst Deactivation: The cobalt catalyst may lose activity over time. 3. Suboptimal Catalyst Concentration: Incorrect loading of the cobalt catalyst or bromide promoter. 4. Formation of Byproducts: Reaction conditions favoring the formation of 2-ethylacetophenone or over-oxidation products.1. Optimize Reaction Conditions: Systematically increase the reaction time, temperature (within the 150-200 °C range), and oxygen/air pressure. Monitor the reaction progress by GC to find the optimal parameters. 2. Catalyst Regeneration/Replacement: If catalyst deactivation is suspected, consider catalyst regeneration procedures if available, or use a fresh batch of catalyst. 3. Vary Catalyst Loading: Experiment with different concentrations of the cobalt salt and bromide source to find the optimal ratio for your specific setup. 4. Adjust Reaction Parameters: To minimize 2-ethylacetophenone, consider extending the reaction time or slightly increasing the temperature to promote the second oxidation. To reduce over-oxidation, a slightly lower temperature or shorter reaction time might be beneficial.
High Levels of 2-Ethylacetophenone 1. Incomplete Oxidation: The reaction may be stopped prematurely, or the conditions are not vigorous enough to oxidize the second ethyl group.1. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 2. Increase Temperature: A moderate increase in temperature can enhance the rate of the second oxidation step. 3. Ensure Sufficient Oxygen Supply: Maintain a consistent and adequate flow of oxygen or air to the reactor.
Formation of Dark, Tarry Material 1. Over-oxidation and Polymerization: High reaction temperatures or prolonged reaction times can lead to the formation of undesirable polymeric byproducts.1. Lower Reaction Temperature: Operate at the lower end of the recommended temperature range (around 150 °C). 2. Reduce Reaction Time: Monitor the reaction closely and stop it once the optimal yield of 1,2-diacetylbenzene is reached, before significant byproduct formation occurs.
Difficulty in Product Purification 1. Similar Boiling Points: 1,2-Diacetylbenzene and 2-ethylacetophenone may have close boiling points, making separation by simple distillation challenging. 2. Presence of Acidic Impurities: Over-oxidation can lead to carboxylic acids, which can complicate purification.1. Fractional Distillation under Vacuum: Utilize a fractional distillation setup under reduced pressure to improve the separation of the desired product from the mono-oxidized intermediate. 2. Column Chromatography: For laboratory-scale purifications, silica gel column chromatography can be an effective method for separating 1,2-diacetylbenzene from its byproducts. 3. Aqueous Wash: An initial wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities before distillation or chromatography.

Data Presentation

Table 1: Comparison of Synthetic Methods for 1,2-Diacetylbenzene

Synthetic Method Starting Material Typical Reagents/Catalysts Typical Yield Advantages Disadvantages
Liquid-Phase Oxidation This compoundCobalt(II) acetate, Sodium bromide, O₂/Air70-85%[2]High selectivity and yield; suitable for industrial scale.Requires high temperature and pressure; catalyst system can be complex.
Friedel-Crafts Acylation BenzeneAcetyl chloride/anhydride, AlCl₃Variable, often moderateReadily available starting materials.Ring deactivation leads to low yields of the di-substituted product; generates corrosive waste.
Ozonolysis 1,2-DivinylbenzeneOzone, followed by a reductive workupNot widely reportedCan be a direct route.Requires specialized ozonolysis equipment; ozonides can be explosive.

Experimental Protocols

Detailed Protocol for Cobalt-Catalyzed Oxidation of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory setup and safety considerations. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • This compound

  • Cobalt(II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid

  • Oxygen or compressed air source

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Reactor Setup: In a high-pressure reactor, add this compound, cobalt(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid. A typical starting point for catalyst loading could be in the range of 0.1-1 mol% of cobalt acetate and a similar molar ratio of sodium bromide relative to the this compound.

  • Purging: Seal the reactor and purge it several times with an inert gas, such as nitrogen, to remove any residual air.

  • Pressurization: Pressurize the reactor with oxygen or air to the desired pressure. This can range from atmospheric pressure to several atmospheres, depending on the desired reaction rate and safety limits of the equipment.

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to the target temperature, typically between 150 °C and 200 °C.[1]

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for several hours. The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) at different time intervals and analyzing them by gas chromatography (GC).

  • Work-up:

    • After the reaction is complete (as determined by GC analysis), cool the reactor to room temperature and carefully vent the excess pressure.

    • The reaction mixture is then typically subjected to a work-up procedure which may include:

      • Dilution with water and extraction with a suitable organic solvent (e.g., ethyl acetate).

      • Washing the organic layer with a saturated sodium bicarbonate solution to remove the acetic acid and any acidic byproducts.

      • Washing with brine, followed by drying over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

      • Removal of the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure 1,2-diacetylbenzene.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with: - this compound - Cobalt(II) Acetate - Sodium Bromide - Acetic Acid purge Purge with N₂ start->purge pressurize Pressurize with O₂/Air purge->pressurize heat Heat to 150-200°C with Stirring pressurize->heat monitor Monitor by GC heat->monitor cool Cool and Depressurize monitor->cool extract Aqueous Work-up (Extraction & Washes) cool->extract purify Purify by: - Vacuum Distillation - Column Chromatography extract->purify product Pure 1,2-Diacetylbenzene purify->product

Caption: Experimental workflow for the synthesis of 1,2-diacetylbenzene.

logical_relationship cluster_factors Key Reaction Parameters cluster_outcomes Potential Outcomes yield Yield of 1,2-Diacetylbenzene incomplete Incomplete Oxidation (2-Ethylacetophenone) yield->incomplete competes with over_oxidation Over-oxidation (Carboxylic Acids) yield->over_oxidation competes with tar Tar Formation yield->tar competes with temp Temperature temp->yield pressure O₂/Air Pressure pressure->yield time Reaction Time time->yield catalyst Catalyst Concentration (Co/Br Ratio) catalyst->yield

Caption: Factors influencing the yield of 1,2-diacetylbenzene.

signaling_pathway start This compound intermediate 2-Ethylacetophenone (Mono-oxidation Intermediate) start->intermediate  + O₂, Co/Br Catalyst (Step 1) product 1,2-Diacetylbenzene (Di-oxidation Product) intermediate->product  + O₂, Co/Br Catalyst (Step 2) over_oxidized Over-oxidation Products (e.g., Carboxylic Acids) product->over_oxidized  Excess O₂ / High Temp

Caption: Simplified reaction pathway for the oxidation of this compound.

References

Technical Support Center: Industrial Separation of 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial separation of 1,2-Diethylbenzene (1,2-DEB).

Introduction to Separation Challenges

The separation of this compound from its isomers, 1,3-DEB and 1,4-DEB, presents a significant challenge in industrial chemistry. This difficulty arises primarily from the isomers' remarkably similar physicochemical properties, especially their close boiling points, which renders conventional distillation methods both inefficient and highly energy-intensive.[1][2][3][4] Consequently, achieving high-purity 1,2-DEB necessitates advanced separation techniques such as fractional distillation, adsorptive separation, or extractive distillation.

A comparative summary of the physical properties of Diethylbenzene isomers is presented below, highlighting the core challenge in their separation.

Data Presentation: Physical Properties of Diethylbenzene Isomers

PropertyThis compound1,3-Diethylbenzene1,4-Diethylbenzene
Boiling Point (°C) 183181184
Molecular Weight ( g/mol ) 134.22134.22134.22
Water Solubility (mg/L at 25°C) 71.1[5]--
Miscibility Miscible with ethanol, ethyl ether, and acetone[5]--

Frequently Asked Questions (FAQs)

Q1: Why is simple distillation not effective for separating this compound from its isomers?

A1: Simple distillation separates liquids based on differences in their boiling points. The boiling points of 1,2-DEB (183°C), 1,3-DEB (181°C), and 1,4-DEB (184°C) are extremely close.[2] This small difference in volatility makes it nearly impossible to achieve a high degree of separation through simple distillation, as the vapor phase will contain a mixture of all three isomers.[2][6]

Q2: What are the primary alternative methods for industrial-scale separation of Diethylbenzene isomers?

A2: The main alternatives to simple distillation are:

  • Fractional Distillation: This method uses a fractionating column to perform multiple successive distillations, which can enhance separation. However, for isomers with very close boiling points like DEBs, it requires a column with a high number of theoretical plates and a high reflux ratio, making it energy-intensive.[7][8][9]

  • Adsorptive Separation: This is a common industrial method that separates isomers based on their differential adsorption onto a solid adsorbent, such as a zeolite.[10][11] The Simulated Moving Bed (SMB) process is a highly efficient continuous adsorptive separation technique used for this purpose.[12][13][14]

  • Extractive Distillation: This technique involves adding a solvent to the mixture that alters the relative volatility of the isomers, making them easier to separate by distillation.[15][16][17]

Q3: What is a Simulated Moving Bed (SMB) process and why is it used for C8 aromatics?

A3: A Simulated Moving Bed (SMB) is a continuous chromatographic separation process.[12][14] Instead of physically moving the solid adsorbent, the inlet and outlet ports are periodically switched in the direction of the liquid flow to simulate a counter-current movement of the solid phase.[14] This process is highly efficient for separating mixtures with components that have similar properties, like C8 aromatic isomers (including xylenes and diethylbenzenes), because it allows for continuous operation, reduced solvent consumption, and higher purity of the final products compared to batch chromatography.[3][12]

Troubleshooting Guides

Issue 1: Poor Separation Efficiency in Fractional Distillation

Q: My fractional distillation of a DEB mixture is yielding low purity of 1,2-DEB. What are the common causes and how can I troubleshoot this?

A: Low purity in fractional distillation of DEB isomers is a common problem. Here are several potential causes and their solutions:

Potential CauseTroubleshooting Steps
Insufficient Number of Theoretical Plates The very close boiling points of DEB isomers require a highly efficient fractionating column. Ensure your column is sufficiently long and packed with appropriate material (e.g., glass beads, metal sponges) to provide a high number of theoretical plates.[6] For a DEB mixture, a column with at least 100 trays is recommended.[7]
Incorrect Reflux Ratio A high reflux ratio is necessary to achieve good separation. For DEB isomers, a reflux ratio of at least 30:1 is often required.[7] Increase the reflux ratio, but be aware that this will also increase the distillation time.
Column Flooding Excessive heating can cause the column to flood, where a large amount of liquid accumulates and is carried up the column, which ruins the separation efficiency.[9][18] If you observe this, reduce the heating rate to allow the liquid to drain back into the distilling flask, then resume heating at a gentler rate.[9]
Heat Loss from the Column Heat loss can prevent the vapor from reaching the top of the column and condensing properly. Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[8][9]
Distillation Rate is Too Fast A slow and steady distillation rate is crucial for achieving equilibrium between the liquid and vapor phases within the column.[8] If the distillation is too fast, the separation will be poor. Reduce the heating to slow down the rate of distillate collection.
Issue 2: Inefficient Adsorptive Separation

Q: I am using a bench-scale adsorptive separation column with a zeolite adsorbent, but the separation of 1,2-DEB is not effective. What should I check?

A: Several factors can affect the efficiency of adsorptive separation. Consider the following:

Potential CauseTroubleshooting Steps
Incorrect Adsorbent The choice of adsorbent is critical. Different zeolites (e.g., X, Y, ZSM-5) and their ion-exchanged forms have varying selectivities for DEB isomers.[11] NaY adsorbent has been shown to be effective for selectively adsorbing 1,2-DEB.[2] Ensure you are using an adsorbent with high selectivity for 1,2-DEB.
Improper Operating Temperature and Pressure Adsorption is sensitive to temperature and pressure. For DEB separation on zeolites, typical operating conditions are in the range of 50-200°C and 2-15 kg/cm ²g.[2] Verify that your experimental conditions are within the optimal range for your specific adsorbent.
Presence of Moisture in the Adsorbent Water content in the adsorbent can significantly impact its performance.[10] Ensure the adsorbent is properly activated and dried before use according to the manufacturer's protocol.
Inappropriate Desorbent The desorbent (the solvent used to elute the adsorbed components) must be chosen carefully. It should be able to displace the adsorbed DEB isomers but also be easily separable from them in a subsequent step. Aromatic compounds with 6-9 carbon atoms are often used.[2]
Flow Rate The feed and desorbent flow rates must be carefully controlled to allow for proper mass transfer and adsorption/desorption kinetics. An incorrect flow rate can lead to poor separation.

Experimental Protocols

Protocol 1: Bench-Scale Fractional Distillation of a Diethylbenzene Isomer Mixture

This protocol outlines a general procedure for separating a mixture of diethylbenzene isomers using fractional distillation.

Objective: To enrich a specific isomer (e.g., 1,3-DEB as the lowest boiling point isomer) from a mixed feed.

Materials:

  • Mixture of 1,2-, 1,3-, and 1,4-Diethylbenzene

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed with stainless steel sponge)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Insulating material (glass wool, aluminum foil)

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[8]

  • Charging the Flask:

    • Place the diethylbenzene isomer mixture into the distilling flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Insulation:

    • Wrap the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss.[9]

  • Distillation:

    • Begin heating the distilling flask. The heating rate should be controlled to allow a slow and steady rise of the vapor through the column.

    • Observe the "ring of condensate" as it slowly ascends the column.[8] If the ring stops rising, you may need to increase the heating rate slightly.

    • Maintain a high reflux ratio by controlling the heating rate. You should see vapor condensing and returning to the column.

    • Collect the first fraction, which will be enriched in the lowest boiling isomer (1,3-DEB). The temperature should remain relatively constant during the collection of this fraction.

  • Fraction Collection:

    • Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes again at a higher point (near the boiling point of the next isomer), change the receiving flask to collect the next fraction.

  • Shutdown:

    • Stop the distillation before the distilling flask runs dry.

    • Allow the apparatus to cool down before disassembling.

Analysis:

  • Analyze the composition of each collected fraction using Gas Chromatography (GC) to determine the effectiveness of the separation.

Mandatory Visualizations

G Decision Workflow for 1,2-DEB Separation start Start: Mixed DEB Isomers check_bp Boiling Point Difference > 25°C? start->check_bp simple_dist Simple Distillation check_bp->simple_dist Yes adv_sep Advanced Separation Required check_bp->adv_sep No end Pure 1,2-DEB simple_dist->end check_scale Scale of Operation? adv_sep->check_scale lab_scale Lab/Bench Scale check_scale->lab_scale Small ind_scale Industrial Scale check_scale->ind_scale Large frac_dist High-Efficiency Fractional Distillation lab_scale->frac_dist adsorp_sep Adsorptive Separation (SMB) ind_scale->adsorp_sep ext_dist Extractive Distillation ind_scale->ext_dist frac_dist->end adsorp_sep->end ext_dist->end

Caption: Decision workflow for selecting a separation method for 1,2-DEB.

G Simplified Adsorptive Separation Workflow cluster_0 Adsorption Stage cluster_1 Separation & Elution cluster_2 Purification Stage feed DEB Isomer Mixture Feed adsorption_column Adsorption Column (e.g., NaY Zeolite) feed->adsorption_column Contact raffinate Raffinate Out (1,3 & 1,4-DEB enriched) adsorption_column->raffinate Non-adsorbed extract Extract Out (1,2-DEB + Desorbent) adsorption_column->extract Desorbed desorbent Desorbent Feed desorbent->adsorption_column dist_column Distillation Column extract->dist_column product Pure 1,2-DEB Product dist_column->product Bottoms recycle Recycled Desorbent dist_column->recycle Overhead

Caption: Simplified workflow for adsorptive separation of 1,2-DEB.

References

Best practices for handling and storage of 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and storage of 1,2-Diethylbenzene, targeting researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol [1]
Appearance Colorless liquid[2]
Odor Aromatic, like benzene or toluene[2]
Density 0.88 g/mL at 25 °C[3][4]
Boiling Point 183-184 °C[3][5]
Melting Point -31 °C[3][4]
Flash Point 56 - 57 °C (closed cup)[5][6]
Solubility in Water 71.1 mg/L at 25 °C[5]
Solubility in Solvents Miscible with alcohol, benzene, carbon tetrachloride, and ether.[3][5]
Vapor Pressure 1.05 mmHg at 25 °C[3][7]
Autoignition Temperature 395 - 430 °C[5][6]

Troubleshooting Guides & FAQs

This section addresses common questions and issues that may arise when working with this compound.

Handling and Personal Protective Equipment (PPE)

Q1: What are the essential personal protective equipment (PPE) requirements for handling this compound?

A1: Due to its potential for skin, eye, and respiratory irritation, it is crucial to use appropriate PPE.[8] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or potential for splashing, a chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.

Q2: I notice a strong aromatic odor. Is this a cause for concern?

A2: Yes, a strong odor indicates that you are being exposed to the vapors, which can cause dizziness, headache, and drowsiness.[4][8] Immediately ensure that your ventilation is adequate. If working on an open bench, move the experiment into a chemical fume hood. If the odor persists, evacuate the area and assess the ventilation system.

Q3: Can I heat this compound? What precautions should I take?

A3: Yes, but with extreme caution as it is a flammable liquid.[7] Ensure that all potential ignition sources, such as open flames, hot plates, and sparks, are removed from the vicinity.[8] Heating should be performed in a well-ventilated area, and equipment should be properly grounded to prevent static discharge.[7]

Storage

Q4: What are the proper storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][8] Containers should be tightly closed to prevent the escape of vapors.[7] It should be stored separately from incompatible materials, particularly strong oxidizing agents.[8]

Q5: Are there any materials that are incompatible with this compound?

A5: Yes, it is incompatible with strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, and nitrates.[8] Contact with these materials can lead to vigorous reactions, and in some cases, explosions.

Spills and Waste Disposal

Q6: What is the correct procedure for cleaning up a small spill of this compound in the lab?

A6: For a small spill (less than 500 mL), laboratory personnel with appropriate training and PPE can manage the cleanup by following these steps:

  • Alert Personnel and Control Ignition Sources: Immediately inform others in the lab and extinguish any open flames or potential sources of ignition.[8]

  • Ensure Ventilation: Work in a well-ventilated area or a fume hood.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[4][8]

  • Absorb the Material: Apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to your institution's guidelines.

Q7: How should I dispose of waste this compound and contaminated materials?

A7: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5]

  • Liquid Waste: Collect in a clearly labeled, leak-proof, and chemically compatible container. The label should include "Hazardous Waste" and the full chemical name.

  • Solid Waste: Contaminated items such as pipette tips, gloves, and absorbent materials should be collected in a separate, labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and drying, the container can be disposed of as regular waste or recycled, depending on institutional policies.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup. [3]

First Aid

Q8: What should I do in case of accidental exposure to this compound?

A8: Immediate action is crucial in case of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Experimental Protocols & Visualizations

Detailed Methodology for Spill Cleanup

The following protocol provides a step-by-step guide for handling a small-scale this compound spill in a laboratory setting.

  • Immediate Response:

    • Alert personnel in the immediate vicinity.

    • Eliminate all sources of ignition (flames, sparks, hot surfaces).

    • Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation to the room if possible without spreading vapors to other occupied areas.

  • Personal Protective Equipment (PPE):

    • Don chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile is a suitable option). If there is a risk of significant vapor concentration, a respirator with an organic vapor cartridge should be used.

  • Spill Containment:

    • For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to prevent it from spreading.

  • Absorption and Neutralization:

    • Gradually apply the absorbent material over the entire spill, starting from the outer edges and working inwards.

    • Ensure all the liquid is absorbed.

  • Collection of Contaminated Material:

    • Using non-sparking tools (e.g., plastic scoop), carefully collect the saturated absorbent material.

    • Place the collected material into a heavy-duty plastic bag or a designated hazardous waste container.

  • Decontamination of Spill Area:

    • Wipe the spill surface with a cloth or paper towels dampened with a solvent like ethanol to remove any remaining residue.

    • Follow with a wash of soap and water.

    • All materials used for decontamination (cloths, paper towels) must be considered hazardous waste.

  • Waste Packaging and Labeling:

    • Place all contaminated materials, including used PPE, into the hazardous waste container.

    • Seal the container tightly.

    • Clearly label the container with "Hazardous Waste," "this compound," and the date.

  • Final Steps:

    • Wash hands thoroughly with soap and water after the cleanup is complete.

    • Report the spill to the laboratory supervisor and the institutional EHS office.

    • Arrange for the disposal of the hazardous waste through the EHS office.

Logical Workflow for a this compound Spill

Spill_Workflow spill This compound Spill Occurs assess Assess Spill Size (<500mL or >500mL?) spill->assess small_spill Small Spill (<500mL) assess->small_spill Small large_spill Large Spill (>500mL) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate ignite Control Ignition Sources ppe->ignite contain Contain Spill with Absorbent ignite->contain collect Collect Contaminated Material contain->collect decon Decontaminate Area collect->decon dispose Package and Label as Hazardous Waste decon->dispose report Report to Supervisor and EHS dispose->report end_small Cleanup Complete report->end_small alert Alert EHS and Emergency Services evacuate->alert end_large Await Professional Response alert->end_large

Figure 1: Logical workflow for responding to a this compound spill.

References

Validation & Comparative

A Comparative Toxicological Analysis of Diethylbenzene Isomers: 1,2-DEB, 1,3-DEB, and 1,4-DEB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the three isomers of diethylbenzene (DEB): 1,2-diethylbenzene (ortho-diethylbenzene), 1,3-diethylbenzene (meta-diethylbenzene), and 1,4-diethylbenzene (para-diethylbenzene). This document synthesizes available experimental data to highlight the differences in their toxicological profiles, mechanisms of action, and target organ toxicities.

Executive Summary

The positional isomerism of the ethyl groups on the benzene ring significantly influences the toxicological properties of diethylbenzenes. Experimental evidence consistently demonstrates that This compound is the most toxic of the three isomers , primarily targeting the peripheral and central nervous systems. In contrast, 1,3-diethylbenzene primarily affects the liver and thyroid, while 1,4-diethylbenzene's main target organ is the kidney. These differences are largely attributed to their distinct metabolic pathways.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for the three diethylbenzene isomers. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various sources.

Toxicity EndpointThis compound1,3-Diethylbenzene1,4-Diethylbenzene
Acute Oral Toxicity
LD50 (rat, oral)1200 mg/kg (in a mixture)[1]LDLo (rat, oral) = 5000 mg/kg[2]> 2000 mg/kg[3][4]
Acute Inhalation Toxicity
LC50 (rat, 7h)> 2100 ml/m³ (in a mixture)[1]No data available> 5 mg/L (4h)[5]
LC50 (mice)> 30,000 mg/m³[6]No data availableNo data available
Acute Dermal Toxicity
LD50 (rabbit, dermal)> 5000 mg/kg (in a mixture)[1]No data availableNo data available
Subchronic Toxicity
NOAEL (rat, oral)15 mg/kg/day (maternal toxicity)[1]150 mg/kg/day[7]30 mg/kg/day (male), 150 mg/kg/day (female)[8]
NOAEC (rat, inhalation)25 ml/m³ (clinical neurotoxicity)[1][9]No data available160 ppm (for a DEB mixture)[9]

Abbreviations: LD50: Median Lethal Dose; LC50: Median Lethal Concentration; LDLo: Lowest Published Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level; NOAEC: No-Observed-Adverse-Effect Concentration.

Mechanisms of Toxicity and Target Organs

The toxicity of diethylbenzene isomers is intrinsically linked to their metabolism. The specific arrangement of the ethyl groups dictates the metabolic products, which in turn determines the target organs and mechanism of toxicity.

This compound: The Neurotoxic Isomer

This compound is recognized as the most toxic isomer, with its primary adverse effect being peripheral and central neurotoxicity.[1][7] This is attributed to its metabolic conversion to 1,2-diacetylbenzene (1,2-DAB) , a γ-diketone.[7]

  • Metabolic Activation: The proximity of the two ethyl groups in the ortho position facilitates their oxidation to form the reactive 1,2-diacetylbenzene.

  • Mechanism of Neurotoxicity: 1,2-diacetylbenzene is a neurotoxin that induces a condition known as proximal axonopathy.[7] This involves the cross-linking of neurofilaments, leading to their accumulation in the proximal axon and subsequent axonal swelling. This disruption of the axonal cytoskeleton impairs axonal transport, ultimately causing nerve fiber changes and clinical signs such as limb weakness.[7] The neurotoxic effects of 1,2-diacetylbenzene are also associated with oxidative stress and neuroinflammation.

1,3-Diethylbenzene: Hepatotoxicity and Thyroid Effects

The primary target organs for 1,3-diethylbenzene are the liver and thyroid.[7][10] Studies in rats have shown that exposure to 1,3-diethylbenzene can lead to increased liver and thyroid weight.[7][10] The mechanism is thought to be related to the induction of hepatic enzymes.

1,4-Diethylbenzene: Nephrotoxicity

1,4-Diethylbenzene primarily targets the kidneys.[7][10] Toxicological studies have reported altered clinical chemical parameters and increased kidney weight in rats exposed to this isomer.[7][10]

Metabolic Pathways

The differential toxicity of the diethylbenzene isomers can be understood by examining their metabolic pathways. The following diagram illustrates the key metabolic steps for each isomer.

G cluster_12 This compound Metabolism cluster_13 1,3-Diethylbenzene Metabolism cluster_14 1,4-Diethylbenzene Metabolism 1,2-DEB This compound 1,2-EPE 1-(2'-ethylphenyl)ethanol 1,2-DEB->1,2-EPE Hydroxylation 1,2-DAB 1,2-Diacetylbenzene (Neurotoxic Metabolite) 1,2-EPE->1,2-DAB Oxidation Glucuronide Glucuronide Conjugates 1,2-EPE->Glucuronide Glucuronidation 1,3-DEB 1,3-Diethylbenzene Metabolites_13 Hydroxylated and Oxidized Metabolites 1,3-DEB->Metabolites_13 Conjugates_13 Conjugation Products Metabolites_13->Conjugates_13 1,4-DEB 1,4-Diethylbenzene Metabolites_14 Hydroxylated and Oxidized Metabolites 1,4-DEB->Metabolites_14 Conjugates_14 Conjugation Products Metabolites_14->Conjugates_14

Metabolic pathways of diethylbenzene isomers.

Signaling Pathways of Toxicity

The neurotoxicity of this compound's metabolite, 1,2-diacetylbenzene, has been linked to specific signaling pathways involving oxidative stress and neuroinflammation.

G 1,2-DAB 1,2-Diacetylbenzene ROS Increased Reactive Oxygen Species (ROS) 1,2-DAB->ROS Microglia Microglia Activation 1,2-DAB->Microglia Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Axonopathy Proximal Axonopathy Oxidative_Stress->Axonopathy TREM1_TLR4 TREM1/TLR4 Signaling Microglia->TREM1_TLR4 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TREM1_TLR4->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuroinflammation->Axonopathy

Signaling pathway of 1,2-diacetylbenzene neurotoxicity.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the relevant protocols.

Acute Oral Toxicity (based on OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure: The test substance is administered in a single oral dose via gavage. A stepwise procedure is used where the results from one step determine the dose for the next. Dosing starts at a level expected to cause toxicity.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed at the end of the study.[1][9][11]

Subchronic Inhalation Toxicity (based on OECD Guideline 413)

This study provides information on the health hazards arising from repeated inhalation exposure to a substance for 90 days.

  • Test Animals: Typically, groups of male and female rodents (e.g., rats) are used.

  • Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) for 6 hours per day, 5 days a week, for 90 days. At least three concentration levels and a control group are used.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical biochemistry, and urinalysis are performed. At the end of the study, a full necropsy is conducted, and organs are weighed and examined histopathologically.[2][5]

The following workflow illustrates a typical subchronic inhalation toxicity study.

G Acclimatization Animal Acclimatization (≥ 5 days) Grouping Randomization into Exposure Groups Acclimatization->Grouping Exposure 90-Day Inhalation Exposure (6h/day, 5d/week) Grouping->Exposure In-life In-life Observations - Clinical signs - Body weight - Food consumption Exposure->In-life Pathology Terminal Procedures - Blood collection - Necropsy - Organ weights - Histopathology Exposure->Pathology Analysis Data Analysis and NOAEC Determination Pathology->Analysis

Experimental workflow for a 90-day inhalation toxicity study.
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 422)

This screening test provides information on general systemic toxicity as well as potential effects on male and female reproductive performance.

  • Test Animals: Groups of male and female rats.

  • Procedure: The test substance is administered daily by oral gavage. Males are dosed for a minimum of four weeks (including a pre-mating period) and females are dosed throughout the study (pre-mating, gestation, and lactation).

  • Observations: In addition to the observations in a standard repeated dose study, reproductive parameters such as mating performance, fertility, gestation length, and offspring viability and growth are assessed.[8]

Conclusion

The toxicological profiles of 1,2-, 1,3-, and 1,4-diethylbenzene are distinctly different, highlighting the critical role of isomeric structure in determining the safety of chemical compounds. This compound stands out as a significant neurotoxin due to its metabolic activation to 1,2-diacetylbenzene. In contrast, 1,3- and 1,4-diethylbenzene exhibit target organ toxicity in the liver/thyroid and kidneys, respectively, generally at higher dose levels. This comparative guide underscores the importance of isomer-specific toxicological evaluation in risk assessment and drug development. Researchers and scientists should be particularly cautious when handling this compound and consider its neurotoxic potential.

References

A Comparative Guide to 1,2-Diethylbenzene and Toluene as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a reaction solvent is a critical decision that can significantly impact reaction kinetics, product yield, and purity. Toluene has long been a workhorse solvent in organic synthesis, valued for its solvating power and relatively low cost. However, its moderate boiling point and associated health concerns have prompted the exploration of alternatives. This guide provides a detailed comparison of 1,2-diethylbenzene and toluene, offering insights into their physical properties, performance characteristics, and safety profiles to aid in informed solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior in a reaction. The following table summarizes the key properties of this compound and toluene.

PropertyThis compoundToluene
Molecular Formula C₁₀H₁₄C₇H₈[1]
Molecular Weight 134.22 g/mol [2][3]92.14 g/mol [1]
Boiling Point 183-184 °C[2][3][4]110-111 °C[1][5][6]
Melting Point -31 °C[3][4]-93 °C[1]
Density 0.88 g/mL at 25 °C[3][4]0.865 g/mL at 25 °C[1]
Flash Point 55 °C[7]4 °C
Vapor Pressure 1.05 mmHg at 25 °C[8]28.5 Torr at 20 °C[5][9]
Water Solubility Immiscible[4]Insoluble[10][11][12]
Solubility in Organic Solvents Miscible with alcohol, benzene, and carbon tetrachloride[4]Soluble in alcohol and ether[13]
Refractive Index n20/D 1.502[3][4]n20/D 1.496[5]

Performance in Chemical Reactions: A Comparative Analysis

While direct, quantitative comparative data for this compound and toluene in the same reactions is scarce in publicly available literature, we can infer their potential performance differences based on their physical properties and general principles of solvent effects.

High-Temperature Reactions:

With a significantly higher boiling point (183-184 °C) compared to toluene (110-111 °C), this compound is an excellent candidate for reactions requiring elevated temperatures.[1][2][3][4][5][6] This allows for faster reaction rates and can be particularly advantageous for reactions with high activation energies.

Solvent Effects in Key Organic Reactions:

  • Friedel-Crafts Reactions: Both toluene and this compound can serve as solvents in Friedel-Crafts reactions. The choice of solvent can influence the product distribution. In some cases, polar solvents favor the formation of the thermodynamic product, while non-polar solvents may favor the kinetic product.[14] Given that both are non-polar aromatic hydrocarbons, the primary difference in performance would likely stem from the temperature at which the reaction is conducted. The higher boiling point of this compound could be leveraged to overcome activation barriers and potentially alter product ratios.

  • Suzuki-Miyaura Coupling: Toluene is a commonly used solvent in Suzuki-Miyaura cross-coupling reactions.[15] The polarity of the solvent is known to influence the catalytic cycle.[15][16][17] While this compound is not as commonly cited, its non-polar aromatic character suggests it could be a suitable, higher-boiling alternative to toluene, especially for less reactive substrates that require higher temperatures to achieve good conversion.

Experimental Protocols for Solvent Comparison

To rigorously compare the performance of this compound and toluene for a specific application, a systematic experimental approach is necessary. Below is a generalized protocol that can be adapted for various reaction types.

Objective: To compare the effect of this compound and toluene on reaction yield, kinetics, and product purity for a given chemical transformation.

Materials:

  • Reactants and catalyst for the chosen reaction

  • This compound (reaction grade)

  • Toluene (reaction grade)

  • Internal standard for GC/HPLC analysis

  • Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, heating mantles, magnetic stirrers)

  • Analytical instrumentation (GC, HPLC, NMR)

Procedure:

  • Reaction Setup:

    • Set up two identical reaction flasks, one for each solvent.

    • To each flask, add the reactants, catalyst, and the respective solvent (this compound or toluene) in the same molar ratios and concentrations.

    • Include an internal standard in each reaction mixture for accurate quantification by GC/HPLC.

  • Reaction Monitoring:

    • Heat both reactions to the desired temperature. For a fair comparison, one could run both at the same temperature (e.g., 110 °C) and a separate experiment with this compound at a higher temperature to leverage its higher boiling point.

    • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding a small amount of water or a suitable quenching agent).

    • Analyze the quenched aliquot by GC or HPLC to determine the consumption of starting materials and the formation of the product.

  • Data Analysis:

    • Plot the concentration of the product versus time for each solvent to determine the initial reaction rates.

    • After the reaction has gone to completion (or after a set time), work up the reaction mixtures to isolate the product.

    • Determine the isolated yield of the product for each solvent.

    • Analyze the purity of the isolated products using appropriate analytical techniques (e.g., NMR, melting point, elemental analysis).

  • Comparison:

    • Compare the initial reaction rates, final product yields, and product purities obtained in this compound and toluene.

Safety and Handling

Both this compound and toluene are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][18][19][20][21][22][23][24][25]

This compound:

  • Considered a hazardous substance.[18]

  • Irritating to the eyes, respiratory system, and skin.[18]

  • Harmful if swallowed, with a risk of chemical pneumonitis if aspirated.[18]

  • Vapors may cause drowsiness and dizziness.[18]

Toluene:

  • Highly flammable liquid and vapor.[20][21]

  • Harmful if inhaled, causing drowsiness or dizziness.[20][21]

  • Causes skin irritation.[20]

  • May be fatal if swallowed and enters airways.[20][21]

  • Suspected of damaging fertility or the unborn child.[20]

  • May cause damage to organs through prolonged or repeated exposure.[20]

Logical Workflow for Solvent Selection

The decision to use this compound or toluene as a reaction solvent depends on several factors. The following diagram illustrates a logical workflow for making this selection.

Solvent_Selection start Define Reaction Requirements temp High Temperature Required (>110°C)? start->temp solubility Reactant/Product Solubility Issues? temp->solubility No diethylbenzene Consider this compound temp->diethylbenzene Yes kinetics Slow Reaction Kinetics? solubility->kinetics No test Perform Small-Scale Comparison solubility->test Yes safety Toxicity/Safety Concerns? kinetics->safety No kinetics->diethylbenzene Yes cost Cost a Major Factor? safety->cost No safety->diethylbenzene Yes (Lower Volatility) toluene Use Toluene cost->toluene Yes cost->test No test->toluene test->diethylbenzene

Solvent selection workflow.

Experimental Workflow for Comparative Analysis

The following diagram outlines the experimental workflow for a comparative study of the two solvents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_toluene Prepare Reaction in Toluene react_toluene Run Reaction & Monitor (Toluene) prep_toluene->react_toluene prep_diethylbenzene Prepare Reaction in this compound react_diethylbenzene Run Reaction & Monitor (this compound) prep_diethylbenzene->react_diethylbenzene kinetics Determine Reaction Kinetics react_toluene->kinetics yield Calculate Isolated Yield react_toluene->yield purity Assess Product Purity react_toluene->purity react_diethylbenzene->kinetics react_diethylbenzene->yield react_diethylbenzene->purity comparison Compare Performance kinetics->comparison yield->comparison purity->comparison

Comparative experimental workflow.

Conclusion

Both this compound and toluene are viable non-polar, aromatic solvents for a range of organic reactions. Toluene is a well-established, cost-effective option suitable for reactions that proceed efficiently at or below its boiling point. In contrast, this compound offers a significant advantage for reactions requiring higher temperatures, potentially leading to improved reaction rates and yields for challenging transformations. The choice between the two should be made after careful consideration of the specific reaction requirements, including temperature, desired reaction time, and safety considerations. For critical applications, a direct experimental comparison as outlined in this guide is the most reliable method for determining the optimal solvent.

References

A Comparative Guide to the Quantification of 1,2-Diethylbenzene in Soil: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 1,2-Diethylbenzene in soil with alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a volatile organic compound (VOC) that can be found in soil as a result of industrial activities, fuel spills, and improper waste disposal. Accurate quantification of this compound is crucial for environmental monitoring, site remediation, and risk assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of VOCs in complex matrices like soil. This guide details a validated GC-MS method for this compound and compares its performance with other analytical approaches, including Gas Chromatography with a Flame Ionization Detector (GC-FID), Gas Chromatography with a Photoionization Detector (GC-PID), and High-Performance Liquid Chromatography (HPLC).

Method Performance Comparison

The following table summarizes the typical performance characteristics of the GC-MS method for this compound quantification in soil and compares it with alternative methods based on data for similar volatile aromatic compounds.

ParameterGC-MSGC-FIDGC-PIDHPLC-DAD/FLD
Principle Separation by GC, identification and quantification by mass-to-charge ratio.Separation by GC, detection by ionization in a hydrogen flame.Separation by GC, selective ionization by UV lamp.Separation by liquid chromatography, detection by UV-Vis absorbance or fluorescence.
Specificity Very High (Mass spectral confirmation)Moderate (Retention time based)High (for aromatic compounds)Moderate to High (depending on co-elution)
Linearity (R²) >0.99>0.99>0.99>0.99
Limit of Detection (LOD) 0.1 - 1 µg/kg1 - 10 µg/kg1 - 5 µg/kg5 - 50 µg/kg
Limit of Quantification (LOQ) 0.5 - 5 µg/kg5 - 25 µg/kg5 - 20 µg/kg15 - 150 µg/kg
Accuracy (Recovery %) 85 - 115%80 - 120%80 - 120%75 - 125%
Precision (%RSD) < 15%< 20%< 20%< 20%
Sample Throughput ModerateHighHighModerate
Cost HighModerateModerateHigh
Advantages High specificity and sensitivity, definitive identification.Robust, cost-effective for routine analysis.Selective for aromatic and unsaturated compounds, good for screening.Suitable for less volatile and thermally labile compounds.
Disadvantages Higher equipment and maintenance costs.Not as specific as MS, potential for interferences.Non-specific for different aromatic compounds, lamp lifetime can be an issue.Lower sensitivity for volatile compounds, requires solvent extraction.

Experimental Protocols

Validated GC-MS Method for this compound in Soil

This protocol outlines a method for the quantification of this compound in soil using headspace gas chromatography-mass spectrometry (HS-GC-MS).

1.1. Sample Preparation (Headspace)

  • Weigh 5 g of the soil sample into a 20 mL headspace vial.

  • Add 5 mL of reagent-grade water and a magnetic stir bar.

  • Spike the sample with an appropriate internal standard (e.g., Toluene-d8).

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Place the vial in the headspace autosampler.

1.2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature of 40°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Headspace Sampler:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 min.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for this compound: m/z 105.

    • Qualifier Ions: m/z 134, 91.

1.3. Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines (e.g., EPA Method 8260).

Alternative Analytical Methods

2.1. GC-FID Method

  • Sample Preparation: Same as GC-MS method (Headspace or Purge and Trap).

  • Instrumentation: GC equipped with a Flame Ionization Detector (FID).

  • Principle: The effluent from the GC column is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.

  • Performance: GC-FID is a robust and cost-effective technique suitable for routine analysis of VOCs at moderate concentrations.[1][2][3][4][5][6][7] It offers good linearity and precision but lacks the specificity of MS, making it susceptible to interferences from co-eluting compounds.[1][2][3][4][5][6][7]

2.2. GC-PID Method

  • Sample Preparation: Same as GC-MS method (Headspace or Purge and Trap).

  • Instrumentation: GC equipped with a Photoionization Detector (PID).

  • Principle: The analyte is ionized by high-energy ultraviolet (UV) light. The resulting current is proportional to the concentration of the analyte.

  • Performance: PIDs are highly sensitive and selective for aromatic and other unsaturated organic compounds.[8] They are often used for on-site screening and monitoring of BTEX compounds.[8][9] While providing good sensitivity, the response can be non-specific for different aromatic isomers.

2.3. HPLC Method

  • Sample Preparation:

    • Solvent extraction of the soil sample (e.g., with methanol or acetonitrile).

    • Filtration of the extract before injection.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is based on the absorbance of UV-Vis light (DAD) or fluorescence emission (FLD).

  • Performance: HPLC is well-suited for the analysis of less volatile and thermally labile compounds.[10] For volatile compounds like this compound, it generally offers lower sensitivity compared to GC-based methods and requires a more labor-intensive sample preparation process.[10][11][12]

Visualizations

GCMS_Validation_Workflow cluster_prep Sample Preparation & Calibration cluster_analysis GC-MS Analysis cluster_validation Method Validation Parameters cluster_report Reporting Soil_Sample Soil Sample Collection Spiking Spiking with this compound & Internal Standard Soil_Sample->Spiking Headspace Headspace Incubation Spiking->Headspace GC_Separation Gas Chromatographic Separation Headspace->GC_Separation Calibration_Standards Preparation of Calibration Standards Calibration_Standards->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity LOD_LOQ LOD & LOQ Determination MS_Detection->LOD_LOQ Accuracy Accuracy (Recovery) MS_Detection->Accuracy Precision Precision (Repeatability & Reproducibility) MS_Detection->Precision Specificity Specificity MS_Detection->Specificity Quantification Quantification of this compound MS_Detection->Quantification Validation_Report Validation Report Generation Linearity->Validation_Report LOD_LOQ->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report Quantification->Validation_Report

Caption: Experimental workflow for the validation of a GC-MS method for this compound quantification in soil.

Analytical_Method_Comparison cluster_gc_based Gas Chromatography Based Methods cluster_lc_based Liquid Chromatography Based Method Analyte This compound in Soil GC_MS GC-MS (High Specificity, High Sensitivity) Analyte->GC_MS Primary Method GC_FID GC-FID (Robust, Cost-Effective) Analyte->GC_FID Alternative GC_PID GC-PID (Selective for Aromatics) Analyte->GC_PID Alternative/Screening HPLC HPLC-DAD/FLD (For Less Volatile Analytes) Analyte->HPLC Alternative (Less Common)

Caption: Logical relationship and comparison of analytical methods for this compound in soil.

Conclusion

The choice of an analytical method for the quantification of this compound in soil depends on the specific requirements of the study. GC-MS offers the highest level of confidence in identification and quantification due to its excellent specificity and sensitivity, making it the preferred method for regulatory compliance and in-depth scientific research. For routine monitoring where cost and sample throughput are major considerations, GC-FID and GC-PID present viable alternatives, provided that potential interferences are well-characterized. HPLC is generally less suitable for highly volatile compounds like this compound in a soil matrix but can be a valuable tool for a broader range of environmental contaminants. This guide provides the necessary information for researchers to make an informed decision based on their analytical needs and available resources.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of aromatic hydrocarbons such as 1,2-diethylbenzene is crucial for toxicological studies, environmental monitoring, and quality control in various industrial processes. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data from the analysis of similar compounds, to assist in selecting the most suitable technique for specific analytical requirements.

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the volatility of the analyte. GC-MS is generally favored for its high sensitivity and specificity in analyzing volatile and semi-volatile compounds like this compound. Conversely, HPLC is a robust technique well-suited for a wide range of compounds, including those that are non-volatile or thermally unstable.

Comparative Performance Characteristics
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Typical Column C18 (Reversed-Phase)DB-5ms, HP-5ms (Non-polar)
Primary Application Purity assessment, quantification of major components.Impurity identification, trace-level quantification, structural elucidation.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL1.5 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%
Selectivity Moderate to HighVery High
Sample Throughput ModerateHigh
Instrumentation Cost ModerateHigh
Typical Run Time 10 - 15 minutes15 - 20 minutes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample.

  • Dissolve the sample in 10 mL of acetonitrile.

  • Vortex the mixture for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 245 nm.

3. Data Analysis:

  • Quantify this compound by comparing the peak area of the sample to a standard curve prepared from serial dilutions of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices or when low detection limits are required.

1. Sample Preparation:

  • Accurately weigh 5 mg of the sample.

  • Dissolve the sample in 10 mL of hexane.

  • Vortex the mixture for 1 minute.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

2. GC-MS Conditions:

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 1

A Comparative Metabolic Profile of 1,2-Diethylbenzene and Ethylbenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of 1,2-Diethylbenzene and ethylbenzene. The information presented is curated from experimental data to facilitate an objective understanding of their biotransformation pathways, key metabolites, and the enzymes involved.

Executive Summary

This compound and ethylbenzene, both aromatic hydrocarbons, undergo distinct metabolic transformations in the body, primarily orchestrated by the cytochrome P450 (CYP450) enzyme system. While both compounds are metabolized through side-chain oxidation, the resulting metabolites and their toxicological implications differ significantly. Ethylbenzene is primarily converted to mandelic acid and phenylglyoxylic acid, which are considered biomarkers of exposure. In contrast, this compound's metabolism is characterized by the formation of 1-(2'-ethylphenyl)ethanol, which is then conjugated and excreted. A minor but critical pathway for this compound leads to the formation of the neurotoxic metabolite, 1,2-diacetylbenzene. This guide will delve into the specifics of these pathways, present available quantitative data, and outline experimental protocols for their analysis.

Metabolic Pathways: A Comparative Overview

The metabolism of both this compound and ethylbenzene is initiated by phase I oxidation reactions, catalyzed by CYP450 enzymes, followed by phase II conjugation reactions to facilitate excretion.

Ethylbenzene Metabolism

The primary metabolic pathway for ethylbenzene involves the oxidation of its ethyl side chain.[1]

  • Hydroxylation: The initial and rate-limiting step is the hydroxylation of the benzylic carbon to form 1-phenylethanol. This reaction is primarily catalyzed by CYP2E1 and to a lesser extent by CYP1A2 and CYP2B6.[2]

  • Oxidation: 1-phenylethanol is further oxidized to acetophenone, which is then converted to mandelic acid.

  • Further Oxidation: Mandelic acid can be further oxidized to phenylglyoxylic acid.

  • Excretion: Mandelic acid and phenylglyoxylic acid are the major urinary metabolites in humans, accounting for approximately 64-71% and 19-25% of the absorbed dose, respectively.[1]

dot

Ethylbenzene_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Excretion Products Ethylbenzene Ethylbenzene Phenylethanol 1-Phenylethanol Ethylbenzene->Phenylethanol CYP2E1, CYP1A2, CYP2B6 Acetophenone Acetophenone Phenylethanol->Acetophenone MandelicAcid Mandelic Acid Acetophenone->MandelicAcid PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid Urinary_Metabolites Major Urinary Metabolites: - Mandelic Acid - Phenylglyoxylic Acid MandelicAcid->Urinary_Metabolites PhenylglyoxylicAcid->Urinary_Metabolites

Caption: Metabolic pathway of Ethylbenzene.

This compound Metabolism

The metabolism of this compound also proceeds via side-chain hydroxylation, but with different subsequent steps and a notable toxic metabolite.

  • Hydroxylation: One of the ethyl groups is hydroxylated at the alpha-carbon to form 1-(2'-ethylphenyl)ethanol (EPE).[3] This process is stereoselective, with a slight preference for the formation of the (R)-enantiomer.[4]

  • Conjugation: The resulting EPE enantiomers are then primarily conjugated with glucuronic acid to form glucuronides, which are the main urinary metabolites.[3][4]

  • Minor Pathway (Toxification): A small fraction of this compound is metabolized to 1,2-diacetylbenzene.[5] This gamma-diketone is a neurotoxin and is responsible for the peripheral neuropathy observed with this compound exposure.[5] The extent of this pathway is estimated to be below 3%.

dot

Diethylbenzene_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II & Excretion cluster_toxic Toxicity Diethylbenzene This compound EPE 1-(2'-ethylphenyl)ethanol (R)- and (S)-enantiomers Diethylbenzene->EPE CYP450s Diacetylbenzene 1,2-Diacetylbenzene Diethylbenzene->Diacetylbenzene Minor Pathway Glucuronides EPE-Glucuronides (Major Urinary Metabolites) EPE->Glucuronides UGTs Neurotoxicity Neurotoxicity Diacetylbenzene->Neurotoxicity

Caption: Metabolic pathway of this compound.

Quantitative Metabolic Data

Direct comparative quantitative data from a single study is limited. The following tables summarize available data for each compound individually.

Table 1: In Vitro Enzyme Kinetics of Ethylbenzene Hydroxylation in Human Liver Microsomes

Enzyme ComponentKm (µM)Vmax (pmol/min/mg protein)
High-affinity8689
Low-affinity3913039

Data from a study on human liver microsomes, indicating a biphasic kinetic profile for the initial hydroxylation of ethylbenzene.[2]

Table 2: In Vitro Enzyme Kinetics of this compound Metabolism in Rat Liver S9 Fraction

Enantiomer of 1-(2'-ethylphenyl)ethanolVmaxKm
(R)-enantiomerGreater than (S)Greater than (S)
(S)-enantiomer--

In vitro studies with rat liver S9 fraction show that the formation of the (R)-enantiomer of 1-(2'-ethylphenyl)ethanol is faster than the (S)-enantiomer.[4]

Table 3: Major Urinary Metabolites

CompoundMajor Urinary MetabolitesApproximate Percentage of Absorbed Dose
EthylbenzeneMandelic Acid64-71%
Phenylglyoxylic Acid19-25%
This compoundGlucuronide conjugates of 1-(2'-ethylphenyl)ethanol57-79% of urinary radioactivity

(Data for ethylbenzene from human studies.[1] Data for this compound from rat studies.[3])

Experimental Protocols

The following section outlines a general workflow and specific methodologies for the comparative metabolic profiling of this compound and ethylbenzene.

Experimental Workflow

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Experimental_Workflow cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Animal_Dosing Animal Dosing (e.g., Rats) Urine_Collection 24h Urine Collection Animal_Dosing->Urine_Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine_Collection->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LCMS_Analysis LC-MS/MS Analysis SPE->LCMS_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Metabolite_ID Metabolite Identification GCMS_Analysis->Metabolite_ID LCMS_Analysis->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Workflow for comparative metabolic profiling.

Key Methodologies

1. Animal Studies (In Vivo)

  • Animal Model: Male Sprague-Dawley rats are a suitable model.[3][4]

  • Dosing: Administration of this compound or ethylbenzene can be performed via oral gavage or intraperitoneal injection.[3][4]

  • Urine Collection: Animals are housed in metabolic cages for 24-hour urine collection.

2. Sample Preparation from Urine

  • Enzymatic Hydrolysis: To analyze conjugated metabolites, urine samples are incubated with β-glucuronidase/arylsulfatase to cleave the conjugates.

  • Solid-Phase Extraction (SPE):

    • Objective: To clean up the urine sample and concentrate the metabolites.

    • Sorbent: C18 cartridges are commonly used for the extraction of aromatic hydrocarbon metabolites.

    • Procedure:

      • Condition the C18 cartridge with methanol followed by water.

      • Load the hydrolyzed urine sample.

      • Wash the cartridge with water to remove interfering substances.

      • Elute the metabolites with an organic solvent such as ethyl acetate or methanol.

  • Derivatization (for GC-MS analysis): To increase the volatility and thermal stability of polar metabolites (e.g., hydroxylated compounds, acids), they are derivatized prior to GC-MS analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

3. Analytical Instrumentation

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Application: Ideal for the identification and quantification of volatile and semi-volatile metabolites after derivatization.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the target analytes.

    • Detection: Mass spectrometry in full scan mode for metabolite identification and selected ion monitoring (SIM) mode for quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Application: Suitable for the analysis of non-volatile and thermally labile metabolites, particularly glucuronide conjugates, without the need for derivatization.

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid, is used for elution.

    • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[6]

4. Data Analysis

  • Metabolite Identification: Metabolites are identified by comparing their mass spectra and retention times with those of authentic standards or by interpreting their fragmentation patterns.

  • Quantification: The concentration of each metabolite is determined by creating a calibration curve using standards of known concentrations.

  • Comparative Analysis: The metabolic profiles of this compound and ethylbenzene are compared based on the types and quantities of metabolites detected.

Conclusion

The metabolic profiles of this compound and ethylbenzene exhibit key differences that are crucial for understanding their respective toxicities. While ethylbenzene is primarily detoxified and excreted as mandelic and phenylglyoxylic acids, this compound metabolism includes a minor pathway that generates the neurotoxic metabolite 1,2-diacetylbenzene. This comparative guide provides researchers with a foundational understanding of these differences, supported by available quantitative data and detailed experimental protocols to facilitate further investigation in the fields of toxicology and drug development.

References

A Comparative Guide to Catalysts in 1,2-Diethylbenzene Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

The catalytic dehydrogenation of 1,2-diethylbenzene (DEB) is a critical industrial process for the production of valuable monomers, primarily 1,2-divinylbenzene (DVB) and ethylvinylbenzene (EVB). DVB is an important cross-linking agent used in the manufacturing of ion-exchange resins, plastics, and elastomers.[1][2] The reaction is a two-step process where DEB is first dehydrogenated to EVB, which is then further dehydrogenated to DVB.[2] This process is endothermic and equilibrium-limited, favoring high temperatures and low pressures.[1][2][3]

This guide provides a comparative analysis of the efficacy of different catalysts used in this process, with a focus on iron-based systems, which are commonly employed. The performance is evaluated based on conversion rates of DEB and the yield of the desired products, DVB and EVB.

Catalyst Performance Comparison

Iron-based catalysts, particularly those supported on alumina (Al2O3) and promoted with alkali metals like potassium (K), are widely investigated for this reaction.[1][3][4] Potassium promotion is known to enhance catalyst efficiency.[1][3][5] The addition of potassium can increase the quantity of labile surface oxygen, which is crucial for the second dehydrogenation step from EVB to DVB.[1][3]

Below is a summary of the performance of different iron-based catalysts under various experimental conditions.

Catalyst SystemSupportPromoterTemperature (°C)DEB Conversion (%)EVB Yield (%)DVB Yield (%)Other Products Yield (%)Reference
Fe2O3Al2O3None70036 - 372159 - 10[1]
Fe2O3Al2O3K2O70042176 - 717 - 18[1]
Fe2O3Al2O3K2O700~78242530[1]

Note: The higher conversion and DVB yield for the promoted catalyst in the last row were achieved at an optimized water-to-PDEB flow ratio of 110/20 (mL/h), highlighting the critical role of process conditions.[1]

Experimental Protocols & Methodologies

A comprehensive understanding of the experimental setup is crucial for interpreting catalyst performance data. The following sections detail the typical procedures for catalyst preparation and the dehydrogenation reaction.

Catalyst Preparation

A common method for preparing supported iron oxide catalysts is slurry impregnation.[1]

Example Protocol for Fe2O3/Al2O3 and Fe2O3-K2O/Al2O3:

  • Support Preparation: Commercial gamma-alumina (γ-Al2O3) is typically used as the support material.

  • Impregnation:

    • For the unpromoted catalyst, an aqueous solution of iron(III) nitrate nonahydrate is prepared. The γ-Al2O3 support is then added to this solution to form a slurry.

    • For the potassium-promoted catalyst, an aqueous solution containing both iron(III) nitrate nonahydrate and potassium carbonate is prepared. The γ-Al2O3 is then impregnated with this solution.

  • Stirring: The slurry is stirred continuously, typically for 24 hours, to ensure uniform deposition of the precursor salts onto the support.[1]

  • Drying: The impregnated catalyst is dried in an oven at 120°C for 4 hours to remove water.[1]

  • Calcination: The dried catalyst is then calcined in air at a high temperature, for instance, 600°C for 4 hours.[1] This step decomposes the precursor salts into their respective oxides (Fe2O3 and K2O).

Dehydrogenation Reaction Workflow

The catalytic dehydrogenation is typically carried out in a fixed-bed flow reactor system.

Typical Experimental Setup:

  • Reactor: A stainless steel tube reactor is commonly used.[3]

  • Catalyst Loading: A known quantity of the prepared catalyst is loaded into the reactor, forming a fixed bed.

  • Reactant Feed: this compound and water are fed into the system using precision pumps. Water is passed through a pre-heater to generate superheated steam, which serves as a diluent and heat source, and also helps to prevent coke formation on the catalyst surface.[1][3]

  • Reaction Conditions: The reactor is maintained at a specific temperature (e.g., 500-700°C) and pressure (typically atmospheric pressure).[1][6] The flow rates of DEB and steam are carefully controlled.

  • Product Collection & Analysis: The product stream exiting the reactor is cooled to condense the liquid products. The collected liquid and gas samples are then analyzed using techniques like gas chromatography (GC) to determine the composition and calculate conversion and yields.

Visualizations

Reaction Pathway

The dehydrogenation of this compound is a sequential reaction. The primary pathway involves the formation of ethylvinylbenzene as an intermediate, followed by its conversion to divinylbenzene. Side reactions, such as thermal cracking, can also occur, leading to the formation of lighter by-products like benzene and toluene.[3]

G Dehydrogenation Pathway of this compound DEB This compound EVB 1-Ethyl-2-vinylbenzene DEB->EVB - H₂ Cracking Thermal Cracking Products (Benzene, Toluene, etc.) DEB->Cracking DVB 1,2-Divinylbenzene EVB->DVB - H₂

Caption: Reaction scheme for this compound dehydrogenation.

Experimental Workflow

The overall experimental process for evaluating catalyst performance follows a standardized workflow from synthesis to analysis.

G Catalyst Evaluation Workflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Catalyst_Loading Catalyst Loading in Reactor Calcination->Catalyst_Loading Reactant_Feed Reactant Feed (DEB + Steam) Catalyst_Loading->Reactant_Feed Reaction High Temperature Reaction Reactant_Feed->Reaction Condensation Condensation Reaction->Condensation GC_Analysis Gas Chromatography Analysis Condensation->GC_Analysis Liquid & Gas Samples Data_Processing Calculate Conversion & Yields GC_Analysis->Data_Processing

Caption: General workflow for catalyst synthesis and performance testing.

References

1,2-Diethylbenzene: A High-Performance Aromatic Solvent for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 1,2-Diethylbenzene against other common aromatic hydrocarbon solvents such as toluene, xylene, and ethylbenzene, providing researchers, scientists, and drug development professionals with objective performance data and experimental protocols for informed solvent selection.

In the landscape of organic chemistry and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and purity of the final product. Among the myriad of available solvents, aromatic hydrocarbons are prized for their ability to dissolve a wide range of nonpolar compounds. This guide offers a detailed comparison of this compound and other frequently used aromatic solvents—toluene, xylene, and ethylbenzene—to assist researchers in making strategic decisions for their laboratory and manufacturing processes.

Performance and Properties: A Quantitative Comparison

The selection of an appropriate solvent is fundamentally guided by its physical and chemical properties. The following tables summarize key performance indicators for this compound, toluene, ethylbenzene, and xylene, offering a clear, data-driven comparison.

Table 1: Physical and Chemical Properties

PropertyThis compoundTolueneXylene (mixed isomers)Ethylbenzene
Molecular Formula C₁₀H₁₄C₇H₈C₈H₁₀C₈H₁₀
Molecular Weight ( g/mol ) 134.2292.14106.17106.17
Boiling Point (°C) 183-184[1]110.6137-144136.2
Density (g/mL at 20°C) 0.880[1]0.867~0.8640.867
Viscosity (cP at 20°C) ~1.00.590.6-0.80.68
Flash Point (°C) 55-57[1]427-3215-23
Water Solubility (mg/L at 25°C) 71.1[1]519150-200152

Table 2: Solvency Characteristics

ParameterThis compoundTolueneXylene (mixed isomers)Ethylbenzene
Kauri-Butanol (Kb) Value ~95 (estimated)105[1][2]~98[3]98[3]
Hansen Solubility Parameters (MPa⁰.⁵)
    δD (Dispersion)17.718.017.817.8
    δP (Polar)0.11.41.00.6
    δH (Hydrogen Bonding)1.02.03.11.4
Aromatic Character (%) 5685~7875

In-Depth Analysis of Solvent Performance

Hansen solubility parameters (HSP) provide a more nuanced understanding of solvency by breaking it down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. The HSP data indicates that all four solvents are dominated by dispersion forces, which is typical for aromatic hydrocarbons. This compound has the lowest polarity and hydrogen bonding character among the compared solvents, making it an excellent choice for dissolving highly nonpolar substances where polar interactions are undesirable.

Volatility and Safety: With a significantly higher boiling point (183-184 °C) and flash point (55-57 °C), this compound offers a considerable safety advantage over the more volatile toluene, xylene, and ethylbenzene.[1] This lower volatility translates to a slower evaporation rate, which can be beneficial in applications requiring longer solvent contact time and reduced VOC emissions. The higher flash point also reduces the risk of fire, a critical consideration in both laboratory and industrial settings.

Applications in Research and Drug Development

While toluene, xylene, and ethylbenzene are workhorse solvents in many synthetic applications, this compound's unique properties make it a valuable alternative, particularly in the pharmaceutical industry. Although specific examples in publicly available literature are sparse, its use as a high-boiling aromatic solvent and an intermediate in organic synthesis is acknowledged.[6] Its low polarity makes it suitable for reactions involving nonpolar reactants and intermediates, and its high boiling point allows for conducting reactions at elevated temperatures, which can be necessary to drive sluggish reactions to completion. Furthermore, its chemical structure can be a precursor in the synthesis of more complex molecules.[7]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental methods are crucial. Below are detailed protocols for determining the key solvent properties discussed in this guide.

Determination of Solvency Power (Kauri-Butanol Value)

The Kauri-Butanol value is determined according to the ASTM D1133 standard test method.[8]

Apparatus:

  • 250-mL Erlenmeyer flask

  • 50-mL burette, graduated in 0.1-mL increments

  • Standard Kauri-Butanol solution

  • A white background with 10-point black type

Procedure:

  • Pipette 20 g of the standard Kauri-Butanol solution into the Erlenmeyer flask.

  • Place the flask on the printed background.

  • Fill the burette with the solvent to be tested.

  • Slowly titrate the solvent into the flask while continuously swirling.

  • The endpoint is reached when the black print, viewed through the solution, becomes just blurred and illegible.

  • Record the volume of solvent added. This volume, in milliliters, is the Kauri-Butanol value.

Determination of Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are typically determined experimentally by observing the solubility of a range of well-characterized polymers in the solvent of interest.

Apparatus:

  • A set of polymers with known HSP values

  • Test tubes or vials

  • Vortex mixer

  • Temperature-controlled environment

Procedure:

  • A known amount of each polymer is placed in separate test tubes.

  • A fixed volume of the solvent to be tested (e.g., this compound) is added to each test tube.

  • The mixtures are agitated using a vortex mixer and allowed to equilibrate at a constant temperature.

  • The solubility of each polymer is assessed visually (e.g., clear solution, swollen gel, or no change).

  • The results are scored as "good" (soluble) or "bad" (insoluble).

  • This data is then entered into a specialized software program (e.g., HSPiP) which calculates the HSP values (δD, δP, and δH) for the solvent by finding the center of a "solubility sphere" that encloses the "good" solvents and excludes the "bad" ones in the three-dimensional Hansen space.

Determination of Viscosity

The viscosity of the solvents can be measured using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer.

Apparatus:

  • Capillary viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

Procedure:

  • Clean and dry the viscometer thoroughly.

  • Pipette a precise volume of the solvent into the viscometer.

  • Place the viscometer in the constant temperature water bath and allow it to thermally equilibrate.

  • Using suction, draw the liquid up through the capillary tube above the upper timing mark.

  • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

  • Repeat the measurement several times to ensure accuracy.

  • The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the solvent at the same temperature.

Visualizing Solvent Selection and Properties

To aid in the conceptual understanding of solvent selection and the relationship between the discussed properties, the following diagrams are provided.

SolventSelectionWorkflow A Define Application Requirements (e.g., reaction temperature, solute polarity) B Initial Solvent Screening (based on boiling point, solvency estimates) A->B C Quantitative Data Comparison (Kb value, HSP, viscosity, etc.) B->C D Safety & Environmental Assessment (flash point, toxicity) C->D E Experimental Validation (small-scale reaction/dissolution tests) D->E F Optimal Solvent Selection E->F

Caption: A streamlined workflow for selecting the optimal aromatic solvent.

SolventPropertiesComparison cluster_solvency Solvency Power cluster_volatility Volatility & Safety cluster_physical Physical Properties Kb Kauri-Butanol Value HSP Hansen Solubility Parameters BP Boiling Point ER Evaporation Rate BP->ER inversely related to FP Flash Point Density Density Viscosity Viscosity Solvent Aromatic Solvent Solvent->Kb determines Solvent->HSP characterizes Solvent->BP influences Solvent->FP relates to Solvent->Density Solvent->Viscosity

Caption: Interrelationship of key properties for aromatic solvent comparison.

Conclusion

This compound presents a compelling case as a high-performance aromatic solvent for specialized applications in research and development. Its high boiling point and flash point offer significant safety and operational advantages over more volatile alternatives like toluene, xylene, and ethylbenzene. While its solvency power, as estimated by the Kauri-butanol value, is slightly lower than toluene, its distinctly nonpolar character, indicated by its Hansen solubility parameters, makes it an ideal candidate for dissolving highly nonpolar substrates. For researchers and drug development professionals, this compound is a valuable tool that can enable reactions at higher temperatures and provide a safer, less volatile reaction medium, ultimately contributing to more efficient and robust synthetic processes.

References

A Comparative Analysis of the Neurotoxic Effects of Diethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ortho-, Meta-, and Para-Diethylbenzene Neurotoxicity with Supporting Experimental Data.

Diethylbenzene (DEB), an aromatic hydrocarbon with three structural isomers—1,2-diethylbenzene (ortho-), 1,3-diethylbenzene (meta-), and 1,4-diethylbenzene (para-)—exhibits notable differences in neurotoxic potential. This guide provides a comparative overview of the neurotoxic effects of these isomers, supported by experimental data, to inform research and development in toxicology and drug development. The primary distinction lies in the significant neurotoxicity of the ortho-isomer, which is largely absent in the meta- and para-isomers.

Comparative Neurotoxicity Profile

The neurotoxic effects of diethylbenzene isomers vary significantly, with the 1,2-isomer demonstrating the most potent neurotoxicity. The following table summarizes key quantitative data from studies on rats.

ParameterThis compound (ortho-)1,3-Diethylbenzene (meta-)1,4-Diethylbenzene (para-)Diethylbenzene (Isomer Mixture)
Oral LD50 (rat) No data availableNo data available> 2000 mg/kg2050 mg/kg[1]
Oral LDLo (rat) 5000 mg/kg[2]5000 mg/kg[3]No data availableNo data available
Inhalation LC50 (rat, 4h) No data availableNo data available> 5000 mg/m³No data available
No-Observed-Adverse-Effect Concentration (NOAEC) for Neurotoxicity (rat, inhalation) Not established individuallyNot established individuallyNot established individually25 ml/m³ (for a mixture containing 10% 1,2-DEB)[4]
Lowest-Observed-Adverse-Effect Level (LOAEL) for Neurotoxicity (rat, oral) 100 mg/kg/day (decreased nerve conduction velocity)500 mg/kg/day (no neurotoxic effects observed)500 mg/kg/day (no neurotoxic effects observed)Not applicable

Mechanism of Neurotoxicity

The pronounced neurotoxicity of This compound is primarily attributed to its biotransformation into the metabolite 1,2-diacetylbenzene (1,2-DAB) . This γ-diketone is a potent neurotoxin that can form adducts with proteins, leading to axonal damage. The neurotoxic mechanism of 1,2-DAB involves the induction of oxidative stress and neuroinflammation.

In contrast, 1,3-diethylbenzene and 1,4-diethylbenzene are not known to produce metabolites that cause the same type of neurotoxicity. Studies have shown that at comparable doses to the neurotoxic levels of the 1,2-isomer, the 1,3- and 1,4-isomers do not produce significant neurotoxic effects.

Signaling Pathways in 1,2-Diacetylbenzene-Induced Neuroinflammation

The neuroinflammatory response to 1,2-DAB is mediated by the activation of specific signaling pathways in microglia, the resident immune cells of the central nervous system. Key pathways identified are the Triggering Receptor Expressed on Myeloid cells 1 (TREM1) and Toll-like Receptor 4 (TLR4) signaling pathways. Activation of these pathways leads to the downstream production of pro-inflammatory cytokines, contributing to neuronal damage.

G cluster_cytoplasm Cytoplasm TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TREM1 TREM1 DAP12 DAP12 TREM1->DAP12 NF_kB NF-κB MyD88->NF_kB DAP12->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Transcription DAB 1,2-Diacetylbenzene (1,2-DAB) DAB->TLR4 DAB->TREM1

Figure 1. Signaling pathway of 1,2-diacetylbenzene-induced neuroinflammation.

Experimental Protocols

The following are summaries of key experimental methodologies used in the assessment of diethylbenzene neurotoxicity.

In Vivo Oral Neurotoxicity Study (Adapted from Gagnaire et al., 1990)
  • Objective: To assess and compare the neurotoxic effects of diethylbenzene isomers following oral administration in rats.

  • Animal Model: Male Sprague-Dawley rats.

  • Test Substances and Dosing:

    • This compound: 100 mg/kg body weight, administered orally by gavage, 4 days per week for 8 weeks.

    • 1,3-Diethylbenzene: 500 mg/kg body weight, administered orally by gavage, 5 days per week for 8 weeks.

    • 1,4-Diethylbenzene: 500 mg/kg body weight, administered orally by gavage, 5 days per week for 8 weeks.

    • Control group receiving the vehicle (e.g., corn oil).

  • Neurotoxicity Assessment:

    • Electrophysiological Measurements: Motor and sensory nerve conduction velocities (MCV and SCV) of the tail nerve were measured at regular intervals.

    • Clinical Observations: Animals were observed for signs of neurotoxicity, such as gait abnormalities and limb weakness.

  • Workflow:

G start Start: Male Sprague-Dawley Rats dosing Oral Gavage Administration (DEB Isomers or Vehicle) start->dosing observation Clinical Observation (Gait, Weakness) dosing->observation electro Electrophysiological Measurement (MCV, SCV) dosing->electro analysis Data Analysis and Comparison observation->analysis electro->analysis end End: Neurotoxicity Assessment analysis->end

References

Assessing the purity of 1,2-Diethylbenzene from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 1,2-diethylbenzene sourced from three different commercial suppliers. For the purposes of this illustrative guide, the suppliers will be referred to as Supplier A, Supplier B, and Supplier C. The assessment employs standard analytical techniques to identify and quantify impurities, offering valuable insights for researchers and professionals in fields where high-purity reagents are critical for experimental success and reproducibility.

The purity of starting materials in chemical synthesis and drug development is a cornerstone of reliable research. Impurities, even in trace amounts, can lead to unwanted side reactions, altered product profiles, and difficulty in purification. This compound, a common organic solvent and intermediate, is no exception. This guide outlines a systematic approach to evaluating its purity, presenting hypothetical data to demonstrate the comparison.

Experimental Workflow for Purity Assessment

The following diagram illustrates the experimental workflow for the purity assessment of this compound samples from different suppliers.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison A Supplier A Sample Prep Dilution in Hexane (1:1000) A->Prep B Supplier B Sample B->Prep C Supplier C Sample C->Prep GCMS GC-MS Analysis Prep->GCMS Inject NMR 1H NMR Spectroscopy Prep->NMR Analyze Quant Impurity Quantification (Peak Area %) GCMS->Quant Ident Impurity Identification (Mass Spectra Library) GCMS->Ident Struct Structural Confirmation NMR->Struct Compare Comparative Purity Table Quant->Compare Ident->Compare Struct->Compare

Caption: Experimental workflow for purity analysis.

Materials and Methods

Materials:

  • This compound samples from Supplier A, Supplier B, and Supplier C.

  • Hexane (HPLC grade) for sample dilution.

  • Deuterated chloroform (CDCl3) for NMR analysis.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz).

Experimental Protocols:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: GC-MS is a powerful technique for separating and identifying volatile organic compounds.[1]

  • Sample Preparation: Each this compound sample was diluted 1:1000 (v/v) in hexane.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Data Analysis: Impurities were identified by comparing their mass spectra with the NIST library. Purity was determined by the area percentage of the this compound peak relative to the total peak area.

¹H NMR Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the main component and to detect impurities that may not be well-resolved by GC.[2][3]

  • Sample Preparation: A small amount of each neat this compound sample was dissolved in CDCl3.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • Data Analysis: The resulting spectra were analyzed for chemical shifts and splitting patterns characteristic of this compound and any observable impurities.

Results and Discussion

The purity of this compound from the three suppliers was assessed by GC-MS, with the results summarized in the table below. The primary impurities identified were isomers (1,3- and 1,4-diethylbenzene) and related aromatic compounds such as ethylbenzene and triethylbenzene.[4] This is consistent with the typical impurities found in products from Friedel-Crafts alkylation processes.[4]

Table 1: Purity and Impurity Profile of this compound from Different Suppliers

Compound Supplier A (%) Supplier B (%) Supplier C (%)
This compound 99.52 98.85 99.81
1,3-Diethylbenzene0.210.550.10
1,4-Diethylbenzene0.150.300.05
Ethylbenzene0.050.120.02
1,2,4-Triethylbenzene0.070.180.02
Total Impurities 0.48 1.15 0.19

Based on the hypothetical data, Supplier C provides the highest purity this compound with the lowest level of total impurities. Supplier A also offers a high-purity product. Supplier B's product shows a significantly higher concentration of isomeric and related impurities.

¹H NMR analysis of all samples confirmed the primary structure of this compound. In the sample from Supplier B, small peaks consistent with the other diethylbenzene isomers were more pronounced, corroborating the GC-MS findings.

Conclusion

The choice of supplier for this compound can have a significant impact on the quality of experimental results. This guide demonstrates a straightforward analytical workflow for assessing the purity of this reagent. Based on our comparative analysis of hypothetical data, Supplier C offers the highest purity product. Researchers should consider performing similar in-house quality control analyses to ensure the integrity of their starting materials, particularly for sensitive applications. Gas chromatography is a readily available and powerful tool for such assessments.[5][6]

References

Navigating the Separation of 1,2-Diethylbenzene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of 1,2-diethylbenzene from its isomers is a critical step in various synthetic pathways. Due to their nearly identical boiling points, conventional distillation proves largely ineffective, necessitating the exploration of more advanced separation techniques. This guide provides an objective comparison of prevalent methods, supported by experimental data, to aid in the selection of the most suitable strategy.

The primary challenge in isolating this compound lies in the close proximity of the boiling points of the ortho-, meta-, and para-isomers, which are 183°C, 181°C, and 184°C, respectively[1]. This guide will delve into the methodologies and performance of fractional distillation, adsorptive separation, and distillative freezing, offering a comprehensive overview for laboratory and industrial applications.

Comparative Analysis of Separation Techniques

The selection of an appropriate separation technique hinges on several factors, including the desired purity of the this compound isomer, the required yield, and the scale of the operation. The following table summarizes the quantitative performance of different methods based on available experimental data.

Separation TechniqueTarget IsomerPurity AchievedRecovery RateKey Experimental Conditions
Fractional "Super-Distillation" m-Diethylbenzene>93% (up to 98-99%)[2]Not specifiedDistillation column with >100 trays, Reflux ratio >30:1[2]
Adsorptive Separation (Silicalite) p-Diethylbenzene>99%[3]100%[3]Adsorbent: Silicalite; Carrier/Desorbent: High-pressure CO2 or propane[3][4]
Adsorptive Separation (Zeolite CDZ) p-DiethylbenzeneHigh (not quantified)Not specifiedAdsorbent: CDZ zeolite; Desorbent: m-xylene; Temperature: 120-190 °C[5]
Adsorptive Separation (Zeolite NaY) This compoundHigh Purity[1]Not specifiedAdsorbent: NaY; Continuous simulated moving bed process[1]
Distillative Freezing p-Diethylbenzene99% (from 80% initial)[6]58% - 77%[6]Operates at the triple point of the mixture[6]
Gas Chromatography (Analytical) All IsomersBaseline ResolutionAnalytical ScaleColumn: Bentone-34 and Silicone Oil on Celite; Temperature Programmed[7][8]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these separation techniques. Below are summaries of the experimental protocols described in the cited literature.

Fractional "Super-Distillation"

This technique is primarily effective for the initial separation of the meta-isomer.

  • Apparatus: A distillation column with a high number of theoretical stages (at least 100, preferably over 200) is required[2].

  • Feed Composition: The initial mixture typically contains a substantial proportion of meta-diethylbenzene (20-80%)[2].

  • Operating Conditions: The distillation is carried out at a high reflux ratio, generally 30:1 or greater[2].

  • Outcome: The overhead fraction is enriched in meta-diethylbenzene, achieving purities of 93-99%. The bottoms consist of a mixture of ortho- and para-isomers with a significantly reduced meta-isomer content (<2-5%)[2].

Adsorptive Separation using Silicalite and High-Pressure Gas

This method demonstrates high efficiency for the separation of p-diethylbenzene.

  • Adsorbent Preparation: Silicalite pellets are dried at 450 K for 4 hours prior to use[3].

  • Apparatus: A packed bed adsorption column is utilized, connected to a high-pressure gas delivery system for the carrier/desorbent (CO2 or propane)[3].

  • Adsorption Step: The diethylbenzene isomer mixture is introduced into the adsorbent bed using the high-pressure gas as a carrier. The p-diethylbenzene is selectively adsorbed onto the silicalite[4].

  • Elution: The effluent stream initially contains the less-adsorbed meta- and ortho-isomers.

  • Desorption Step: Once p-diethylbenzene begins to appear in the effluent, the pressure of the gas is increased, causing the desorption of the p-diethylbenzene[4].

  • Product Recovery: The separated isomers are recovered from the gas streams by reducing the pressure[4]. Optimal conditions for CO2 were found to be 34.0 atm and 363 K, while for propane they were 6.8 atm and 443 K[3].

Continuous Simulated Moving Bed Adsorptive Separation

This process is highlighted for obtaining high-purity this compound.

  • Adsorbent: The stationary phase consists of a NaY zeolite adsorbent[1].

  • Apparatus: A continuous simulated moving bed (SMB) chromatography system is employed.

  • Process: The diethylbenzene isomer mixture is fed into the SMB system. The this compound is selectively adsorbed. A desorbent, typically an aromatic compound with 6-9 carbon atoms, is used to recover the adsorbed isomer[1].

  • Operating Conditions: The process is typically run at a temperature of 50-200°C and a pressure of 2-15 kg/cm ²g[1].

  • Recycling: The raffinate, which is the stream containing the non-adsorbed isomers, can be recycled back into the process to improve overall yield[1].

Logical Workflow for Technique Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate separation technique for diethylbenzene isomers.

Separation_Technique_Selection start Start: Diethylbenzene Isomer Mixture desired_isomer What is the primary target isomer? start->desired_isomer purity_requirement What is the required purity? desired_isomer->purity_requirement p-DEB distillation Fractional 'Super-Distillation' desired_isomer->distillation m-DEB adsorption_smb Adsorptive Separation (SMB with NaY) desired_isomer->adsorption_smb 1,2-DEB analytical_gc Analytical Gas Chromatography desired_isomer->analytical_gc Analytical Quantification adsorption_silicalite Adsorptive Separation (Silicalite) purity_requirement->adsorption_silicalite >99% distillative_freezing Distillative Freezing purity_requirement->distillative_freezing ~99% scale What is the scale of separation? end_process Selected Separation Process scale->end_process Industrial scale->end_process Lab/Pilot distillation->scale adsorption_smb->scale adsorption_silicalite->scale distillative_freezing->scale analytical_gc->end_process

Caption: Decision workflow for selecting a diethylbenzene isomer separation technique.

Conclusion

The separation of this compound isomers from their mixtures is a non-trivial task that requires specialized techniques beyond simple distillation. Adsorptive separation methods, particularly utilizing zeolites like NaY in a simulated moving bed system, offer a promising route to obtaining high-purity this compound for applications in fine chemical synthesis and drug development. For the separation of p-diethylbenzene, adsorptive methods using silicalite have demonstrated excellent purity and recovery. While fractional distillation can be employed for an initial enrichment of the meta-isomer, its efficiency for isolating the other isomers is limited. Newer techniques like distillative freezing are also emerging as viable options. The choice of the optimal method will ultimately depend on the specific requirements of the research or manufacturing process, including the target isomer, desired purity, and economic feasibility at the required scale.

References

Safety Operating Guide

Proper Disposal of 1,2-Diethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,2-Diethylbenzene is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential safety information, logistical considerations, and a step-by-step plan for the proper disposal of this hazardous chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can cause skin and eye irritation and may be harmful if swallowed.[1][2][3][4] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][4] Therefore, stringent safety measures must be implemented during its handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[5]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2][4]

  • Skin Protection: Wear protective clothing to prevent skin contact.[1] An apron and non-static clothing are recommended for larger quantities.[1]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[6]

Handling and Storage of Waste:

  • Keep waste containers tightly closed and store in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4][6] No smoking should be permitted in storage and handling areas.[2][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][5]

  • Use explosion-proof electrical and ventilating equipment.[2][6]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent escalation.

Minor Spills:

  • Remove all sources of ignition.[1][7]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as dry lime, sand, or soda ash.[7]

  • Collect the absorbed material and place it in a covered, labeled container for disposal.[7]

  • Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Major Spills:

  • Evacuate all non-essential personnel from the area and move upwind.[1]

  • Alert emergency responders and inform them of the nature and location of the hazard.[1]

  • Contain the spill to prevent it from entering drains or waterways.[1][6]

  • Follow the cleanup procedures for minor spills, using appropriate PPE and non-sparking tools.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] This chemical is considered a hazardous waste, primarily due to its ignitability.[1]

  • Waste Identification and Classification:

    • This compound is classified as a flammable liquid.[2][4][6]

    • It is assigned the EPA hazardous waste number D001 due to its ignitability characteristic.[1]

  • Waste Collection and Storage:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Store the waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials, such as oxidizing agents.[3]

  • Arranging for Disposal:

    • The primary recommended method of disposal is through a licensed hazardous waste disposal company.[6]

    • The preferred treatment method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] Extra care should be taken during ignition due to its high flammability.[6]

    • Do not dispose of this compound down the drain or in regular trash.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as absorbent materials from spills, used PPE, and empty containers, must be disposed of as hazardous waste.[6]

    • Contaminated packaging should be disposed of in the same manner as the unused product.[6]

Quantitative Data and Regulatory Information

For easy reference, the following table summarizes key quantitative and regulatory data for this compound.

ParameterValueReference
UN Number 2049[6]
Transport Hazard Class 3 (Flammable Liquid)[6]
Packaging Group III[6]
EPA Hazardous Waste Number D001 (Ignitability)[1]
Flash Point 55 °C (131 °F)[2]
Auto-ignition Temperature 380 °C (716 °F)[2]

Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Temporary Storage cluster_2 Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Labeled Container Labeled Container Segregate Waste->Labeled Container Place in Hazardous Waste Area Hazardous Waste Area Labeled Container->Hazardous Waste Area Licensed Disposal Company Licensed Disposal Company Hazardous Waste Area->Licensed Disposal Company Arrange Pickup Incineration Incineration Licensed Disposal Company->Incineration

References

Personal protective equipment for handling 1,2-Diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 1,2-Diethylbenzene in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with this compound. This substance is a flammable liquid and can cause skin, eye, and respiratory irritation. The following tables summarize the recommended PPE for various scenarios.

Engineering Controls
Control TypeRecommendation
Ventilation Work in a well-ventilated area. Use a chemical fume hood for all procedures involving this compound.
Emergency Equipment An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
Body PartProtection LevelRecommended Equipment
Eyes/Face EssentialChemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.
Hands EssentialChemical-resistant gloves. See the detailed glove selection guide below for specific material recommendations and breakthrough times.
Body RecommendedA chemically resistant apron or lab coat. For larger quantities or increased splash potential, chemical-resistant coveralls are advised.
Respiratory As NeededFor most lab-scale operations within a fume hood, respiratory protection is not required. In situations where ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.

Glove Selection Guide

The selection of appropriate gloves is critical due to the potential for this compound to be absorbed through the skin. Nitrile and butyl rubber gloves are not recommended for prolonged contact with aromatic hydrocarbons like this compound.[2] For extended operations or immersion, more robust materials are required.

Glove MaterialBreakthrough Time (Estimated)Suitability
Viton™ > 8 hoursExcellent for prolonged contact and immersion. Offers exceptional resistance to aromatic hydrocarbons.[1][3][4][5]
Silver Shield®/4H® (Laminate Film) > 8 hoursExcellent for a wide range of hazardous chemicals, including aromatic hydrocarbons. Can be used as a primary glove or as a liner.[6][7][8][9][10]
Polyvinyl Alcohol (PVA) > 8 hoursExcellent for handling aromatic and chlorinated solvents.[11]
Neoprene Fair to GoodMay provide short-term protection against splashes. Always check manufacturer-specific data.
Nitrile Rubber < 15 minutesNot Recommended for direct or prolonged contact. Suitable only for incidental splash protection, with immediate removal and replacement upon contact.[12]
Butyl Rubber PoorNot Recommended . Degrades quickly with exposure to aromatic hydrocarbons.[2][3]
Natural Rubber (Latex) PoorNot Recommended .

Note: Breakthrough times are estimates and can be affected by glove thickness, temperature, and concentration of the chemical. Always inspect gloves for any signs of degradation before and during use. For tasks with a high risk of splash or immersion, consider double-gloving with a highly resistant outer glove.

Operational and Disposal Plans

A clear and concise plan for both the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Handling and Storage Workflow

Workflow for Handling and Storing this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_dispense Dispense this compound in Fume Hood prep_materials->handling_dispense Proceed to Handling handling_use Perform Experimental Procedure handling_dispense->handling_use handling_seal Securely Seal Container After Use handling_use->handling_seal storage_label Ensure Container is Properly Labeled handling_seal->storage_label Proceed to Storage storage_location Store in a Cool, Dry, Well-Ventilated Area storage_label->storage_location storage_compat Segregate from Incompatible Materials (e.g., Oxidizing Agents) storage_location->storage_compat

Caption: A step-by-step workflow for the safe handling and storage of this compound.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.

Spill Response Plan for this compound cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE (including respirator if necessary) alert->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate absorb Cover with Inert Absorbent Material (e.g., sand, vermiculite) ventilate->absorb collect Collect Absorbed Material into a Sealable Container absorb->collect label_waste Label Waste Container as Hazardous collect->label_waste dispose Dispose of According to Institutional and Local Regulations label_waste->dispose

Caption: A logical flow diagram outlining the steps for responding to a this compound spill.

First Aid Measures

In case of exposure to this compound, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.

  • Storage : Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.